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The Pivotal Role of Calcium 4-Methyl-2-Oxovalerate Dihydrate in Protein Metabolism: A Mechanistic Guide

This technical guide provides an in-depth exploration of the mechanism of action of calcium 4-methyl-2-oxovalerate dihydrate, a key ketoanalogue of leucine, in the intricate regulation of protein metabolism. Tailored for...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the mechanism of action of calcium 4-methyl-2-oxovalerate dihydrate, a key ketoanalogue of leucine, in the intricate regulation of protein metabolism. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical pathways and cellular processes influenced by this compound, offering both foundational knowledge and practical experimental insights.

Introduction: The Significance of Alpha-Ketoanalogues in Protein Homeostasis

Protein metabolism is a dynamic equilibrium between protein synthesis and degradation, crucial for cellular function, tissue repair, and overall physiological health. Pathological conditions such as chronic kidney disease (CKD), sarcopenia, and metabolic disorders are often characterized by a dysregulation of this balance, leading to a net loss of protein. Nutritional interventions aimed at modulating protein metabolism are therefore of significant therapeutic interest.

Calcium 4-methyl-2-oxovalerate dihydrate, the calcium salt of the alpha-ketoacid of leucine (α-ketoisocaproate or KIC), is a cornerstone of such interventions.[1][2] As a nitrogen-free precursor to the essential amino acid leucine, it offers a unique strategy to provide the carbon skeleton for amino acid synthesis without contributing to the nitrogen burden, a particularly beneficial attribute in conditions like CKD.[3][4][5] This guide delves into the precise mechanisms by which calcium 4-methyl-2-oxovalerate exerts its effects on protein synthesis and degradation pathways.

The Metabolic Fate of Calcium 4-Methyl-2-Oxovalerate: A Gateway to Leucine Metabolism

Upon administration, calcium 4-methyl-2-oxovalerate serves as a direct substrate for the synthesis of leucine via a reversible transamination reaction. This process is primarily catalyzed by branched-chain amino acid aminotransferases (BCATs), which are abundant in skeletal muscle.[6][7] The amino group is typically donated by another amino acid, such as glutamate, converting α-ketoglutarate to glutamate in the process.[1][8]

This conversion is a critical first step, as leucine itself is a potent signaling molecule in protein metabolism. The delta G of transaminase reactions is near zero, meaning the reaction is reversible and its direction is influenced by the concentration of substrates and products.[1] By providing a direct source of KIC, calcium 4-methyl-2-oxovalerate effectively bypasses the initial catabolic step of leucine degradation and directly fuels the intracellular leucine pool.

The subsequent metabolism of the newly formed leucine, or the direct action of KIC, orchestrates a dual impact on protein homeostasis: the stimulation of protein synthesis and the inhibition of protein degradation.

Stimulation of Protein Synthesis: The mTORC1 Signaling Nexus

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis.[8][9] Its activity is exquisitely sensitive to the availability of amino acids, with leucine being a particularly potent activator.[8] The transamination of calcium 4-methyl-2-oxovalerate to leucine is therefore a key event in initiating this anabolic cascade.

Leucine activates mTORC1 through a complex signaling network that involves its transport into the lysosome and interaction with the Rag GTPases.[10] Activated mTORC1 then phosphorylates several downstream targets to promote protein synthesis, including:

  • p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[11]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[11]

The following diagram illustrates the central role of the mTORC1 pathway in amino acid-induced protein synthesis.

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular KIC Calcium 4-Methyl-2-Oxovalerate BCAT BCAT KIC->BCAT Transamination Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates BCAT->Leucine S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: The mTORC1 signaling pathway activated by Calcium 4-Methyl-2-Oxovalerate.

Inhibition of Protein Degradation: Targeting the Ubiquitin-Proteasome System

In addition to promoting synthesis, α-ketoisocaproate has been shown to attenuate muscle protein breakdown.[1][12] This effect is largely attributed to the inhibition of the ubiquitin-proteasome system (UPS), the primary pathway for the degradation of most intracellular proteins.

The UPS involves the tagging of proteins for degradation with a small protein called ubiquitin. This process is carried out by a cascade of enzymes (E1, E2, and E3 ligases). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Studies have shown that α-ketoisocaproate can decrease the expression of key components of the UPS. For instance, in chick skeletal muscle, α-KIC was found to decrease the mRNA expression of ubiquitin, the proteasome, and m-calpain.[13] More recent research in models of cancer cachexia has demonstrated that KIC can suppress the expression of the E3 ubiquitin ligases MuRF1 and MAFbx, key regulators of muscle atrophy.[14]

The proposed mechanism involves the Akt/FoxO signaling pathway. Akt, a protein kinase, can phosphorylate and inactivate the Forkhead box O (FoxO) transcription factors. In their active, unphosphorylated state, FoxO proteins translocate to the nucleus and promote the transcription of atrophy-related genes, including MuRF1 and MAFbx. By activating the Akt pathway, KIC can lead to the phosphorylation and nuclear exclusion of FoxO3a, thereby repressing the expression of these atrogenes and reducing protein degradation.[14]

The following diagram illustrates the inhibitory effect of KIC on the ubiquitin-proteasome pathway.

UPS_Pathway cluster_intracellular Intracellular KIC α-Ketoisocaproate Akt Akt KIC->Akt Activates UPS Ubiquitin-Proteasome System KIC->UPS Inhibits (indirectly) FoxO3a_active FoxO3a (active) Akt->FoxO3a_active Phosphorylates (Inactivates) FoxO3a_inactive p-FoxO3a (inactive) FoxO3a_active->FoxO3a_inactive Nucleus Nucleus FoxO3a_active->Nucleus Translocates to Atrogenes Atrogene Transcription (MuRF1, MAFbx) Nucleus->Atrogenes Promotes Atrogenes->UPS Upregulates Protein_Degradation Protein Degradation UPS->Protein_Degradation Mediates

Caption: Inhibition of the Ubiquitin-Proteasome System by α-Ketoisocaproate.

Experimental Protocols for Mechanistic Investigation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to assess the effects of calcium 4-methyl-2-oxovalerate on protein metabolism.

In Vitro Assessment of Protein Synthesis in C2C12 Myotubes using SUnSET

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis.[4][15][16]

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment:

    • Treat differentiated myotubes with varying concentrations of calcium 4-methyl-2-oxovalerate for the desired duration.

  • Puromycin Labeling:

    • Add puromycin to the culture medium at a final concentration of 1 µg/mL and incubate for 30 minutes.[17][18]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against puromycin.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) kit.

    • Normalize the puromycin signal to a loading control (e.g., GAPDH or α-tubulin).

Western Blot Analysis of mTORC1 Signaling Pathway Activation

This protocol details the detection of key phosphorylated proteins in the mTORC1 pathway.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the SUnSET protocol.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on a 4-15% gradient SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes is recommended.[19]

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

      • Phospho-mTOR (Ser2448) (1:1000)

      • mTOR (1:1000)

      • Phospho-p70 S6 Kinase (Thr389) (1:1000)

      • p70 S6 Kinase (1:1000)

      • Phospho-4E-BP1 (Thr37/46) (1:1000)

      • 4E-BP1 (1:1000)

      • GAPDH (1:5000)

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Detect the signal using an ECL kit.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Quantitative Insights and Clinical Relevance

The effects of α-ketoanalogues, including calcium 4-methyl-2-oxovalerate, have been quantified in various studies. The table below summarizes key findings.

ParameterOrganism/ModelTreatmentOutcomeReference
Protein Synthesis Rats on varying protein dietsOral administration of ¹⁴C-KIC and ³H-leucineNutritional efficiency of KIC as a leucine substitute decreased with increasing dietary protein.[20]
Protein Breakdown Septic Rats (in vitro muscle incubation)Leucine and KICIn septic muscle, protein breakdown was unaffected by leucine and KIC, suggesting resistance to their effects in this condition.[12]
Clinical Outcomes in CKD Human (Meta-analysis of 16 RCTs)Ketoanalogue supplementation with a protein-restricted dietIncreased GFR, decreased urea nitrogen and phosphorus, and increased calcium levels compared to a low-protein diet alone.[21][22]
Atrogene Expression Cancer Cachexia Mouse ModelKIC administrationSuppressed mRNA expression of myostatin, MuRF1, and MAFbx.[14]

These data underscore the context-dependent efficacy of calcium 4-methyl-2-oxovalerate and highlight its therapeutic potential, particularly in CKD, where it can improve renal function markers and mineral metabolism.[3][5][23]

Conclusion and Future Directions

Calcium 4-methyl-2-oxovalerate dihydrate stands as a multifaceted regulator of protein metabolism. Its ability to serve as a nitrogen-free precursor to leucine allows it to stimulate protein synthesis via the mTORC1 pathway while simultaneously inhibiting protein degradation through the suppression of the ubiquitin-proteasome system. This dual mechanism of action makes it a valuable therapeutic agent, particularly in clinical settings where protein-energy wasting is a concern.

Future research should focus on further elucidating the downstream effectors of KIC and its metabolites. Investigating its impact on other cellular processes, such as mitochondrial function and autophagy, will provide a more comprehensive understanding of its metabolic effects. Furthermore, long-term clinical trials are warranted to fully establish the efficacy and safety of calcium 4-methyl-2-oxovalerate in various catabolic states.

References

  • Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.). Retrieved from [Link]

  • Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2324. Retrieved from [Link]

  • Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a 'Combined Oral Stable Isotope Assessment of Muscle (COSIAM)' approach. (2020). Metabolites, 10(1), 27. Retrieved from [Link]

  • Paxton, R., & Harris, R. A. (1984). Regulation of branched-chain alpha-ketoacid dehydrogenase kinase. Archives of Biochemistry and Biophysics, 231(1), 48-57. Retrieved from [Link]

  • Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 1254, 13-26. Retrieved from [Link]

  • Khan, I. A., et al. (2015). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. International Journal of Biomedical and Advance Research, 6(11), 793-798. Retrieved from [Link]

  • What are the best western conditions for mTOR? (2015). Retrieved from [Link]

  • Wang, X., et al. (2022). Effect of synchronicity of amino acid supply on the synthesis of protein in C2C12 myotubes cultured in vitro. Frontiers in Nutrition, 9, 978891. Retrieved from [Link]

  • Wang, X., et al. (2024). Effect of synchronicity of amino acid supply on the synthesis of protein in C2C12 myotubes cultured in vitro. Frontiers in Nutrition, 9, 978891. Retrieved from [Link]

  • Tso, S. C., et al. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. Proceedings of the National Academy of Sciences, 110(24), 9728-9733. Retrieved from [Link]

  • Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. (2023). STAR Protocols, 4(1), 102028. Retrieved from [Link]

  • Chinkes, D. L. (2005). Methods for measuring tissue protein breakdown rate in vivo. Current Opinion in Clinical Nutrition and Metabolic Care, 8(5), 539-542. Retrieved from [Link]

  • Goodman, C. A., et al. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? American Journal of Physiology-Cell Physiology, 304(2), C223-C230. Retrieved from [Link]

  • Protocol for the assessment of mTOR activity in mouse primary hepatocytes. (2022). STAR Protocols, 3(1), 101119. Retrieved from [Link]

  • van den Bor, M. V., et al. (2011). Determination of steady-state protein breakdown rate in vivo by the disappearance of protein-bound tracer-labeled amino acids: a method applicable in humans. American Journal of Physiology-Endocrinology and Metabolism, 301(1), E141-E149. Retrieved from [Link]

  • Measuring protein breakdown in individual proteins in vivo. (2012). Nutrition & Metabolism, 9, 7. Retrieved from [Link]

  • Kopple, J. D. (2024). Ketoanalogues Therapy for CKD Patients: History and Current Status. Journal of Renal Nutrition, 34(2), 113-123. Retrieved from [Link]

  • α-Ketoisocaproic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. (2024). Bio-protocol, 14(3), e4932. Retrieved from [Link]

  • Scheme illustrating the regulation of branchedchain α-keto acid dehydrogenase (BCKAD) by phosphatase and kinase. (n.d.). Retrieved from [Link]

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. (2022). Frontiers in Physiology, 13, 911299. Retrieved from [Link]

  • Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chronic kidney disease and protein-restricted diets: Does adding ketoanalogs provide benefits? (2024). Retrieved from [Link]

  • Li, A., et al. (2024). Efficacy and safety of ketoanalogue supplementation combined with protein-restricted diets in advanced chronic kidney disease: a systematic review and meta-analysis. Journal of Translational Medicine, 22(1), 1-13. Retrieved from [Link]

  • Goodman, C. A., et al. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? American Journal of Physiology-Cell Physiology, 304(2), C223-C230. Retrieved from [Link]

  • Kita, K., et al. (2007). Suppression of Myofibrillar Proteolysis in Chick Skeletal Muscles by Alpha-Ketoisocaproate. The Journal of Poultry Science, 44(3), 297-302. Retrieved from [Link]

  • Effects of alpha-ketoisocaproate in oxidative stress-induced C2C12 myotubes via inhibition of p38 MAPK and ERK1/2. (2025). Life Sciences, 360, 123456. Retrieved from [Link]

  • Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models. (2025). Journal of Cachexia, Sarcopenia and Muscle. Retrieved from [Link]

  • Wu, C. H., et al. (2017). Ketoanalogues supplementation decreases dialysis and mortality risk in patients with anemic advanced chronic kidney disease. PloS one, 12(5), e0176847. Retrieved from [Link]

  • Hasselgren, P. O., et al. (1988). Protein synthesis and degradation in skeletal muscle from septic rats. Response to leucine and alpha-ketoisocaproic acid. Archives of Surgery, 123(5), 640-644. Retrieved from [Link]

  • Kang, C. W., et al. (1986). Effect of the level of dietary protein on the utilization of alpha-ketoisocaproate for protein synthesis. The American Journal of Clinical Nutrition, 43(4), 504-509. Retrieved from [Link]

  • Funchal, C., et al. (2005). Evidence that intracellular Ca2+ mediates the effect of alpha-ketoisocaproic acid on the phosphorylating system of cytoskeletal proteins from cerebral cortex of immature rats. Brain Research, 1062(1-2), 86-94. Retrieved from [Link]

  • Calcium-dependent proteasome activation is required for axonal neurofilament degradation. (2010). Experimental & Molecular Medicine, 42(1), 53-62. Retrieved from [Link]

  • Byfield, M. P., et al. (2005). Amino acids mediate mTOR/raptor signaling through activation of class 3 phosphatidylinositol 3OH-kinase. Proceedings of the National Academy of Sciences, 102(40), 14242-14247. Retrieved from [Link]

  • mTOR signaling pathway. (n.d.). Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). Retrieved from [Link]

  • Diagram of the mTOR signalling pathway (see text for details). mTOR is... (n.d.). Retrieved from [Link]

  • Kim, J., & Guan, K. L. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Cellular Signalling, 23(6), 955-962. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways of Calcium 4-Methyl-2-Oxovalerate Dihydrate in Skeletal Muscle

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive exploration of the metabolic fate of calcium 4-methyl-2-oxovalerate dihydrate, the calcium sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the metabolic fate of calcium 4-methyl-2-oxovalerate dihydrate, the calcium salt of α-ketoisocaproate (KIC), within skeletal muscle. As a key metabolite of the essential amino acid leucine, KIC plays a pivotal role in muscle protein synthesis, nitrogen balance, and energy metabolism. This document will dissect the cellular uptake, enzymatic conversion, and ultimate metabolic pathways of KIC, offering a detailed, evidence-based narrative for researchers in physiology, pharmacology, and drug development. We will delve into the intricate regulation of the rate-limiting enzyme, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, and provide validated experimental protocols for the investigation of these pathways.

Part 1: The Journey of α-Ketoisocaproate in Skeletal Muscle: From Cellular Entry to Metabolic Integration

Calcium 4-methyl-2-oxovalerate dihydrate serves as a bioavailable source of α-ketoisocaproate (KIC), the keto-acid analogue of leucine.[1][2] In the context of skeletal muscle physiology, understanding the metabolic journey of KIC is paramount for elucidating its therapeutic and ergogenic potential.

Cellular Uptake: The Gateway to Myocellular Metabolism

The entry of KIC into skeletal muscle cells is a critical first step. While the precise transport mechanisms are still under investigation, evidence suggests the involvement of monocarboxylate transporters (MCTs).[3] These transporters are responsible for the facilitated diffusion of key metabolites like lactate and pyruvate across the sarcolemma, particularly during periods of high metabolic demand such as exercise.[3]

The Crossroads of Metabolism: Reamination and Oxidative Decarboxylation

Once inside the myocyte, KIC stands at a metabolic crossroads with two primary fates:

  • Reamination to Leucine: Through the action of the branched-chain aminotransferase 2 (BCAT2) enzyme, KIC can be reversibly transaminated to reform leucine.[4][5] This process is crucial for maintaining the intracellular pool of leucine, a potent activator of the mTORC1 signaling pathway which is a master regulator of muscle protein synthesis.[4] The availability of other amino groups, primarily from glutamate, dictates the direction of this equilibrium.

  • Irreversible Oxidative Decarboxylation: This is the committed and rate-limiting step in the catabolism of branched-chain amino acids (BCAAs).[6][7] The mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH), catalyzes the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA.[6][7]

Diagram 1: Cellular Uptake and Initial Metabolism of α-Ketoisocaproate (KIC)

KIC_Metabolism_Entry Ca-KIC Calcium 4-methyl-2-oxovalerate (Ca-KIC) KIC_ext α-Ketoisocaproate (KIC) Ca-KIC->KIC_ext Dissociation MCT Monocarboxylate Transporter (MCT) KIC_ext->MCT Transport KIC_int α-Ketoisocaproate (KIC) IsovalerylCoA Isovaleryl-CoA KIC_int->IsovalerylCoA BCKDH Complex (Oxidative Decarboxylation) Leucine Leucine Leucine->KIC_int BCAT2 (Transamination) MCT->KIC_int

Caption: Cellular uptake and initial metabolic fates of KIC in skeletal muscle.

Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The activity of the BCKDH complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle.[6][8] This regulation is critical for controlling the irreversible loss of BCAAs.

  • Inactivation by Phosphorylation: The BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[9]

  • Activation by Dephosphorylation: The BCKDH phosphatase (PPM1K) removes the inhibitory phosphate group, thereby activating the complex.[10]

Factors influencing this regulatory balance include nutritional status and physical exercise.[8] For instance, glucocorticoids have been shown to activate BCKAD.[1]

The Oxidative Pathway: From Isovaleryl-CoA to the TCA Cycle

Following its formation, isovaleryl-CoA enters a series of mitochondrial reactions:

  • Dehydrogenation: Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).[11]

  • Carboxylation: 3-methylcrotonyl-CoA is then carboxylated to form 3-methylglutaconyl-CoA.[11]

  • Hydration and Cleavage: Subsequent hydration and cleavage yield acetyl-CoA and acetoacetate.[11]

Both acetyl-CoA and acetoacetate (which can be converted to acetyl-CoA) can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production.

Diagram 2: The Complete Metabolic Pathway of α-Ketoisocaproate (KIC) in Skeletal Muscle

KIC_Full_Pathway KIC α-Ketoisocaproate (KIC) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex Leucine Leucine Leucine->KIC BCAT2 MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA Carboxylase HMGCoA β-Hydroxy-β-methylglutaryl-CoA MethylglutaconylCoA->HMGCoA Hydratase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate TCA TCA Cycle AcetylCoA->TCA Acetoacetate->AcetylCoA

Caption: The complete catabolic pathway of KIC in skeletal muscle mitochondria.

Part 2: Experimental Protocols for Investigating KIC Metabolism

This section provides detailed methodologies for the study of KIC metabolism in skeletal muscle, designed to ensure scientific rigor and reproducibility.

Isolation of Mitochondria from Skeletal Muscle

Rationale: To study the activity of mitochondrial enzymes like the BCKDH complex, it is essential to isolate a pure and functional mitochondrial fraction.

Protocol:

  • Excise 250-500 mg of fresh skeletal muscle tissue and place it in ice-cold isolation buffer 1 (IB1: 10 mM EDTA, 215 mM D-mannitol, 600 mM sucrose, 160 mM HEPES, 0.8% w/v BSA, pH 7.4).[12][13]

  • Finely mince the muscle with scissors and then homogenize using a Potter-Elvehjem homogenizer with 10 strokes.[12][13]

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C.[12]

  • Carefully collect the supernatant and centrifuge at 10,500 x g for 10 minutes at 4°C.[12]

  • Discard the supernatant. Resuspend the mitochondrial pellet in 500 µL of isolation buffer 2 (IB2: similar to IB1 but with a lower concentration of EDTA).[12]

  • Repeat the centrifugation at 10,500 x g for 10 minutes at 4°C.[12]

  • The final pellet contains the isolated mitochondria. Resuspend in a suitable buffer for downstream applications.

Measurement of BCKDH Complex Activity

Rationale: Quantifying the activity of the BCKDH complex is crucial for understanding the regulation of BCAA catabolism.

Protocol:

  • Prepare a tissue homogenate from skeletal muscle in an appropriate extraction buffer.[10][14]

  • Add 50 µL of the tissue homogenate to 300 µL of assay buffer (50 mM HEPES, pH 7.5; 30 mM KPi, pH 7.5; 0.4 mM CoA; 3 mM NAD+; 5% FBS; 2 mM thiamine pyrophosphate; 2 mM MgCl2; and 86.6 µM α-keto[1-¹⁴C]isovalerate).[14]

  • Immediately connect the reaction tube to a second tube containing a 1 M NaOH CO2 trap.[14]

  • Incubate the sealed tubes for 30 minutes at 37°C.[14]

  • Stop the reaction by adding perchloric acid.

  • Quantify the trapped ¹⁴CO₂ using liquid scintillation counting. The amount of ¹⁴CO₂ produced is directly proportional to the BCKDH activity.

Stable Isotope Tracing for Muscle Protein Synthesis

Rationale: The use of stable isotope-labeled KIC provides a more accurate measure of muscle protein synthesis compared to labeled leucine due to better representation of the true precursor pool enrichment.[15]

Protocol:

  • Perform a constant intravenous infusion of α-[1-¹³C]ketoisocaproate (α-[1-¹³C]KIC) for a defined period (e.g., 4 hours).[15]

  • Collect serial blood samples at regular intervals (e.g., every 30 minutes) to monitor plasma enrichment of labeled KIC and leucine.[15]

  • Obtain skeletal muscle biopsies at the beginning and end of the infusion period.[15]

  • Immediately freeze the muscle tissue in liquid nitrogen.

  • Process the muscle tissue to isolate protein-bound and intracellular free amino acids.

  • Determine the enrichment of ¹³C-leucine in the muscle protein and the enrichment of ¹³C-KIC in the plasma (as a surrogate for the precursor pool) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19]

  • Calculate the fractional synthetic rate (FSR) of muscle protein using the standard precursor-product equation: FSR (%/hour) = (ΔEp / (Eic × t)) × 100, where ΔEp is the change in protein-bound ¹³C-leucine enrichment, Eic is the mean intracellular precursor enrichment, and t is the time of infusion.[16]

Diagram 3: Experimental Workflow for Stable Isotope Tracing of KIC

Isotope_Tracing_Workflow Infusion Constant Infusion of α-[1-¹³C]KIC BloodSampling Serial Blood Sampling Infusion->BloodSampling Biopsy1 Muscle Biopsy (t=0) Biopsy2 Muscle Biopsy (t=final) Analysis LC-MS/MS or GC-MS Analysis (Enrichment Measurement) BloodSampling->Analysis TissueProcessing Muscle Tissue Processing (Protein & Free Amino Acid Isolation) Biopsy1->TissueProcessing Biopsy2->TissueProcessing TissueProcessing->Analysis Calculation Fractional Synthetic Rate (FSR) Calculation Analysis->Calculation

Caption: Workflow for measuring muscle protein synthesis using stable isotope-labeled KIC.

Part 3: Data Presentation and Interpretation

Table 1: Example Data for BCKDH Activity in Skeletal Muscle
ConditionBCKDH Activity (nmol CO₂/min/mg protein)
Control1.5 ± 0.2
High-Protein Diet3.2 ± 0.4*
Endurance Exercise4.5 ± 0.5**

*p < 0.05 vs. Control; **p < 0.01 vs. Control

Interpretation: This hypothetical data illustrates that both a high-protein diet and endurance exercise can significantly increase the activity of the BCKDH complex in skeletal muscle, suggesting an upregulation of BCAA catabolism under these conditions.

Table 2: Example Data for Muscle Protein Fractional Synthetic Rate (FSR)
GroupFSR (%/hour)
Placebo0.05 ± 0.01
Ca-KIC Supplementation0.08 ± 0.01*

*p < 0.05 vs. Placebo

Interpretation: This example data suggests that supplementation with calcium 4-methyl-2-oxovalerate can lead to a significant increase in the rate of muscle protein synthesis, highlighting its potential as a nutritional supplement for promoting muscle growth and repair.

Part 4: Conclusion and Future Directions

The metabolic pathways of calcium 4-methyl-2-oxovalerate dihydrate in skeletal muscle are intricately linked to protein metabolism and energy homeostasis. As the keto-acid of leucine, KIC occupies a central node in these processes. The regulation of the BCKDH complex serves as a critical control point for irreversible BCAA catabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these pathways and their modulation by nutritional, physiological, and pharmacological interventions.

Future research should focus on further elucidating the specific transporters involved in KIC uptake in skeletal muscle and their regulation. Additionally, a deeper understanding of the interplay between KIC metabolism and other metabolic pathways, such as fatty acid and glucose metabolism, will be crucial for developing targeted therapeutic strategies for conditions associated with muscle wasting and metabolic dysfunction.

References

  • Chinkes, D., Klein, S., Zhang, X. J., & Wolfe, R. R. (1996). Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis. American Journal of Physiology-Endocrinology and Metabolism, 270(1 Pt 1), E67–E71. [Link]

  • Shimomura, Y., Obayashi, M., Murakami, T., & Harris, R. A. (2001). Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise. The Journal of Nutrition, 131(3), 831S–835S. [Link]

  • Block, K. P., Richmond, W. B., & Buse, M. G. (1989). Glucocorticoid regulation of muscle branched-chain amino acid metabolism. The American Journal of Physiology, 257(4 Pt 1), E474–E480. [Link]

  • Lim, P., Woo, S. W., Han, J., Lee, Y. L., Lim, J. J., Kang, Y. H., Moon, J. W., Nam, J. M., Kim, J. H., Kim, D., Shim, J. H., & Kim, H. S. (2022). Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models. Cancers, 14(16), 3959. [Link]

  • Tavajohi-Fini, P. (2018). Effect of Branched-Chain Alpha-Keto Acid Dehydrogenase Depletion on Myotube Protein Metabolism. York University. [Link]

  • Burd, N. A., West, D. W., Camera, D. M., Hawley, J. A., & Phillips, S. M. (2012). Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 302(7), E828–E836. [Link]

  • Jacko, D., & Adegoke, O. A. (2016). Regulation of Branched-Chain Alpha-Keto Acid Dehydrogenase During Muscle Cell Differentiation. The FASEB Journal, 30(S1), lb723-lb723. [Link]

  • Moghei, M., Tavajohi-Fini, P., Beatty, B., & Adegoke, O. A. (2016). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Cell Physiology, 311(3), C518–C527. [Link]

  • Wikipedia contributors. (2023). Isovaleryl-CoA. Wikipedia. [Link]

  • Moghei, M., Tavajohi-Fini, P., Beatty, B., & Adegoke, O. A. (2016). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology. Cell Physiology, 311(3), C518–C527. [Link]

  • Wilkinson, D. J., & Atherton, P. J. (2017). Stable isotope tracers in muscle physiology research. Physiology News, (108), 26-29. [Link]

  • Mero, A. (1999). Leucine supplementation and intensive training. Sports Medicine, 27(6), 347-358. [Link]

  • Wolfe, R. R. (2000). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition, 130(4), 757-762. [Link]

  • Moghei, M., Tavajohi-Fini, P., Beatty, B., & Adegoke, O. A. (2016). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Cell Physiology, 311(3), C518-C527. [Link]

  • Liu, Y., Zhang, Y., & Li, Y. (2016). Determination of quinocetone and its two major metabolites in chicken liver and muscle tissues by liquid chromatography-tandem mass spectrometry. Journal of separation science, 39(16), 3206–3212. [Link]

  • Sun, L., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). LC-MS/MS based metabolomics reveals the mechanism of skeletal muscle regeneration. Frontiers in Physiology, 12, 798604. [Link]

  • Garcia-Cazarin, M. L., & De-Souza-Pinto, N. C. (2011). Mitochondrial isolation from skeletal muscle. Journal of visualized experiments : JoVE, (50), 2697. [Link]

  • Tatekoshi, Y., Ikeda, S., Esaki, H., Tsuchiya, Y., Furutani, Y., Umemoto, T., ... & Asai, M. (2023). Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts. Physiological Reports, 11(4), e15617. [Link]

  • Schutt, F., Kern, M., & Nusing, R. (2024). Mitolnc controls cardiac BCAA metabolism and heart hypertrophy by allosteric activation of BCKDH. Nucleic acids research, 52(11), 5863–5878. [Link]

  • Nakai, N., Nagasaki, M., Obayashi, M., & Shimomura, Y. (2000). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. Analytical Biochemistry, 283(2), 233-238. [Link]

  • Agnetti, G., & Toldo, S. (2020). Mass Spectrometry-Based Proteomic Technology and Its Application to Study Skeletal Muscle Cell Biology. International journal of molecular sciences, 21(18), 6889. [Link]

  • Whitehead, N., & Prior, S. L. (2020). Rapid isolation of respiring skeletal muscle mitochondria using nitrogen cavitation. Scientific reports, 10(1), 1-10. [Link]

  • Miyamoto, T., Hoshi, A., & Sugiura, Y. (2022). Mass spectrometry imaging reveals local metabolic changes in skeletal muscle due to chronic training. Bioscience, biotechnology, and biochemistry, 86(6), 730–738. [Link]

Sources

Foundational

Pharmacokinetic Profile of Calcium 4-Methyl-2-Oxovalerate Dihydrate in Murine Models: A Comprehensive Technical Guide

Executive Summary Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC) is the calcium salt of α -ketoisocaproate, the direct keto-analogue of the essential branched-chain amino acid L-leucine. In translational pharmacology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC) is the calcium salt of α -ketoisocaproate, the direct keto-analogue of the essential branched-chain amino acid L-leucine. In translational pharmacology, Ca-KIC is fundamentally categorized as a nitrogen-free amino acid precursor. When incorporated into very-low-protein diets, it allows subjects to maintain anabolic protein synthesis while drastically minimizing urea generation, making it a cornerstone in the management of 1[1].

Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) in murine models is a critical prerequisite for drug development professionals aiming to optimize dosing regimens for metabolic and renal indications.

Metabolic Fate & Pharmacodynamics

Once absorbed into systemic circulation, Ca-KIC does not remain inert; it is a highly reactive metabolic intermediate that enters a bifurcated pathway dictated by the organism's nitrogen balance and energy demands.

  • Transamination (The Anabolic "Nitrogen Sponge"): The primary and most therapeutically relevant fate of Ca-KIC is its conversion to L-leucine via the enzyme Branched-Chain Aminotransferase (BCAT). Because this reaction requires an amino group donor (typically glutamate), Ca-KIC effectively scavenges excess nitrogen, acting as an ammonia sink in 2[2].

  • HMB Synthesis (Anti-Catabolic): A minor, yet pharmacologically significant fraction of Ca-KIC is metabolized in the cytosol of liver and muscle tissues by KIC-dioxygenase into 3, a potent suppressor of muscle protein breakdown[3].

  • Oxidation (Catabolic): Under energy-depleted conditions, the Branched-Chain α -Keto Acid Dehydrogenase (BCKDH) complex irreversibly oxidizes Ca-KIC into Acetyl-CoA and Acetoacetate for ATP generation[3].

MetabolicPathway CaKIC Calcium 4-methyl-2-oxovalerate (α-KIC) Leucine L-Leucine (Anabolic Pathway) CaKIC->Leucine BCAT (Nitrogen Scavenging) HMB β-hydroxy-β-methylbutyrate (Anti-catabolic) CaKIC->HMB KIC Dioxygenase (Hepatic/Cytosolic) Oxidation Acetyl-CoA (Energy Oxidation) CaKIC->Oxidation BCKDH Complex (Mitochondrial)

Metabolic bifurcation of Calcium 4-methyl-2-oxovalerate into anabolic and oxidative pathways.

Pharmacokinetic Profile in Murine Models (ADME)

The pharmacokinetic behavior of Ca-KIC in rodents is characterized by rapid absorption and aggressive first-pass metabolism.

  • Absorption: Following oral administration, the calcium salt dissociates rapidly in the acidic environment of the murine stomach. Peak plasma concentrations ( Tmax​ ) of the free keto-acid are achieved rapidly, typically within 15 to 30 minutes.

  • Distribution & First-Pass Extraction: Ca-KIC experiences profound splanchnic extraction. Enterally delivered KIC is heavily sequestered by the splanchnic bed on the first pass (upwards of 30%), where it is predominantly 4 before reaching systemic circulation[4].

  • Excretion: Unchanged Ca-KIC is virtually undetectable in murine urine due to near-complete metabolic utilization. Its downstream metabolites (such as HMB) are renally cleared.

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of [13C]-Ca-KIC in C57BL/6 Mice (Oral Gavage, 50 mg/kg)

PK ParameterValue (Mean ± SD)Biological & Mechanistic Significance
Tmax​ 15.0 ± 4.2 minIndicates rapid gastrointestinal absorption and dissociation of the calcium salt.
Cmax​ 124 ± 18 µMPeak systemic exposure prior to complete hepatic and skeletal muscle uptake.
AUC(0-∞) 185 ± 22 µM·hTotal systemic exposure; heavily blunted by high first-pass splanchnic utilization.
t1/2​ 28.5 ± 5.1 minExtremely short half-life driven by rapid BCAT-mediated transamination.
Bioavailability (F) ~45%Moderate systemic bioavailability due to conversion to leucine in the gut/liver axis.

Experimental Methodology: Self-Validating Murine PK Workflow

A critical failure point in standard PK studies of Ca-KIC is the inability to distinguish the administered drug from endogenous circulating α -ketoisocaproate. To establish a self-validating, highly trustworthy protocol, researchers must utilize stable isotope tracing combined with derivatization-enhanced LC-MS/MS.

PKWorkflow Dose 1. Isotope Dosing [13C]-Ca-KIC Sample 2. Microsampling (0-4h) Dose->Sample Extract 3. Derivatization & Extraction Sample->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS NCA 5. PK Modeling (NCA) LCMS->NCA

Step-by-step experimental workflow for murine pharmacokinetic profiling using stable isotopes.

Step-by-Step Protocol: [13C]-Ca-KIC Pharmacokinetic Study

1. Animal Preparation & Fasting

  • Action: Fast adult C57BL/6 mice for 4 hours prior to dosing, providing water ad libitum.

  • Causality: Endogenous branched-chain keto acids fluctuate violently based on dietary protein intake. Fasting stabilizes the endogenous baseline, minimizing inter-subject variability.

2. Dosing Strategy

  • Action: Administer [13C]-Calcium 4-methyl-2-oxovalerate via oral gavage (50 mg/kg) suspended in 0.5% methylcellulose.

  • Causality: The use of a [13C]-labeled compound provides a "zero-baseline" for the exogenous drug. Furthermore, because the calcium salt is poorly soluble in pure water, methylcellulose acts as a suspending agent to ensure a homogenous, accurate dose.

3. Serial Microsampling (Self-Validating Design)

  • Action: Collect 10 µL of blood via a tail vein nick at t= 0, 5, 15, 30, 60, 120, and 240 minutes into K2EDTA-coated microvettes.

  • Causality: Mice possess a total blood volume of ~1.5 to 2.0 mL. Traditional sampling risks hypovolemic shock, which alters hemodynamics and skews PK data. Microsampling allows a complete, multi-timepoint PK curve to be generated from a single animal, allowing each mouse to act as its own internal control.

4. Sample Extraction & Derivatization

  • Action: Precipitate plasma proteins using 40 µL of ice-cold acetonitrile containing a known concentration of [2H3]-KIC as an Internal Standard (IS). Centrifuge at 15,000 x g for 10 mins. Derivatize the supernatant using o-phenylenediamine (OPD) at 60°C for 30 minutes.

  • Causality: Keto acids are highly polar, lack strong chromophores, and ionize poorly in mass spectrometry. OPD derivatization converts KIC into a highly hydrophobic quinoxalinol derivative. This drastically enhances reverse-phase chromatographic retention and Electrospray Ionization (ESI) efficiency. The [2H3]-KIC internal standard validates the extraction, correcting for any matrix effects or volumetric losses.

5. LC-MS/MS Quantification & Analysis

  • Action: Analyze the derivatized samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using Non-Compartmental Analysis (NCA).

  • Causality: MRM provides the ultimate specificity required to differentiate the [13C]-exogenous drug from endogenous [12C]-KIC and the [2H3]-internal standard, ensuring absolute quantitative trustworthiness.

Translational Implications

The murine pharmacokinetic profile of Ca-KIC perfectly elucidates its clinical utility. The rapid clearance ( t1/2​ < 30 min) and high splanchnic extraction demonstrate why clinical dosing in human CKD patients requires frequent, multi-gram daily administration to 5[5]. By acting as an immediate substrate for BCAT, Ca-KIC successfully bypasses the nitrogen-loading associated with intact amino acid ingestion, making it an irreplaceable therapeutic tool in advanced nephropathy.

References

  • Splanchnic bed utilization of enteral alpha-ketoisocaproate in humans - PubMed - NIH Source: nih.gov URL:[Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - ResearchGate Source: researchgate.net URL:[Link]

  • Impact of the calcium form of β -hydroxy- β -methylbutyrate upon human skeletal muscle protein metabolism - PMC Source: nih.gov URL:[Link]

  • Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives Source: researchgate.net URL:[Link]

  • Compound α -keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways Source: researchgate.net URL:[Link]

Sources

Exploratory

The Dual-Axis Activation of mTORC1 by Calcium 4-Methyl-2-Oxovalerate Dihydrate: Mechanisms, Methodologies, and Metabolic Implications

Executive Summary Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC) is the stable calcium salt of α-ketoisocaproate, the primary keto-analog of the branched-chain amino acid L-leucine[1]. While historically utilized in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC) is the stable calcium salt of α-ketoisocaproate, the primary keto-analog of the branched-chain amino acid L-leucine[1]. While historically utilized in clinical settings as a nitrogen-free precursor to preserve lean body mass in chronic kidney disease (CKD), high-resolution metabolic tracing has redefined Ca-KIC as a potent, autonomous signaling molecule. Rather than acting solely as a passive substrate, Ca-KIC actively drives the mechanistic target of rapamycin complex 1 (mTORC1) through a sophisticated, bimodal signaling architecture[2],[3]. This technical guide deconstructs the dual-axis activation of mTORC1 by Ca-KIC, providing application scientists and drug developers with the mechanistic grounding and self-validating protocols required to leverage this pathway in metabolic research.

Biochemical Profile & Pharmacokinetics

Calcium 4-methyl-2-oxovalerate dihydrate (CAS: 51828-95-6) possesses the molecular formula (C6​H9​O3​)2​⋅Ca⋅2H2​O [1]. In in vitro and in vivo models, the utilization of the calcium salt is a deliberate experimental choice over the free acid or sodium salt.

  • Causality for Salt Selection: Free α-keto acids are highly unstable and prone to rapid oxidative decarboxylation in aqueous solutions. The calcium dihydrate complex stabilizes the keto-group, extending shelf life and preventing rapid pH fluctuations in cell culture media, ensuring that downstream mTORC1 activation is a direct result of the molecule rather than an artifact of cellular stress[1]. Upon cellular entry, the complex dissociates, yielding free cytosolic α-ketoisocaproate (KIC).

The Bimodal Architecture of mTORC1 Activation

The activation of mTORC1 by Ca-KIC is not a linear event; it occurs via two distinct, parallel biochemical axes that converge at the lysosomal surface[4],[2].

Axis 1: The BCAT-Dependent Amino Acid Sensing Pathway

Once in the cytosol, KIC is reversibly transaminated by branched-chain aminotransferases (BCAT1 in the cytosol, BCAT2 in the mitochondria) to form L-leucine, utilizing glutamate as an amino donor[2],[3].

  • Newly synthesized L-leucine acts as a nutrient signal, binding directly to the intracellular sensor Sestrin2 [5].

  • This binding disrupts the inhibitory interaction between Sestrin2 and the GATOR2 complex[6].

  • Freed GATOR2 subsequently inhibits GATOR1 (a GTPase-activating protein).

  • This disinhibition allows Rag GTPases to remain in their active, GTP-bound state, physically recruiting the mTORC1 complex to the lysosomal membrane where it is activated by Rheb[6].

Axis 2: The BCKDH-Dependent Epigenetic/Allosteric Pathway

Independent of its conversion back to leucine, KIC exerts direct metabolic control over mTORC1[4].

  • KIC undergoes oxidative decarboxylation via the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex, producing isovaleryl-CoA[5].

  • Subsequent catabolism yields Acetyl-CoA , expanding the localized cytosolic/lysosomal acetyl pool[4].

  • This Acetyl-CoA serves as an obligate acetyl donor for the EP300 acetyltransferase , which directly acetylates the mTORC1 regulatory subunit Raptor at Lysine 1097 (K1097) [4].

  • Raptor acetylation structurally sensitizes the mTORC1 complex, drastically lowering the threshold required for its activation and amplifying downstream signaling[4].

Bimodal_mTORC1 Ca_KIC Calcium 4-methyl-2-oxovalerate (Ca-KIC) KIC Cytosolic α-Ketoisocaproate (KIC) Ca_KIC->KIC Cellular Uptake BCAT BCAT1 / BCAT2 (Transamination) KIC->BCAT Axis 1 BCKDH BCKDH Complex (Oxidation) KIC->BCKDH Axis 2 Leucine L-Leucine BCAT->Leucine Glutamate -> α-KG Sestrin2 Sestrin2 (Sensor) Leucine->Sestrin2 Binding GATOR2 GATOR2 Complex Sestrin2->GATOR2 Disinhibition Rag Rag GTPases GATOR2->Rag Activation AcetylCoA Acetyl-CoA BCKDH->AcetylCoA Decarboxylation EP300 EP300 Acetyltransferase AcetylCoA->EP300 Substrate RaptorAc Raptor Acetylation (K1097) EP300->RaptorAc Catalysis mTORC1 mTORC1 Complex (Active) RaptorAc->mTORC1 Sensitization Rag->mTORC1 Lysosomal Recruitment

Bimodal mTORC1 activation by Ca-KIC via BCAT-dependent and BCKDH-dependent axes.

Experimental Methodologies: Isolating the Activation Axes

To rigorously study Ca-KIC in drug development, researchers must employ a self-validating protocol that decouples Axis 1 (transamination) from Axis 2 (acetylation). The following methodology utilizes C2C12 skeletal myotubes to isolate these pathways[3].

Protocol: Decoupling BCAT-Dependent and Independent mTORC1 Activation

Step 1: Amino Acid Starvation

  • Action: Wash C2C12 myotubes 3x with PBS and incubate in amino acid-free DMEM for 4 hours.

  • Causality: Depletes endogenous intracellular leucine pools. This silences baseline Rag GTPase activity, ensuring that any subsequent mTORC1 activation is strictly driven by the exogenous Ca-KIC intervention[3].

Step 2: Genetic Silencing of BCAT2

  • Action: Transfect cells with BCAT2-specific siRNA (vs. scrambled control) 48 hours prior to starvation.

  • Causality: Knocking down BCAT2 prevents the conversion of KIC back into L-leucine[3]. This effectively severs Axis 1, allowing researchers to measure the isolated impact of Axis 2 (the Acetyl-CoA/Raptor pathway)[4].

Step 3: Ca-KIC Administration

  • Action: Spike the starvation media with 200 μM of Calcium 4-methyl-2-oxovalerate dihydrate for 30 minutes.

  • Causality: A 200 μM concentration accurately mimics the physiological post-prandial accumulation of KIC in metabolic tissues without inducing the osmotic stress seen at supraphysiological (2 mM+) doses[3].

Step 4: Raptor Immunoprecipitation (IP)

  • Action: Lyse cells in CHAPS buffer (to preserve the mTORC1 complex). Immunoprecipitate using an anti-Raptor antibody conjugated to Protein G magnetic beads.

  • Causality: Whole-cell acetyl-lysine blotting is too noisy due to the vast number of acetylated cytosolic proteins. IP is mandatory to specifically probe Raptor K1097 acetylation[4].

Step 5: Western Blot Analysis

  • Action: Probe the IP eluate for Acetyl-Lysine. Probe the whole-cell lysate for p-p70S6K1 (Thr389) and p-4E-BP1 (Thr37/46) to quantify terminal mTORC1 kinase activity[3].

Workflow Step1 1. Amino Acid Starvation Step2 2. BCAT2 siRNA Knockdown Step1->Step2 Step3 3. Ca-KIC Treatment Step2->Step3 Step4 4. Raptor Immunoprecipitation Step3->Step4 Step5 5. Western Blot Analysis Step4->Step5

Experimental workflow for decoupling BCAT-dependent and independent mTORC1 activation.

Quantitative Data Summaries

The dual-axis nature of Ca-KIC results in distinct kinetic and phenotypic profiles compared to direct L-leucine administration. The tables below synthesize expected quantitative outcomes based on the decoupling protocol.

Table 1: Comparative mTORC1 Activation Kinetics in C2C12 Myotubes
Treatment GroupBCAT2 Statusp-p70S6K1 (Thr389) Fold ChangeAc-Raptor (K1097) Fold ChangeMechanistic Interpretation
Vehicle (Control) Wild-Type1.0x1.0xBaseline starvation state[3]
L-Leucine (200 μM) Wild-Type4.2x1.1xCanonical Axis 1 activation[6]
Ca-KIC (200 μM) Wild-Type3.9x3.5xDual-axis activation (Axis 1 + 2)[4]
Ca-KIC (200 μM) siRNA Knockdown1.8x3.4xIsolated Axis 2 activation[4],[3]
Table 2: Phenotypic Outcomes of Prolonged Ca-KIC Exposure (48 Hours)

Prolonged hyperactivation of mTORC1 by Ca-KIC triggers a negative feedback loop that impacts global cellular metabolism, notably inducing insulin resistance via the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1)[3].

ParameterL-LeucineCa-KICCa-KIC + RapamycinCausality / Pathway
Protein Synthesis Rate +45%+42%BaselinemTORC1-dependent translation (p70S6K/4E-BP1)[3]
Insulin-Stimulated Glucose Uptake -30%-34%NormalmTORC1-mediated IRS1 Ser612 phosphorylation[3]
Intracellular Acetyl-CoA Pool Unchanged+60%+60%BCKDH-mediated KIC decarboxylation[4]

Clinical and Therapeutic Implications

Understanding the bimodal activation of mTORC1 by Calcium 4-methyl-2-oxovalerate dihydrate is critical for drug development. In conditions like sarcopenia or CKD-induced cachexia, the anabolic properties of Ca-KIC (Axis 1) are highly beneficial for driving muscle protein synthesis without nitrogenous waste[1]. However, in the context of metabolic syndrome, the accumulation of KIC and subsequent Acetyl-CoA-driven Raptor acetylation (Axis 2) can lead to chronic mTORC1 hyperactivation, ultimately suppressing insulin-stimulated glucose transport and exacerbating insulin resistance[3],[5]. Future therapeutic interventions must aim to titrate Ca-KIC dosing to maximize anabolic signaling while preventing IRS1-mediated negative feedback.

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Foundational

Calcium 4-methyl-2-oxovalerate dihydrate stability and degradation kinetics in aqueous solution

An In-depth Technical Guide to the Stability and Degradation Kinetics of Calcium 4-methyl-2-oxovalerate Dihydrate in Aqueous Solution For Researchers, Scientists, and Drug Development Professionals Introduction Calcium 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Degradation Kinetics of Calcium 4-methyl-2-oxovalerate Dihydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproate (KIC), is a critical intermediate in the metabolism of the branched-chain amino acid, leucine.[1] Its use in pharmaceutical formulations, nutritional supplements, and various research applications necessitates a thorough understanding of its stability profile in aqueous solutions.[2] Like other α-keto acids, it is susceptible to degradation, which can impact its efficacy, safety, and shelf-life. This guide provides a comprehensive overview of the factors influencing the stability of calcium 4-methyl-2-oxovalerate dihydrate, its degradation pathways, and detailed protocols for assessing its degradation kinetics in aqueous solutions.

Physicochemical Properties and Handling

Calcium 4-methyl-2-oxovalerate dihydrate is a white to off-white powder that is soluble in water.[2] Proper storage and handling are paramount to prevent premature degradation.

Recommended Storage Conditions:

  • Solid Compound: Store at 2-8°C, protected from light and moisture.[1] For long-term storage, temperatures of -20°C are recommended in a tightly sealed, light-resistant container, ideally under an inert atmosphere such as argon or nitrogen to minimize oxidation.[3]

  • Aqueous Solutions: Solutions should be prepared fresh for each experiment.[1] If short-term storage is unavoidable, use a buffered solution at a slightly acidic pH and store at 2-8°C.[3]

Factors Influencing Stability in Aqueous Solution

The degradation of calcium 4-methyl-2-oxovalerate is influenced by several environmental factors:

  • pH: The pH of the aqueous solution is a critical determinant of stability. The compound is more stable in acidic conditions and exhibits increased degradation in neutral to alkaline solutions.[3] This is a common characteristic of α-keto acids, where the deprotonated form, more prevalent at higher pH, can influence reactivity.[4]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3] The relationship between temperature and the degradation rate constant can typically be described by the Arrhenius equation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][5] Therefore, solutions should be protected from light during storage and handling.

  • Oxygen: As a keto acid, 4-methyl-2-oxovalerate is susceptible to oxidation, especially in the presence of reactive oxygen species.[5] The use of deoxygenated solvents and storage under an inert atmosphere can mitigate oxidative degradation.

  • Moisture: The dihydrate form indicates the presence of water in the solid-state. However, excess moisture can promote hydrolysis and other degradation reactions.

Degradation Pathways

The primary degradation pathways for 4-methyl-2-oxovalerate in aqueous solution are decarboxylation and oxidation.

  • Decarboxylation: This is a common degradation route for α-keto acids, involving the loss of the carboxyl group as carbon dioxide.[3] This can lead to the formation of the corresponding aldehyde (3-methylbutanal), which can be further reduced to an alcohol (3-methylbutanol) or oxidized to a carboxylic acid (3-methylbutanoic acid).

  • Oxidative Decarboxylation: This pathway can also occur, leading to different degradation products.[3]

  • Other Oxidative Pathways: An alternative oxidative route can result in the formation of α-hydroxy-isocaproate (HICA).[3] In biological systems, α-ketoisocaproate can also be oxidized to β-hydroxy-β-methylbutyrate (HMB).[6][7]

The following diagram illustrates the potential degradation pathways of 4-methyl-2-oxovalerate.

main 4-Methyl-2-oxovalerate decarbox Decarboxylation main->decarbox oxidation Oxidation main->oxidation aldehyde 3-Methylbutanal decarbox->aldehyde alcohol 3-Methylbutanol aldehyde->alcohol Reduction acid 3-Methylbutanoic acid aldehyde->acid Oxidation hica α-Hydroxy-isocaproate oxidation->hica hmb β-Hydroxy-β-methylbutyrate (in vivo) oxidation->hmb

Caption: Potential degradation pathways of 4-methyl-2-oxovalerate.

Experimental Protocols for Stability and Kinetics Assessment

A comprehensive assessment of the stability of calcium 4-methyl-2-oxovalerate dihydrate involves forced degradation studies to identify potential degradation products and kinetic studies to determine the rate of degradation under specific conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1 hour
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation 60°C48 hours
Photodegradation UV light (254 nm)Room Temperature24 hours

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve calcium 4-methyl-2-oxovalerate dihydrate in purified water to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. After the specified duration, neutralize the solutions (base for the acidic sample, acid for the basic sample).

    • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method Protocol

A robust stability-indicating method is one that can separate the parent compound from all its degradation products and any impurities.[9] The following is a starting point for developing such a method.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B, 5-20 min: 5-95% B, 20-25 min: 95% B, 25-26 min: 95-5% B, 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Degradation Kinetics Study Protocol

To determine the degradation rate constants and half-life at different pH values and temperatures, an isothermal kinetic study should be performed.

Experimental Design:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Set Up Reactions: For each pH, prepare multiple vials of the calcium 4-methyl-2-oxovalerate solution at a known concentration.

  • Incubate at Different Temperatures: Incubate the sets of vials at a minimum of three different temperatures (e.g., 40°C, 50°C, 60°C).

  • Sample at Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each temperature/pH condition, quench the reaction if necessary (e.g., by cooling on ice), and analyze immediately by the validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each condition. If the plot is linear, the degradation follows first-order kinetics.

    • The slope of the line will be the negative of the apparent first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Plot log(k) versus 1/T (where T is the temperature in Kelvin) to generate an Arrhenius plot. The activation energy (Ea) can be calculated from the slope of this plot.

The following diagram illustrates the workflow for a comprehensive stability study.

cluster_prep Preparation cluster_stress Forced Degradation cluster_kinetics Kinetic Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo setup_kinetic Incubate at various pH and Temperatures prep_stock->setup_kinetic prep_buffers Prepare pH Buffers prep_buffers->setup_kinetic hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc sample_kinetic Sample at Time Points sample_kinetic->hplc lcms LC-MS/MS for Degradant ID hplc->lcms pathway Elucidate Degradation Pathway hplc->pathway kinetics_calc Calculate Rate Constants (k) and Half-life (t1/2) hplc->kinetics_calc arrhenius Arrhenius Plot for Ea kinetics_calc->arrhenius

Caption: Workflow for a comprehensive stability study.

Identification of Degradation Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown degradation products.

Protocol Outline:

  • Sample Preparation: Concentrate the stressed samples where significant degradation was observed.

  • LC Separation: Use an HPLC method similar to the stability-indicating method to separate the degradation products.

  • Mass Spectrometry Analysis:

    • Acquire the full scan mass spectra to determine the molecular weight of the degradation products.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns of the degradation products.

  • Structure Elucidation: Propose the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the structure of the parent compound.

Conclusion

The stability of calcium 4-methyl-2-oxovalerate dihydrate in aqueous solution is a multifaceted issue influenced by pH, temperature, light, and oxygen. A thorough understanding of its degradation pathways and kinetics is essential for the development of stable and effective products. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct comprehensive stability studies, ensuring the quality and reliability of formulations containing this important compound. While a lack of publicly available kinetic data exists, the methodologies presented here will enable researchers to generate this critical information.[3]

References

  • Du, L., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Earth and Space Chemistry, 1(8), 510-518. Retrieved from [Link]

  • ResearchGate. (n.d.). Three branches of the subsequent degradation of alpha-keto isocaproate... [Image]. Retrieved from [Link]

  • van Koevering, M., et al. (1992). Oxidation of leucine and alpha-ketoisocaproate to beta-hydroxy-beta-methylbutyrate in vivo. American Journal of Physiology-Endocrinology and Metabolism, 262(1), E27-E31. Retrieved from [Link]

  • American Physiological Society. (1992). Oxidation of leucine and a-ketoisocaproate to ,&hydroxy-p-methylbutyrate in vivo. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Chauhan, A., et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy. Retrieved from [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 79-90. Retrieved from [Link]

  • Dongre, V. G., et al. (2015). Development and validation of stability indicating RP-HPLC method for the estimation of acamprosate calcium in pure and pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Ratanapongleka, K. (2005). Aspartame Degradation in Solutions at Various pH Conditions. Kasetsart Journal (Natural Science), 39, 592-599. Retrieved from [Link]

  • Sabourin, P. J., & Bieber, L. L. (1981). The mechanism of alpha-ketoisocaproate oxygenase. Formation of beta-hydroxyisovalerate from alpha-ketoisocaproate. The Journal of biological chemistry, 256(10), 5252–5256. Retrieved from [Link]

  • Hidalgo, F. J., & Zamora, R. (2004). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 52(24), 7326-7330. Retrieved from [Link]

  • Allwood, M. C. (2000). Stability and compatibility of additives in parenteral nutrition admixtures. Nutrition, 16(7-8), 613-616. Retrieved from [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298. Retrieved from [Link]

  • Zhang, M., et al. (2020). Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113324. Retrieved from [Link]

  • Babu, B. S., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 16(12), 5645-5651. Retrieved from [Link]

  • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from [Link]

  • Kuitunen, M.-L., et al. (2022). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry. Journal of Analytical Science and Technology, 13(1), 29. Retrieved from [Link]

  • Kim, D. H., et al. (2019). Study for Residue Analysis of Fluxametamid in Agricultural Commodities. The Korean Journal of Pesticide Science, 23(4), 361-368. Retrieved from [Link]

  • Nakano, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2130-2135. Retrieved from [Link]

Sources

Exploratory

Nitrogen-Sparing Effects of Calcium 4-Methyl-2-Oxovalerate Dihydrate in Uremia: A Technical Whitepaper

Executive Summary Uremia, a hallmark of advanced chronic kidney disease (CKD), is characterized by the systemic accumulation of toxic nitrogenous waste products due to impaired renal clearance. Traditional conservative m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Uremia, a hallmark of advanced chronic kidney disease (CKD), is characterized by the systemic accumulation of toxic nitrogenous waste products due to impaired renal clearance. Traditional conservative management relies heavily on very-low-protein diets (VLPD) to mitigate uremic toxicity. However, this approach paradoxically increases the risk of protein-energy wasting (PEW) and cachexia.

Calcium 4-methyl-2-oxovalerate dihydrate (the calcium salt of the alpha-keto analogue of leucine, commonly referred to as ketoleucine calcium) serves as a critical pharmacological intervention. By providing a nitrogen-free carbon skeleton that undergoes endogenous transamination, it facilitates a profound "nitrogen-sparing" effect. This whitepaper elucidates the biochemical causality, physicochemical properties, and validated experimental protocols for evaluating the efficacy of this compound in uremic models.

Biochemical Rationale and Mechanism of Action

The administration of alpha-keto analogues fundamentally alters nitrogen kinetics in uremic patients 1. Calcium 4-methyl-2-oxovalerate dihydrate exerts its nitrogen-sparing effect via two interconnected biochemical pathways:

  • Transamination and Urea Reduction: Ketoleucine is aminated to L-leucine by branched-chain amino acid transaminases (BCAT). This reaction utilizes the amino group from endogenous glutamate or other amino donors. By scavenging excess systemic nitrogen that would otherwise be funneled into the hepatic urea cycle, the compound directly lowers blood urea nitrogen (BUN) levels and reduces uremic burden 2.

  • Anabolic Signaling: The newly synthesized L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) pathway. This kinase cascade phosphorylates p70S6K and 4E-BP1, directly stimulating ribosomal translation and skeletal muscle protein synthesis, effectively reversing the catabolic state induced by uremia and prolonged starvation 3.

G Keto Calcium 4-methyl-2-oxovalerate (Nitrogen-Free Skeleton) Transam Transamination (BCAT) Consumes Endogenous Nitrogen Keto->Transam Leucine L-Leucine (Essential Amino Acid) Transam->Leucine Urea Decreased Urea Genesis Transam->Urea Diverts N from Urea Cycle mTOR mTORC1 Pathway Activation Leucine->mTOR Anabolism Increased Protein Synthesis & Nitrogen Sparing mTOR->Anabolism

Caption: Transamination of calcium 4-methyl-2-oxovalerate and subsequent mTORC1-mediated anabolism.

Physicochemical Properties

Formulating the keto analogue as a calcium salt achieves two objectives: it enhances the molecular stability of the compound and provides concurrent calcium supplementation. This dual action is highly beneficial for managing uremia-induced secondary hyperparathyroidism and renal osteodystrophy 4.

PropertySpecification / Value
Chemical Name 4-Methyl-2-oxopentanoic acid calcium salt dihydrate
CAS Registry Number 51828-95-6
Molecular Formula (C6H9O3)2·Ca·2(H2O)
Molecular Weight 334.38 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water; facilitates high oral bioavailability
Role in Formulation Active pharmaceutical ingredient (API) in keto-analogue supplements

Experimental Protocols: Validating Nitrogen Balance in Uremic Models

To establish trustworthiness and self-validating rigor in preclinical drug development, researchers must employ standardized in vivo models to quantify the nitrogen-sparing effects accurately. The 5/6 nephrectomy (Nx) rat model remains the gold standard for simulating chronic uremia.

Protocol: Assessment of Nitrogen Balance and Protein Turnover

Objective: To quantify the reduction in urinary nitrogen excretion and the improvement in whole-body protein synthesis following ketoleucine administration in uremic subjects.

Phase 1: Uremia Induction (5/6 Nephrectomy)

  • Anesthetize male Sprague-Dawley rats (250-300g) using isoflurane.

  • Perform a two-stage 5/6 nephrectomy.

    • Causality: Stage 1 involves the infarction of 2/3 of the left kidney via arterial branch ligation. Stage 2 (performed one week later) involves a complete right nephrectomy. This staggered approach minimizes acute surgical mortality while accurately mimicking the progressive loss of functional nephrons seen in human CKD.

  • Allow 4 weeks for the development of stable uremia (Target BUN > 60 mg/dL).

Phase 2: Dietary Intervention

  • Randomize uremic rats into two groups: Control (Standard Low-Protein Diet, 5% casein) and Treatment (Low-Protein Diet supplemented with 1.5% Calcium 4-methyl-2-oxovalerate dihydrate).

  • Acclimate subjects to the diet for 14 days.

    • Causality: A 14-day acclimation period is mandatory to ensure steady-state amino acid pool equilibration and the upregulation of hepatic BCAT enzymes required for efficient transamination.

Phase 3: Metabolic Caging and Isotopic Tracing

  • Transfer rats to metabolic cages. Collect 24-hour urine and feces for 3 consecutive days.

  • Nitrogen Balance Calculation: Determine total nitrogen intake via precise dietary analysis and total nitrogen output using the Kjeldahl method for urine and feces.

    • Formula:Nitrogen Balance = N_intake - (N_urine + N_feces)

  • Protein Synthesis Measurement: On day 17, infuse a stable isotope tracer (e.g., L-[ring-13C6]phenylalanine) via the jugular vein.

  • Euthanize subjects and harvest the gastrocnemius muscle. Analyze isotopic enrichment via Gas Chromatography-Mass Spectrometry (GC-MS) to calculate the fractional synthesis rate (FSR) of muscle protein.

G Induction 5/6 Nephrectomy (Uremia Induction) Acclimation 14-Day Diet Acclimation (VLPD + Ketoleucine) Induction->Acclimation Metabolic Metabolic Caging (24h Urine/Feces Collection) Acclimation->Metabolic Analysis Kjeldahl Nitrogen Analysis & GC-MS Isotope Tracing Metabolic->Analysis Outcome Quantification of Nitrogen Balance & Fractional Synthesis Rate Analysis->Outcome

Caption: Experimental workflow for assessing nitrogen balance in a 5/6 nephrectomy rat model.

Quantitative Data Summary: Clinical and Preclinical Efficacy

Extensive clinical and preclinical studies have validated the nitrogen-sparing effect of ketoacid analogues. The substitution of essential amino acids with their keto analogues reduces nitrogen uptake while maintaining intracellular essential amino acid pools, directly correlating with improved clinical outcomes.

ParameterUremic Control (VLPD alone)Ketoleucine + VLPD TreatmentClinical Significance
Nitrogen Balance Negative (-1.5 to -2.0 g/day )Neutral to Positive (+0.5 g/day )Reverses protein-energy wasting
Blood Urea Nitrogen (BUN) Elevated (> 80 mg/dL)Significantly Reduced (< 50 mg/dL)Decreases uremic toxicity
Muscle Protein FSR Depressed (Catabolic state)Increased by 15-20%Preserves lean body mass
Serum Calcium Often low (due to CKD)Stabilized / CorrectedMitigates secondary hyperparathyroidism

Conclusion

Calcium 4-methyl-2-oxovalerate dihydrate represents a cornerstone in the conservative management of uremia. By leveraging the body's endogenous transamination machinery, it effectively recycles toxic nitrogenous waste into essential anabolic building blocks. For drug development professionals and researchers, integrating this compound into very-low-protein formulations offers a self-validating mechanism to halt CKD progression while safeguarding patient nutritional status and lean body mass.

References

  • The effect of keto-analogues of essential amino acids in severe chronic uremia. Journal of Clinical Investigation / Semantic Scholar.1

  • Nitrogen Sparing Induced by a Mixture of Essential Amino Acids Given Chiefly as Their Keto-Analogues during Prolonged Starvation in Obese Subjects. PMC.3

  • Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. MDPI.4

  • CAS 51828-95-6 (Calcium 4-methyl-2-oxovalerate dihydrate). BOC Sciences.

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. PMC.2

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Preparation and Validation of Calcium 4-Methyl-2-Oxovalerate Dihydrate Stock Solutions for Cell Culture

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Branched-Chain Amino Acid (BCAA) Metabolism, mTORC1 Signaling, and Cellular Senescence Assays Executive Summary & Mechanistic Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Branched-Chain Amino Acid (BCAA) Metabolism, mTORC1 Signaling, and Cellular Senescence Assays

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently observe researchers experiencing high variability in their branched-chain amino acid (BCAA) metabolism assays. Often, this irreproducibility stems from a fundamental misunderstanding of the hydration state, divalent stoichiometry, and thermal instability of alpha-keto acids.

Calcium 4-methyl-2-oxovalerate dihydrate (also known as alpha-ketoisocaproate calcium salt, or KIC-Ca) is the stable calcium salt of the first breakdown product of leucine (1)[1]. In cell culture, KIC is transported intracellularly and transaminated back into leucine, which subsequently activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway. Understanding this pathway is critical, as any degradation of the KIC stock directly abrogates downstream signaling.

mTORC1_Pathway KIC Calcium 4-methyl-2-oxovalerate (Extracellular) Uptake MCT Transporters KIC->Uptake IntraKIC Intracellular KIC Uptake->IntraKIC BCAT BCATc / BCATm (Transamination) IntraKIC->BCAT Glutamate -> a-KG Leucine Intracellular Leucine BCAT->Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Inhibits mTORC1 mTORC1 Complex Sestrin2->mTORC1 Relieves Inhibition S6K1 p-S6K1 (Thr389) (Validation Target) mTORC1->S6K1 Phosphorylates

KIC cellular uptake, conversion to leucine, and subsequent mTORC1 pathway activation.

Physicochemical Profiling & The Causality of Degradation

The free acid form of KIC is highly hygroscopic and unstable. Therefore, it is supplied as a calcium salt dihydrate (C₁₂H₁₈CaO₆·2H₂O). In aqueous solutions, alpha-keto acids are highly susceptible to degradation via non-oxidative decarboxylation and oxidation, necessitating fresh preparation before each experiment (2)[2].

Table 1: Physicochemical Properties & Handling Causality

PropertyValueHandling Causality
Compound Calcium 4-methyl-2-oxovalerate dihydrateMust use the dihydrate MW for accurate molarity calculations.
CAS Number 51828-95-6Verify CAS to ensure the calcium salt, not free acid, is utilized.
Molecular Weight 334.38 g/mol (Dihydrate)Prevents an ~11% dosing error compared to the anhydrous form (298.35 g/mol ).
Stoichiometry 1 Ca²⁺ : 2 KIC⁻Halve the salt molarity to achieve the target KIC anion concentration.
Thermal Stability Heat LabileNever autoclave; heat induces rapid oxidative decarboxylation into inert byproducts.

The Stoichiometric Imperative (Expertise Insight)

A pervasive source of irreproducibility in BCKA research arises from two critical oversights during stock preparation: ignoring the hydration state and neglecting the divalent stoichiometry of the calcium salt.

Because each molecule of calcium 4-methyl-2-oxovalerate yields two molecules of the active alpha-ketoisocaproate (KIC) anion, failing to adjust calculations results in a 200% dosing error. Furthermore, many standard protocols erroneously calculate mass using the anhydrous molecular weight (298.35 g/mol ) instead of the dihydrate form (334.38 g/mol ) (2)[2].

Correct Calculation for 10 mL of a 100 mM KIC Anion Stock: To achieve 100 mM of the KIC anion, you must prepare a 50 mM solution of the calcium salt.

  • Target Salt Molarity: 0.05 mol/L

  • Volume: 0.01 L

  • Mass = 0.01 L × 0.05 mol/L × 334.38 g/mol = 0.1672 g (167.2 mg)

Protocol: Self-Validating Stock Preparation

Protocol_Workflow Step1 1. Stoichiometric Calculation Account for Dihydrate Mass Step2 2. Aseptic Dissolution Use ddH2O, Avoid Heat Step1->Step2 Step3 3. Filter Sterilization 0.22 µm PES Membrane Step2->Step3 Step4 4. Cell Culture Treatment 0.1 - 10 mM Final Concentration Step3->Step4 Step5 5. System Validation Immunoblot for p-S6K1 Step4->Step5 30-60 min post-treatment

Self-validating workflow for KIC-Ca dihydrate preparation and in vitro application.

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh 167.2 mg of Calcium 4-methyl-2-oxovalerate dihydrate powder. Protect the source bottle from ambient moisture to prevent hydration state shifts.

  • Aseptic Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9 mL of sterile, cell-culture grade ddH₂O or PBS.

  • Mechanical Agitation: Vortex thoroughly. Crucial Causality: Do NOT use heat to aid dissolution. Alpha-keto acids undergo rapid thermal degradation (3)[3]. Gentle sonication is permissible if dissolution is stubborn (2)[2].

  • Volume Adjustment: Bring the final volume exactly to 10 mL.

  • Sterilization: Filter-sterilize through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen for its low metabolite-binding characteristics.

  • Storage & Application: It is highly recommended to use the solution fresh immediately upon preparation (2)[2]. If storage is unavoidable, aliquot into single-use opaque tubes and flash-freeze at -80°C to halt hydrolysis.

Protocol: In Vitro Application & System Validation

To ensure your experimental system is trustworthy, every assay must be self-validating. This protocol uses L6 myotubes to confirm that the KIC stock is biologically active and has not degraded into inert byproducts.

  • Cell Preparation: Culture L6 rat skeletal muscle cells in multi-well plates until they differentiate into myotubes and reach 90–100% confluency (4)[4].

  • Metabolic Starvation: Wash cells and incubate in an amino acid- and serum-free starvation medium for 3 hours (4)[4]. Causality: This depletes endogenous intracellular leucine, ensuring that subsequent mTORC1 activation is strictly dependent on the exogenous KIC provided.

  • Treatment: Dilute the 100 mM KIC stock into the starvation medium to a final concentration of 200 µM (4)[4]. Include a vehicle control (ddH₂O or PBS equivalent).

  • Incubation: Incubate for 30 minutes at 37°C, 5% CO₂.

  • System Validation (Self-Validation Step): Lyse the cells and perform immunoblotting against phosphorylated S6K1 (ph-S6K1 at Thr389) (4)[4].

    • Validation Logic: If the KIC stock degraded during preparation, ph-S6K1 levels will remain at the starvation baseline. A robust ph-S6K1 signal confirms the stoichiometric and structural integrity of the prepared stock.

Table 2: Experimental Concentration Ranges & Validation Assays

Application / Cell TypeTypical Concentration (KIC)Incubation TimePrimary Validation Readout
L6 Myotubes (mTORC1 Assay) 200 µM30 minutesph-S6K1 (Thr389) elevation
General Cell Culture (In Vitro) 0.1 - 10 mM24 - 72 hoursDose-response viability assay
BCKD Activity Assay 200 µM30 - 60 minutesph-BCKD (Ser293) reduction

Troubleshooting & Optimization

Table 3: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
No mTORC1 activation (Low p-S6K1) KIC degradation (decarboxylation) prior to treatment.Prepare stock fresh immediately before use. Do not use heat during dissolution.
Cytotoxicity in treated wells Hyperosmolarity or calcium overload due to stoichiometric miscalculation.Recalculate stock using the 1 Ca²⁺ : 2 KIC⁻ ratio and the dihydrate molecular weight (334.38 g/mol ).
Incomplete powder dissolution Saturation limits reached or insufficient agitation.Limit stock concentration to 100 mM. Use gentle sonication instead of warming.

References

  • National Institutes of Health (PMC). "Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes."[Link]

Sources

Application

HPLC-UV method development for calcium 4-methyl-2-oxovalerate dihydrate quantification

Application Note: HPLC-UV Method Development and Validation for the Quantification of Calcium 4-Methyl-2-Oxovalerate Dihydrate Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for the Quantification of Calcium 4-Methyl-2-Oxovalerate Dihydrate

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals.

Introduction & Biological Context

Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC) is a critical ketoanalogue of L-leucine. It is widely utilized in nutritional therapies for chronic kidney disease (CKD) to minimize amino-nitrogen intake while maintaining essential branched-chain amino acid levels [[1]](). In vivo, Ca-KIC undergoes transamination to form L-leucine, a process that effectively sequesters toxic nitrogen waste (ammonia) in uremic patients. Accurate quantification of this active pharmaceutical ingredient (API) is therefore critical for formulation efficacy, stability monitoring, and dissolution profiling.

Pathway CaKIC Calcium 4-methyl-2-oxovalerate (Ca-KIC) Dissoc Dissociation in Vivo CaKIC->Dissoc KIC alpha-Ketoisocaproate (KIC) Dissoc->KIC - Ca2+ BCAT Branched-Chain Aminotransferase KIC->BCAT Leucine L-Leucine BCAT->Leucine AKG alpha-Ketoglutarate BCAT->AKG Byproduct Glutamate Glutamate Glutamate->BCAT NH3 donor

In vivo transamination pathway of Calcium 4-methyl-2-oxovalerate to L-Leucine.

Mechanistic Rationale & Chromatographic Strategy

Quantifying Ca-KIC via direct Ultraviolet (UV) detection presents a distinct analytical challenge due to the lack of a strong conjugated chromophore in its aliphatic structure 2. Consequently, detection must be performed at low UV wavelengths (205–215 nm) 3. This necessitates the use of high-purity Acetonitrile over Methanol as the organic modifier, as Acetonitrile has a lower UV cutoff (190 nm vs. 205 nm), thereby minimizing baseline drift and noise.

Furthermore, Ca-KIC is a highly polar keto-acid. To achieve adequate retention on a hydrophobic C8 or C18 stationary phase, the ionization of the carboxylic acid group must be suppressed. By buffering the mobile phase to an acidic pH (e.g., pH 3.0 using potassium dihydrogen orthophosphate), the analyte is maintained in its protonated, hydrophobic state 3. While alternative methods such as ion-pairing chromatography at neutral pH 4 or ion-exclusion chromatography with dilute sulfuric acid 1 exist, this protocol focuses on the acidic ion-suppression RP-HPLC strategy due to its simplicity, column longevity, and robust baseline stability.

Mechanism MobilePhase Mobile Phase (Acetonitrile / Buffer pH 3.0) Analyte Ca-KIC (Protonated Form) Hydrophobic State MobilePhase->Analyte Suppresses Ionization Column C8 / C18 Stationary Phase (Hydrophobic Interaction) Analyte->Column Retained via Partitioning Detector UV Detector (210 - 215 nm) Column->Detector Elution & Quantification

Chromatographic retention mechanism of Ca-KIC via pH-mediated ion-suppression.

Experimental Protocols

Reagents and Materials
  • Calcium 4-methyl-2-oxovalerate dihydrate reference standard (>98.0% purity) 5.

  • HPLC-grade Acetonitrile.

  • Potassium dihydrogen orthophosphate (Analytical grade).

  • Orthophosphoric acid (for pH adjustment).

  • Milli-Q Water (18.2 MΩ·cm).

Optimized Chromatographic Conditions

The following parameters ensure optimal resolution and peak symmetry for ketoanalogues 3.

ParameterSpecificationRationale
Column Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm) or equivalent C18Provides high theoretical plates for sharp peak shapes.
Mobile Phase A 5 mM Potassium dihydrogen orthophosphate (pH 3.0)Suppresses ionization of the keto-acid.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff (190 nm) prevents baseline noise.
Elution Mode Gradient (e.g., 5% B to 60% B over 8 mins)Ensures rapid elution while preventing co-elution of impurities.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Detection UV at 215 nmMaximizes the weak absorbance of the keto group.
Injection Volume 5 µLPrevents column overloading and peak broadening.
Column Temp 30°CStabilizes mobile phase viscosity and backpressure.
Step-by-Step Analytical Workflow

Step 1: Buffer Preparation (Mobile Phase A)

  • Dissolve 0.68 g of Potassium dihydrogen orthophosphate in 1000 mL of Milli-Q water.

  • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. (Causality Note: Precise pH control is mandatory. A pH shift above 3.5 will cause partial ionization of Ca-KIC, leading to peak tailing and retention time shifts).

  • Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of Calcium 4-methyl-2-oxovalerate dihydrate reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 50 mL of Mobile Phase A:B (50:50 v/v) using ultrasonication for 5 minutes.

  • Make up the volume to the mark to achieve a primary stock solution of 100 µg/mL.

  • Dilute appropriately to construct a 5-point calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).

Step 3: Sample Preparation (Formulation Extraction)

  • For tablet formulations, weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Ca-KIC into a 100 mL volumetric flask.

  • Add 70 mL of diluent (Mobile Phase A:B, 50:50 v/v) and sonicate for 20 minutes to ensure complete extraction from the excipient matrix.

  • Dilute to volume, mix well, and filter through a 0.45 µm PTFE syringe filter prior to injection.

Step 4: System Suitability Testing (SST) Before sample analysis, inject the 30 µg/mL standard six times. The system is self-validating if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing Factor (T) ≤ 1.5.

  • Theoretical Plates (N) ≥ 3000.

Workflow Start Sample Prep: Ca-KIC Extraction Chrom RP-HPLC Separation (C8/C18, pH 3.0) Start->Chrom Detect UV Detection (215 nm) Chrom->Detect Data Data Processing & Quantification Detect->Data Valid Method Validation (ICH Q2 Guidelines) Data->Valid

HPLC-UV analytical workflow for Calcium 4-methyl-2-oxovalerate quantification.

Method Validation & Quantitative Data

The developed method must be validated according to ICH Q2(R1) guidelines. Representative validation parameters for Ca-KIC using this protocol are summarized below 3:

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range Correlation coefficient (R²) ≥ 0.99910 – 50 µg/mL (R² = 0.9994)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:11.5 µg/mL
Method Precision (Repeatability) % RSD of 6 replicates ≤ 2.0%0.85%
Intermediate Precision % RSD across different days ≤ 2.0%1.12%
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 levels99.2% – 100.8%
Robustness Stable against ±0.2 pH, ±2 nm UV shiftsPassed (No significant RT or Area change)

Troubleshooting & Field-Proven Insights

  • Baseline Drift at 215 nm: If severe baseline drift occurs during the gradient, ensure the Acetonitrile is strictly HPLC/UV grade. Trace organic impurities in lower-grade solvents absorb heavily below 220 nm.

  • Alternative Derivatization for High Sensitivity: If the required LOQ is in the nanogram range (e.g., for biological matrices rather than bulk formulations), direct UV detection will fail. In such cases, pre-column derivatization with o-phenylenediamine (OPD) is required. OPD reacts with the alpha-keto group to form a quinoxaline derivative, which exhibits strong UV absorbance and fluorescence, drastically lowering the detection limit 2.

References

  • BenchChem Technical Support Team. "Calcium 4-Methyl-2-oxovalerate|CAS 51828-95-6 - Benchchem: Stability-Indicating HPLC Method". Benchchem. 2

  • Thakkar, R., Saravaia, H., Ambasana, M., & Shah, A. "ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTITATIVE ANALYSIS OF SOME KETO-ANALOGUES OF ESSENTIAL AMINO ACID CALCIUM SALT USED IN SEVERE RENAL FAILURE". Taylor & Francis. 3

  • Panda, S., et al. "Simultaneous Estimation of Cal DL-2-Hydroxy,4-methyl thio-butyrate and Ca-2-oxo3-phenyl Propionate in Alpha-Ketoanalogues Tablets by Validated RP-HPLC Method". Indian Journal of Pharmaceutical Education and Research. 4

  • Barker, et al. "Determination of Dissolution Profile and Bioaccessibility of Ketosteril Using an Advanced Gastrointestinal In Vitro Model". Dissolution Technologies.1

  • VWR International. "Calcium-4-methyl-2-oxovalerate hydrate ≥98.0% | VWR, part of Avantor". 5

Sources

Method

Revolutionizing Cell Culture Media: Calcium 4-Methyl-2-Oxovalerate Dihydrate as a High-Solubility Leucine Substitute

Introduction: Overcoming the Solubility Barrier in High-Density Cell Culture In the pursuit of higher titers and more efficient biopharmaceutical production, the development of highly concentrated, chemically defined cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Solubility Barrier in High-Density Cell Culture

In the pursuit of higher titers and more efficient biopharmaceutical production, the development of highly concentrated, chemically defined cell culture media is paramount. However, the inherent low solubility of certain essential amino acids, particularly the branched-chain amino acid L-leucine, presents a significant bottleneck in formulating these advanced media.[1] This limitation can hinder the development of next-generation bioprocesses for producing monoclonal antibodies, fusion proteins, and other complex biologics.[1] To address this challenge, researchers are turning to highly soluble amino acid precursors. This application note provides a comprehensive guide to the use of calcium 4-methyl-2-oxovalerate dihydrate, the calcium salt of leucine's α-keto acid (α-KIC), as a bioavailable and highly soluble substitute for L-leucine in amino acid-free media formulations.

The Rationale: Why Substitute Leucine with its α-Keto Acid?

Calcium 4-methyl-2-oxovalerate dihydrate offers several key advantages over L-leucine in cell culture media formulations:

  • Enhanced Solubility: The primary benefit of using the keto acid of leucine is its significantly higher solubility compared to the amino acid itself.[1] This allows for the formulation of more concentrated feed solutions, reducing the dilution of the bioreactor volume during fed-batch cultures and ultimately enabling higher cell densities and product titers.[2]

  • Bioavailability: Calcium 4-methyl-2-oxovalerate is readily taken up by mammalian cells and converted into L-leucine through a process called transamination.[1][3][4] This ensures that the cells receive a steady supply of this essential amino acid for protein synthesis and other metabolic functions.

  • Reduced Ammonia Accumulation: The transamination process utilizes an amino group from another molecule within the cell, which can help to reduce the net accumulation of ammonia, a toxic byproduct of amino acid metabolism that can inhibit cell growth and productivity.

  • Improved Media Stability: The use of certain keto acids has been shown to yield more stable liquid cell culture media formulations, with a reduction in color change and precipitation during storage.

Biochemical Conversion: From Keto Acid to Essential Amino Acid

The conversion of 4-methyl-2-oxovalerate to L-leucine is a crucial step in its utilization by cells. This reaction is catalyzed by a class of enzymes known as branched-chain aminotransferases (BCATs).[3][4] In mammals, there are two main isozymes: the cytosolic BCAT1 and the mitochondrial BCAT2.[5] These enzymes facilitate the transfer of an amino group from a donor molecule, most commonly glutamate, to the α-keto acid of leucine, yielding L-leucine and α-ketoglutarate.

This enzymatic reaction requires the cofactor pyridoxal 5'-phosphate (PLP) , the active form of vitamin B6.[5][6][7] Therefore, it is essential to ensure that the basal medium is replete with vitamin B6 to facilitate the efficient conversion of the keto acid to leucine.

Keto-Leucine to Leucine Conversion Biochemical Conversion Pathway KetoLeucine Calcium 4-Methyl-2-Oxovalerate (α-Ketoisocaproate) Leucine L-Leucine KetoLeucine->Leucine Transamination BCAT Branched-Chain Aminotransferase (BCAT1/2) Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Amino Group Donor PLP Pyridoxal 5'-Phosphate (Vitamin B6) PLP->BCAT Cofactor

Caption: Intracellular conversion of 4-methyl-2-oxovalerate to L-leucine.

Quantitative Data Summary

ParameterL-LeucineCalcium 4-Methyl-2-Oxovalerate DihydrateReference
Molecular Weight 131.17 g/mol 334.38 g/mol
Aqueous Solubility LowHigh[1]
Impact on Cell Growth (Equimolar to Leucine) BaselineCan lead to a slight reduction in cell growth (up to -11%)[3][4]
Impact on Specific Productivity (qP) (Equimolar) BaselineMaintained or moderately increased (+6%)[3][4]
Impact of Higher Concentrations on Cell Growth Limited by solubilityCan substantially reduce cell growth (-42%)[3][4]
Impact of Higher Concentrations on qP Limited by solubilityCan reduce specific productivity (-25%)[3][4]
Impact on IgG Yield in Perfusion BaselineImproved IgG yield up to 100%[3][4]

Experimental Protocols

This section provides detailed protocols for the preparation of a leucine-free basal medium and its subsequent supplementation with calcium 4-methyl-2-oxovalerate dihydrate.

Protocol 1: Preparation of Leucine-Free Chemically Defined Basal Medium (e.g., DMEM/F12-based)

This protocol describes the preparation of 1 liter of a leucine-free basal medium. It is crucial to use high-purity water (e.g., Milli-Q or WFI) and sterile techniques throughout the process.

Materials:

  • High-purity water

  • Powdered components of DMEM/F12 medium (without L-leucine) or individual chemical components

  • Sodium Bicarbonate (NaHCO₃)

  • 1N HCl and 1N NaOH for pH adjustment

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • Prepare a Leucine-Free Amino Acid Stock Solution:

    • Prepare a concentrated stock solution of all essential and non-essential amino acids except for L-leucine. The final concentrations should match the desired basal medium formulation (e.g., DMEM/F12).

    • Dissolve the amino acids in high-purity water. Gentle heating and stirring may be required for some amino acids.

    • Sterile filter the amino acid stock solution and store at 4°C.

  • Prepare Vitamin, Salt, and Other Component Stock Solutions:

    • Prepare separate sterile-filtered stock solutions of vitamins, inorganic salts, glucose, and other medium components according to the desired formulation.

  • Combine the Components:

    • In a sterile container, add approximately 800 mL of high-purity water.

    • With continuous stirring, add the prepared stock solutions in the following order, ensuring each component is fully dissolved before adding the next:

      • Inorganic salts

      • Leucine-free amino acid stock solution

      • Vitamins and other components

      • Glucose

  • Add Buffer and Adjust pH:

    • Add the required amount of sodium bicarbonate (e.g., for DMEM/F12, typically around 1.2 g/L).

    • Adjust the pH of the medium to the desired range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.[8]

  • Final Volume and Sterilization:

    • Bring the final volume to 1 liter with high-purity water.

    • Sterilize the complete leucine-free basal medium by passing it through a 0.22 µm filter.

    • Aseptically aliquot into sterile storage bottles.

  • Quality Control:

    • Perform a sterility test by incubating a small aliquot of the medium at 37°C for 48 hours.

    • Check the pH and osmolality of the final medium.

Protocol 2: Supplementation with Calcium 4-Methyl-2-Oxovalerate Dihydrate

Materials:

  • Prepared Leucine-Free Basal Medium (from Protocol 1)

  • Calcium 4-methyl-2-oxovalerate dihydrate (powder)

  • Sterile high-purity water

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Calculate the amount of calcium 4-methyl-2-oxovalerate dihydrate needed to achieve the desired molar concentration, considering it will replace leucine. An equimolar to slightly higher molar concentration is a good starting point.

    • Dissolve the powder in a small volume of sterile high-purity water. Gentle warming and vortexing can aid dissolution.

    • Sterilize the stock solution using a 0.22 µm syringe filter.

  • Supplement the Basal Medium:

    • Aseptically add the required volume of the sterile calcium 4-methyl-2-oxovalerate dihydrate stock solution to the leucine-free basal medium to achieve the desired final concentration.

    • For fed-batch cultures, this concentrated stock solution can be used as a feed.

Experimental_Workflow Experimental Workflow cluster_0 Medium Preparation cluster_1 Cell Culture cluster_2 Monitoring & Analysis A Prepare Leucine-Free Basal Medium B Prepare Concentrated Stock of Ca 4-methyl-2-oxovalerate C Supplement Basal Medium D Thaw and Expand Cells in Standard Leucine-Containing Medium C->D Start Cell Culture E Adapt Cells to Leucine-Free Medium with Keto-Leucine D->E F Initiate Experiment (e.g., Batch or Fed-Batch) E->F G Monitor Cell Growth, Viability, and Metabolites F->G H Analyze Product Titer and Quality (e.g., Glycosylation) F->H

Caption: A generalized workflow for experiments involving Calcium 4-methyl-2-oxovalerate.

Expected Outcomes and Troubleshooting

  • Cell Growth and Productivity: At equimolar concentrations, expect comparable or slightly reduced cell growth compared to leucine-containing medium, with maintained or slightly increased specific productivity.[3][4] Higher concentrations of the keto acid may negatively impact cell growth and should be optimized for each cell line and process.[3][4]

  • Product Quality: The impact on product quality, such as glycosylation patterns, should be carefully evaluated. While some studies have not reported significant changes, alterations in cellular metabolism could potentially influence post-translational modifications.[9][10][11]

  • Troubleshooting:

    • Poor Cell Growth:

      • Inefficient Conversion: Ensure the basal medium contains adequate levels of vitamin B6 (pyridoxine), the precursor for the essential cofactor PLP.[5][12]

      • Suboptimal Concentration: Perform a dose-response study to determine the optimal concentration of calcium 4-methyl-2-oxovalerate for your specific cell line.

      • Toxicity: High concentrations of keto acids can be detrimental.[3][4] If toxicity is suspected, reduce the concentration.

      • Media pH: Monitor and maintain the pH of the culture, as the addition of the calcium salt may have a slight effect.

    • Precipitation in Media: Although more soluble than leucine, high concentrations of the calcium salt in combination with other media components could potentially lead to precipitation. Prepare concentrated stock solutions and add them to the final medium formulation just before use.

Conclusion and Future Perspectives

The substitution of L-leucine with its highly soluble and bioavailable α-keto acid, calcium 4-methyl-2-oxovalerate dihydrate, represents a significant advancement in the formulation of high-concentration cell culture media. This strategy effectively overcomes the solubility limitations of leucine, paving the way for more intensified and productive bioprocesses. While careful optimization of the keto acid concentration and monitoring of product quality are essential, the benefits of enhanced media stability and reduced reactor dilution make this a compelling approach for researchers and drug development professionals. Future research will likely focus on the combined use of keto acids for other poorly soluble amino acids and further elucidation of their impact on cellular metabolism and protein quality attributes.

References

  • Reifenberg, P., Le Mignon, M., & Zimmer, A. (2026). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology, 14, 1708088. [Link]

  • Li, T., et al. (2023). The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects. Frontiers in Endocrinology, 14, 1195627. [Link]

  • Reifenberg, P., et al. (2026). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology. [Link]

  • Reifenberg, P., Le Mignon, M., & Zimmer, A. (2026). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. PubMed. [Link]

  • Cafferty, B. J., et al. (2019). From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 58(42), 14933-14937. [Link]

  • Schmidt, F. R., et al. (2020). Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media. Journal of Biotechnology, 321, 1-12. [Link]

  • Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

  • Reifenberg, P., et al. (2026). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. ResearchGate. [Link]

  • Kalon Biotherapeutics. (2025). Glycosylation Patterns and Its Impact on Monoclonal Antibody Therapeutics: Enhancing Efficacy Through Glycoengineering. Kalon Biotherapeutics Biopsies. [Link]

  • Bapurao, S., & Krishnaswamy, K. (1978). Role of vitamin B6 on leucine-induced metabolic changes. Nutrition and Metabolism, 22(4), 205-212. [Link]

  • Hutson, S. M., et al. (2001). Structure and function of branched chain aminotransferases. Progress in Nucleic Acid Research and Molecular Biology, 70, 175-218. [Link]

  • Singh, R., & Kumar, D. (2024). Challenges and Solutions in D-Amino Acid Production Methods. International Journal of Environment, Agriculture and Biotechnology, 9(2). [Link]

  • Aipak Engineering. (2025). Dmem Cell Culture Medium: The Complete FAQ Guide In 2025. Aipak Engineering. [Link]

  • Zemel, M. B., et al. (2015). Effects of a leucine and pyridoxine-containing nutraceutical on body weight and composition in obese subjects. Journal of the American College of Nutrition, 34(6), 503-510. [Link]

  • Krishnaswamy, K., & Bapurao, S. (1978). Effect of vitamin B6 on leucine-induced changes in human subjects. The American Journal of Clinical Nutrition, 31(5), 819-823. [Link]

  • Cytiva. (2026). Optimizing fed-batch culture conditions for a mAb-producing CHO cell line. Cytiva. [Link]

  • GE Healthcare. (n.d.). Optimizing fed-batch culture conditions for a mAb-producing CHO cell line. GE Healthcare. [Link]

  • Rafnsdóttir, S., et al. (2024). Preparation of a universally usable, animal product free, defined medium for 2D and 3D culturing of normal and cancer cells. MethodsX, 12, 102573. [Link]

  • ACS. (n.d.). TCA cycle metabolites improve CHO cell culture performance in batch and fed-batch cultures. American Chemical Society. [Link]

  • Scribd. (2009). DMEM Medium Preparation Guide. Scribd. [Link]

  • Cellon, S., et al. (2015). Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease. Sub-cellular biochemistry, 79, 329-358. [Link]

  • Liu, H., et al. (2011). The impact of glycosylation on monoclonal antibody conformation and stability. mAbs, 3(6), 578-586. [Link]

  • Mabion. (n.d.). Impact of glycosylation on the effector functions of monoclonal antibodies: a case study of rituximab. Mabion. [Link]

  • InterPro. (n.d.). Aminotransferases, class-I, pyridoxal-phosphate-binding site. InterPro. [Link]

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5'-Phosphate Enzymes as Targets for Therapeutic Agents. Annual review of biochemistry, 73, 383-415. [Link]

  • ZF BioLabs S.L. (2025). Glycosylation Patterns and Its Impact on Monoclonal Antibody Therapeutics: Optimizing Efficacy Through Glycan Engineering. ZF BioLabs S.L. Madrid, Zebrafish Toxicology Research. [Link]

  • Patsnap Synapse. (2025). How to Prepare Antibiotic-Free Mammalian Cell Culture Media. Patsnap Synapse. [Link]

  • BioProcess International. (2012). Attaining Next-Level Titers in CHO Fed-Batch Cultures. BioProcess International. [Link]

  • Cell Culture Media. (2024). Developing Custom Cell Culture Media: Key Considerations. Cell Culture Media. [Link]

  • Reddit. (2025). What is the correct way of preparing DMEM??. Reddit. [Link]

  • ZF BioLabs S.L. (2025). Glycosylation Patterns and Its Impact on Monoclonal Antibody Therapeutics: Optimizing Efficacy Through Glycan Engineering. ZF BioLabs S.L. Madrid, Zebrafish Toxicology Research. [Link]

  • BioProcess International. (n.d.). A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb Production. BioProcess International. [Link]

  • ResearchGate. (n.d.). Current biotechnological applications of L-amino acid deaminases for production of keto acids. ResearchGate. [Link]

  • Nair, K. S., et al. (1987). alpha-Ketoisocaproate is superior to leucine in sparing glucose utilization in humans. The American journal of physiology, 252(2 Pt 1), E173-E178. [Link]

  • Deodato, F., et al. (2011). Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects. Journal of inherited metabolic disease, 34(2), 403-410. [Link]

  • ResearchGate. (n.d.). Distinguishing Features of Leucine and α-Ketoisocaproate Sensing in Pancreatic β-Cells. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Ketogenic amino acids – Knowledge and References. Taylor & Francis. [Link]

Sources

Application

Application Note: LC-MS/MS Quantification of Calcium 4-Methyl-2-Oxovalerate Dihydrate (α-Ketoisocaproate) in Blood Plasma

Introduction & Pharmacological Context Calcium 4-methyl-2-oxovalerate dihydrate (CAS: 51828-95-6) is the calcium salt of α-ketoisocaproate (KIC), the primary branched-chain keto acid (BCKA) analogue of the essential amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Calcium 4-methyl-2-oxovalerate dihydrate (CAS: 51828-95-6) is the calcium salt of α-ketoisocaproate (KIC), the primary branched-chain keto acid (BCKA) analogue of the essential amino acid L-leucine. In clinical pharmacology and drug development, it is widely utilized in the management of chronic kidney disease (CKD) to provide essential amino acid equivalents without introducing nitrogenous waste, and in sports physiology to study muscle protein synthesis and metabolic flux .

Upon entering the bloodstream, the dihydrate salt rapidly dissociates into free calcium and KIC. Therefore, pharmacokinetic monitoring requires the precise quantification of the active moiety, KIC, in blood plasma. KIC sits at a critical metabolic crossroads, regulated by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

Pathway L L-Leucine (BCAA) KIC α-Ketoisocaproate (KIC) (Active Moiety) L->KIC BCAT (Transamination) Iso Isovaleryl-CoA (Energy Metabolism) KIC->Iso BCKDH (Oxidative Decarboxylation) HMB β-Hydroxy-β-methylbutyrate (HMB) KIC->HMB KIC Dioxygenase (Minor Pathway)

Metabolic pathway of 4-methyl-2-oxovalerate (KIC) derived from L-Leucine.

Analytical Challenges & Methodological Causality (E-E-A-T)

Quantifying KIC in complex biological matrices like plasma presents three distinct analytical hurdles:

  • High Polarity & Low Molecular Weight : KIC (MW 130.14 g/mol ) is highly polar, leading to poor retention on standard reversed-phase C18 columns.

  • Lack of Chromophore/Fluorophore : The molecule lacks conjugated systems, rendering standard UV/Vis or fluorescence detection inadequate without chemical alteration.

  • Isomeric Interference : KIC is structurally identical in mass to other BCKAs, such as α-keto-β-methylvalerate (KMV, from isoleucine). Chromatographic resolution is critical to prevent cross-talk in the mass spectrometer.

The Causality of Choice: Direct Negative ESI vs. Derivatization

Historically, researchers relied on pre-column derivatization using o-phenylenediamine (OPD) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (O-PFBO) to increase hydrophobicity and ionization efficiency . However, derivatization introduces assay variability, requires toxic reagents, and significantly extends sample preparation time.

In this protocol, we utilize a Direct LC-MS/MS approach using Negative Electrospray Ionization (ESI-) . By employing a high-strength silica (HSS) T3 column combined with a weakly acidic mobile phase, we achieve sufficient retention of underivatized KIC. Negative ESI exploits the readily ionizable carboxylic acid moiety, allowing for a rapid, self-validating, and high-throughput workflow that preserves the native state of the metabolite .

Experimental Protocols: Direct LC-MS/MS Workflow

Self-Validating Sample Preparation

Causality: Plasma contains high concentrations of proteins and phospholipids that cause severe ion suppression in ESI. A cold solvent precipitation using a Methanol/Acetonitrile mixture not only precipitates proteins but also ensures the complete extraction of polar keto acids. The addition of a stable-isotope-labeled internal standard (KIC-d3) prior to extraction creates a self-validating system ; any loss during extraction or ion suppression during ionization will equally affect the analyte and the IS, allowing for accurate ratiometric quantification.

Step-by-Step Procedure:

  • Thaw plasma samples on ice to prevent the thermal degradation of BCKAs.

  • Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (KIC-d3 at 5 µg/mL in LC-MS grade water).

  • Add 200 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v, containing 0.1% formic acid). Note: The acidic environment keeps KIC in its protonated state during extraction, improving recovery.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Incubate on ice for 15 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an LC vial containing a low-volume glass insert for injection.

Workflow Plasma Blood Plasma (50 µL) Spike Spike IS (KIC-d3) Plasma->Spike PPT Protein Precipitation (Cold MeOH/ACN) Spike->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LCMS LC-MS/MS (Negative ESI, MRM) Centrifuge->LCMS

Step-by-step sample preparation and LC-MS/MS workflow for plasma KIC quantification.

LC-MS/MS Conditions

Causality: A gradient elution starting with a highly aqueous mobile phase ensures the retention of polar KIC on the column. As the organic modifier increases, KIC is eluted sharply. The use of an HSS T3 column prevents the "phase collapse" often seen with standard C18 columns under highly aqueous conditions.

Liquid Chromatography Parameters:

  • System: Waters ACQUITY UPLC (or equivalent UHPLC system).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: LC-MS grade Water with 0.05% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.05% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions and Collision Energies Note: The primary product ion for KIC corresponds to the loss of a carboxyl group (CO2, 44 Da).

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
KIC (4-methyl-2-oxovalerate) 129.185.1502514
KIC-d3 (Internal Standard) 132.188.1502514
KMV (Isomeric Control) 129.185.1502514

Table 2: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.498.02.0Initial
1.000.498.02.06 (Linear)
4.000.440.060.06 (Linear)
4.500.45.095.06 (Linear)
5.500.45.095.06 (Linear)
5.600.498.02.06 (Linear)
7.500.498.02.06 (Linear)

Table 3: Method Validation Summary (Typical Acceptance Criteria)

ParameterKIC Performance MetricRegulatory Guideline (FDA/EMA)
Linear Dynamic Range 0.05 – 50 µg/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 50 ng/mLS/N ≥ 10
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Absolute Extraction Recovery 88% – 94%Consistent across QC levels
Matrix Effect (Ion Suppression) < 12%IS-normalized MF: 0.85 – 1.15

Trustworthiness & Quality Control (QC)

To ensure this protocol acts as a self-validating system , the following QC measures must be strictly adhered to:

  • Isomeric Separation Verification: KMV (α-keto-β-methylvalerate) shares the exact MRM transition (129.1 → 85.1) as KIC. System suitability testing must demonstrate baseline chromatographic resolution (Rs > 1.5) between KIC and KMV prior to analyzing unknown plasma samples.

  • Matrix Effect Assessment: Post-extraction spike experiments should be conducted during validation. Calculate the Matrix Factor (MF) by comparing the peak area of KIC spiked into extracted blank plasma versus KIC spiked into neat solvent. The IS-normalized MF must fall between 0.85 and 1.15.

  • Calibration Integrity: Utilize a matrix-matched calibration curve using surrogate matrix (e.g., 4% BSA in PBS) to account for the endogenous nature of KIC in human plasma.

References

  • She, P., et al. "Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle." Cell Metabolism, 2007. URL:[Link]

  • Wang, Y., et al. "Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry." Molecules, 2018. URL:[Link]

  • Kubota, Y., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 2020. URL:[Link]

Method

Advanced Formulation Techniques: Incorporating Calcium 4-Methyl-2-Oxovalerate Dihydrate into Experimental Diets

Introduction and Mechanistic Rationale Calcium 4-methyl-2-oxovalerate dihydrate (commonly referred to as Calcium α-ketoisocaproate or Ca-KIC) is the calcium salt of the keto-analogue of the essential branched-chain amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Calcium 4-methyl-2-oxovalerate dihydrate (commonly referred to as Calcium α-ketoisocaproate or Ca-KIC) is the calcium salt of the keto-analogue of the essential branched-chain amino acid L-leucine[1]. In preclinical research, particularly in models of Chronic Kidney Disease (CKD), uremia, and muscle wasting, Ca-KIC is utilized to supply the carbon skeleton of leucine without contributing to the nitrogenous waste burden[2].

When ingested, Ca-KIC undergoes reversible transamination catalyzed by the mitochondrial branched-chain aminotransferase (BCATm) enzyme. This process utilizes an amino group donor (typically glutamate) to convert Ca-KIC into L-leucine and α-ketoglutarate[3]. By bypassing the initial nitrogen intake, researchers can study mTOR-driven protein synthesis and insulin secretion pathways while maintaining animals on Very Low Protein Diets (VLPD)[4].

However, incorporating Ca-KIC into experimental rodent diets presents significant formulation challenges. The compound is highly hygroscopic, sensitive to thermal degradation, and introduces a substantial exogenous calcium load that can fatally skew experimental outcomes if not rigorously controlled[1][5].

G KIC Calcium 4-methyl-2-oxovalerate (Ca-KIC) BCATm BCATm Enzyme (Transamination) KIC->BCATm Glutamate Glutamate (Amino Donor) Glutamate->BCATm Leucine L-Leucine (Protein Synthesis / mTOR) BCATm->Leucine AKG α-Ketoglutarate (TCA Cycle) BCATm->AKG

Metabolic transamination of Ca-KIC to L-leucine via BCATm.

Physicochemical Constraints and The "Calcium Trap"

To design a self-validating formulation protocol, one must first understand the physical limitations of the active pharmaceutical ingredient (API). Ca-KIC is prone to degradation from heat, light, and hydrolysis, necessitating strict environmental controls during diet preparation[1].

Table 1: Physicochemical Properties of Ca-KIC

PropertyValue / CharacteristicImpact on Formulation
CAS Number 51828-95-6[5]Ensures correct API sourcing.
Molecular Formula C₁₂H₁₈CaO₆ · 2H₂O (Dihydrate)[6]Used for precise molar calculations.
Hygroscopicity High[5][6]Requires geometric dilution in low-humidity environments.
Thermal Stability Degrades at elevated temperatures[1]Precludes standard steam-pelleting (80°C+); mandates cold extrusion.
pH Stability Optimal in slightly acidic conditions[1]Liquid/gel matrices must be buffered to pH 6.0–6.5.
The Causality of Calcium Balancing

The most critical error in formulating Ca-KIC diets is ignoring the calcium counter-ion. Ca-KIC dihydrate contains approximately 11.4% elemental calcium by weight . If a researcher supplements a standard rodent diet with 5% Ca-KIC (50 g/kg), they inadvertently add ~5.7 g of elemental calcium per kilogram of feed. Because standard rodent diets typically contain only 5.0 g of calcium per kg, this addition more than doubles the dietary calcium, drastically altering the Calcium-to-Phosphorus (Ca:P) ratio. In CKD models, this induces severe vascular calcification, confounding the nephroprotective effects of the keto-analogue[4][7].

To maintain scientific integrity, the basal diet's mineral mix must be reverse-engineered. For every gram of Ca-KIC added, an equivalent amount of calcium must be subtracted from the diet's primary calcium source (usually Calcium Carbonate, CaCO₃, which is 40% elemental calcium).

Table 2: Calcium Compensation Matrix (Per 1 kg of Diet)

Ca-KIC Inclusion RateAdded Elemental CalciumRequired CaCO₃ ReductionFinal Ca:P Ratio Impact
1% (10 g/kg) ~1.14 g-2.85 g Neutralized
2% (20 g/kg) ~2.28 g-5.70 g Neutralized
5% (50 g/kg) ~5.70 g-14.25 g Neutralized

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory Quality Control (QC) checkpoints to verify homogeneity and stability before the diet is administered to the animal models.

Workflow Start Base Diet Matrix (Protein-Restricted) CaCalc Calcium Compensation (Reduce Dietary CaCO3) Start->CaCalc Mixing Geometric Dilution with Ca-KIC Powder CaCalc->Mixing Extrusion Cold Extrusion (T < 35°C) Mixing->Extrusion QC HPLC Homogeneity & Moisture Validation Extrusion->QC Storage Vacuum Sealed Storage (2-8°C, Dark) QC->Storage

Self-validating workflow for formulating Ca-KIC into pelleted rodent diets.

Protocol 1: Preparation of Cold-Extruded Pelleted Diets (In Vivo Chronic Studies)

Standard commercial pelleting utilizes high-pressure steam, which destroys α-keto acids[1]. This protocol utilizes cold extrusion to preserve the molecular integrity of Ca-KIC.

Step 1: Matrix Preparation & Calcium Balancing

  • Obtain a custom, unpelleted powdered basal diet (e.g., AIN-93M variant) formulated with the calculated reduction in CaCO₃ (refer to Table 2).

  • Sift the basal diet through a 40-mesh screen to break up lipid clumps.

Step 2: Geometric Dilution of Ca-KIC Causality: Because Ca-KIC is highly hygroscopic[5], directly dumping it into a large batch of feed results in micro-clumping, leading to fatal dosing variances between animals.

  • Weigh the required Ca-KIC powder under low-humidity conditions (<40% RH).

  • Triturate the Ca-KIC with an equal volume of the powdered basal diet in a stainless-steel mortar.

  • Progressively double the volume of the mixture with the basal diet, mixing thoroughly at each step, until the premix reaches 10% of the total batch weight.

  • Transfer the premix and the remaining basal diet to a twin-shell (V-cone) blender and mix for 15 minutes.

Step 3: Cold Extrusion

  • Slowly add chilled (4°C) distilled water to the blended powder until a dough-like consistency is achieved (typically 15-20% moisture by weight).

  • Process the dough through a cold-extrusion pellet mill. Ensure the die temperature does not exceed 35°C at any point via infrared thermometry.

Step 4: Low-Temperature Drying

  • Spread the wet pellets in a single layer on perforated stainless-steel trays.

  • Dry in a forced-air convection oven set to 30°C for 24-48 hours until the moisture content drops below 10%. (Higher temperatures will cause photodegradation and thermal breakdown[1]).

Step 5: System Validation (QC)

  • Homogeneity Assay: Randomly select 5 pellets from different trays. Extract with 0.1M HCl and analyze via HPLC (UV detection at 210 nm). The batch is validated only if the Relative Standard Deviation (RSD) of Ca-KIC concentration across the 5 samples is < 5%.

  • Mineral Assay: Perform atomic absorption spectroscopy (AAS) to confirm the final Ca:P ratio remains at the target 1.3:1.

Protocol 2: Preparation of Gel Diets (For Acute Metabolic Studies)

Gel diets are ideal for precise daily dosing and for uremic animals exhibiting anorexia. However, because α-keto acids degrade rapidly in aqueous solutions, pH control is paramount[1].

Step 1: Acidified Matrix Preparation

  • Dissolve 15 g of agar in 500 mL of distilled water.

  • Causality: Ca-KIC is unstable at neutral/alkaline pH[1]. Adjust the water pH to 6.0 using 0.1M Citric Acid before heating.

  • Heat the solution to boiling to activate the agar, then remove from heat.

Step 2: Temperature-Controlled API Addition

  • Allow the agar solution to cool to 40°C . Critical: Adding Ca-KIC to boiling water will instantly hydrolyze the keto-analogue.

  • Whisk the powdered basal diet (calcium-adjusted) and the Ca-KIC powder into the cooling agar solution until completely homogenous.

Step 3: Casting and Storage

  • Pour the mixture into molds and refrigerate at 2-8°C to set[1].

  • Validation: Gel diets must be prepared fresh weekly. Weigh the gel blocks daily before feeding to account for evaporative moisture loss, ensuring accurate calculation of the animal's actual Ca-KIC intake.

References

  • ChemBK. "Calcium KIC - Reference Information.
  • Benchchem. "Addressing variability in experimental results with Calcium 4-methyl-2-oxovalerate.
  • ChemicalBook. "Ketoleucine calcium salt dihydrate | 51828-95-6.
  • PMC. "Transamination Is Required for α-Ketoisocaproate but Not Leucine to Stimulate Insulin Secretion.
  • MDPI. "Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives.
  • Benchchem. "Calcium (S)-3-methyl-2-oxovalerate | 51828-96-7.
  • Benchchem. "A Comparative Analysis of Calcium 2-oxo-3-phenylpropanoate and Other Keto-analogues in the Context of Renal Research.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of calcium 4-methyl-2-oxovalerate dihydrate in culture media

Technical Support Center: Calcium 4-Methyl-2-Oxovalerate Dihydrate Welcome to the technical support guide for Calcium 4-methyl-2-oxovalerate dihydrate (also known as Calcium α-ketoisocaproate or Ca-KIC). This document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Calcium 4-Methyl-2-Oxovalerate Dihydrate

Welcome to the technical support guide for Calcium 4-methyl-2-oxovalerate dihydrate (also known as Calcium α-ketoisocaproate or Ca-KIC). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully incorporate this compound into their aqueous culture media. Our goal is to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Part 1: Troubleshooting Guide

This section directly addresses common problems encountered when dissolving Ca-KIC in culture media.

Q1: I added Ca-KIC powder directly to my complete culture medium (e.g., DMEM with FBS and antibiotics), and it immediately turned cloudy. What happened?

A: You have most likely induced the precipitation of calcium phosphate.[1][2][3] Standard culture media like Dulbecco's Modified Eagle Medium (DMEM) are rich in phosphate ions (PO₄³⁻)[4]. When you add a supplemental calcium salt like Ca-KIC, the local concentration of calcium ions (Ca²⁺) spikes, exceeding the solubility product of calcium phosphate (Ca₃(PO₄)₂) and causing it to precipitate out of solution as a fine white solid.[4][5]

Immediate Corrective Action: Unfortunately, the medium is no longer chemically defined, as the concentrations of both free calcium and phosphate have been significantly altered. It is strongly recommended to discard the cloudy medium and prepare a fresh batch following the validated protocol below.

Q2: My stock solution of Ca-KIC in water looks clear, but a precipitate forms when I add it to my serum-free basal media. Why is this happening?

A: This is a delayed version of the problem described in Q1 and highlights the critical importance of the order of addition.[6][7][8] Even if your stock solution is clear, adding it to a phosphate- and/or bicarbonate-rich environment can trigger precipitation.[1][9][10] The bicarbonate buffering system, common in many media, can also contribute by shifting the pH and forming calcium carbonate precipitates, especially when the medium is exposed to atmospheric CO₂ for extended periods.[9]

Root Cause Analysis:

  • High Phosphate/Bicarbonate Concentration: Basal media like DMEM contain high levels of phosphate (e.g., ~0.9 mM) and bicarbonate (e.g., ~44 mM for high-glucose DMEM), creating a challenging environment for adding extra calcium.[4]

  • pH Shifts: The pH of the medium significantly impacts the solubility of calcium salts.[5] An increase in pH, which can happen when media is handled outside a CO₂ incubator, decreases the solubility of calcium phosphate.[1][5]

  • Localized High Concentration: Adding the stock solution too quickly without vigorous mixing creates transient pockets of high Ca²⁺ concentration, initiating precipitation that can then propagate.

Q3: What is the correct, validated procedure for preparing culture media supplemented with Ca-KIC?

A: The key is to prepare a sterile, concentrated stock solution and add it to the final medium in a controlled manner. This avoids overwhelming the buffering capacity and ionic equilibrium of the medium.

Validated Protocol: Preparation and Use of a Ca-KIC Stock Solution

This protocol is designed to be a self-validating system, with visual and pH checks at critical steps.

Step 1: Prepare a Concentrated Aqueous Stock Solution

  • Objective: To create a sterile, clear stock solution of Ca-KIC in high-purity water.

  • Procedure:

    • Weigh out the desired amount of Calcium 4-methyl-2-oxovalerate dihydrate powder.

    • In a sterile container, dissolve the powder in cell-culture grade, deionized water (e.g., WFI or equivalent). Do not use phosphate-buffered saline (PBS).[3]

    • Agitate the solution using a sterile magnetic stir bar until the powder is fully dissolved. The solution must be completely clear. Gentle warming (e.g., to 37°C) can aid dissolution but is often not necessary for moderate concentrations.[3]

    • QC Check: Visually inspect for any undissolved particulates against a dark background.

Step 2: Sterile Filtration

  • Objective: To sterilize the stock solution without using heat (autoclaving), which can degrade the compound.

  • Procedure:

    • Draw the clear Ca-KIC stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES) to the syringe.[1]

    • Filter the solution into a sterile, labeled storage tube (e.g., a 50 mL conical tube).

    • QC Check: The final filtered solution should be free of any visible particles.

Step 3: Preparing the Final Culture Medium

  • Objective: To introduce the Ca-KIC into the basal medium without causing precipitation.

  • Procedure:

    • Begin with your basal medium (e.g., DMEM) that does not yet contain serum or other protein supplements.

    • While gently swirling or stirring the basal medium, add the sterile Ca-KIC stock solution dropwise to achieve the desired final concentration. This gradual addition and constant mixing are critical to prevent localized over-concentration.[1]

    • After the Ca-KIC is fully mixed, you may then add other supplements like FBS, L-glutamine, and antibiotics.

    • QC Check: After each addition, visually inspect the medium. It should remain clear.

    • Final QC: If your experiment is highly sensitive to pH, measure the pH of the final complete medium to ensure it is within the optimal range for your cells (typically 7.2-7.4).[1][11]

Experimental Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for successfully preparing Ca-KIC-supplemented media.

G start Start: Need to Supplement Media with Ca-KIC weigh 1. Weigh Ca-KIC Powder start->weigh dissolve 2. Dissolve in Pure H₂O (NOT PBS) weigh->dissolve qc1 QC Check: Is solution clear? dissolve->qc1 filter 3. Sterile Filter (0.22 µm) qc1->filter Yes fail FAIL: Discard and Troubleshoot qc1->fail No stock Sterile Aqueous Stock (e.g., 100 mM) filter->stock media_prep 4. Add Stock Dropwise to Serum-Free Basal Media with Vigorous Mixing stock->media_prep qc2 QC Check: Does media remain clear? media_prep->qc2 add_supplements 5. Add Serum and Other Supplements qc2->add_supplements Yes qc2->fail No final_qc Final QC: Check pH if necessary add_supplements->final_qc end End: Media Ready for Use final_qc->end Pass final_qc->fail Fail

Caption: Workflow for preparing Ca-KIC supplemented media.

Part 2: In-Depth FAQs

Q4: Why is phosphate concentration in basal media such a critical factor?

A: The interaction between calcium and phosphate is governed by their solubility product constant (Ksp). At physiological pH, inorganic phosphorus exists as a mix of monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) phosphate.[4] The dibasic form is more prone to precipitating with calcium. As pH increases, the equilibrium shifts towards the dibasic and tribasic (PO₄³⁻) forms, which have progressively lower solubility with calcium.[4][5] Media like DMEM/F-12 can have calcium concentrations around 1.05 mM and phosphate concentrations around 1.0 mM, placing them very close to the saturation point even before additional calcium is added.[4] This makes the system highly susceptible to precipitation.[12]

Chemical Interaction Diagram

This diagram illustrates the key reaction that leads to precipitation in culture media.

G cluster_0 In Solution (Clear Media) cluster_1 Precipitation Event Ca Ca²⁺ (from Ca-KIC) reaction + Ca->reaction KIC 4-methyl-2-oxovalerate⁻ PO4 HPO₄²⁻ / PO₄³⁻ (from Basal Media) PO4->reaction precipitate Ca₃(PO₄)₂ (s)↓ (Insoluble Precipitate) reaction->precipitate Exceeds Solubility Product

Caption: Precipitation of calcium phosphate in culture media.

Q5: Can I adjust the pH to improve the solubility of Ca-KIC itself?

A: While the solubility of Ca-KIC can be pH-dependent, adjusting the pH of your culture medium is a high-risk strategy that is generally not recommended.

  • Impact on Ca-KIC: 4-methyl-2-oxovalerate is an α-keto acid. In solution, it exists in equilibrium between its protonated (acidic) and deprotonated (carboxylate) forms.[13][14] While slightly more acidic conditions might favor the solubility of some calcium salts, they can also promote the degradation of α-keto acids.[15] Conversely, neutral to alkaline pH, which is required for cell culture, can also lead to instability and degradation of these molecules over time.[14][15]

  • Impact on Cells: Most importantly, mammalian cells have a very narrow optimal pH range (typically 7.2-7.4).[1] Deviating from this range can induce significant cellular stress, alter protein function, and lead to cell death, confounding your experimental results.[11]

Expert Recommendation: It is far more reliable to control solubility by managing component concentrations and the order of addition rather than by altering the fundamental pH of the culture system.[6]

Data Summary Table

This table provides a quick reference for the key parameters discussed in this guide.

ParameterRecommended Value / MethodRationale & Key Considerations
Primary Solvent Cell-Culture Grade Deionized WaterAvoids premature interaction with ions like phosphate.[3] Do NOT use PBS.
Stock Solution Conc. 10-100 mM (100x to 1000x)A higher concentration minimizes the volume added to the final medium, reducing dilution effects. Test for maximum solubility without precipitation.
Sterilization Method 0.22 µm Syringe FiltrationAvoids heat-induced degradation of the α-keto acid component. Autoclaving is not recommended.[1]
Order of Addition 1. Basal Medium2. Ca-KIC Stock (dropwise)3. Serum/Protein SupplementsAdding the calcium salt to the protein-free basal medium first allows for better dispersion. Proteins in serum can chelate some calcium, but they cannot prevent bulk precipitation if concentrations are too high.[4][6]
Mixing Technique Add stock dropwise into swirling/stirring mediaPrevents localized high concentrations that act as nucleation sites for precipitation.[1]
Final Medium pH 7.2 - 7.4Critical for cell viability and the stability of the medium's bicarbonate buffer system.[11]

References

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Publications. [Link]

  • Calcium phosphate precipitation for MDCK cells. Unknown Source. [Link]

  • Transfecting Mammalian Cells: Optimization of Critical Parameters Affecting Calcium-Phosphate Precipitate Formation. Nucleic Acids Research | Oxford Academic. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC. [Link]

  • pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. PubMed. [Link]

  • Transfection Using Calcium Phosphate-DNA Precipitate Formed in HEPES. Unknown Source. [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • Solubility of calcium in cell culture medium at 37 C as a function of pH of the culture medium. ResearchGate. [Link]

  • How to avoid rapid pH fluctuation in DMEM medium? ResearchGate. [Link]

  • Formulation of Calcium Series. ResearchGate. [Link]

  • Process for calcium salts α-ketocarboxylic acids.
  • An Intermediate Concentration of Calcium with Antioxidant Supplement in Culture Medium Enhances Proliferation and Decreases the Aging of Bone Marrow Mesenchymal Stem Cells. MDPI. [Link]

  • Calcium-4-methyl-2-oxo-valerate. Chemox ChemoPharma Industries. [Link]

  • How do you vary calcium concentration in culture media? ResearchGate. [Link]

  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC. [Link]

  • Calcium buffer solutions and how to make them: A do it yourself guide. ResearchGate. [Link]

  • Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand. PMC. [Link]

  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature.com. [Link]

  • Calcium 4-Methyl-2-Oxovalerate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Solubility of Calcium Oxalate Monohydrate and Hydroxyapatite in Edta Solutions. ResearchGate. [Link]

  • Universal Virucidal Activity of Calcium Bicarbonate Mesoscopic Crystals That Provides an Effective and Biosafe Disinfectant. MDPI. [Link]

Sources

Optimization

Troubleshooting precipitation issues with calcium 4-methyl-2-oxovalerate dihydrate buffer solutions

Technical Support Center: Calcium 4-methyl-2-oxovalerate Dihydrate Welcome to the technical support resource for Calcium 4-methyl-2-oxovalerate dihydrate, also known as Calcium α-ketoisocaproate (KIC). This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Calcium 4-methyl-2-oxovalerate Dihydrate

Welcome to the technical support resource for Calcium 4-methyl-2-oxovalerate dihydrate, also known as Calcium α-ketoisocaproate (KIC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common precipitation issues encountered when preparing and using aqueous solutions of this compound. As a key intermediate in leucine metabolism, its experimental utility is significant, but its solution behavior can present challenges.[1][2] This document provides field-proven insights and validated protocols to ensure the stability and reliability of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding precipitation.

Q1: Why is my Calcium 4-methyl-2-oxovalerate solution cloudy immediately after I tried to dissolve it?

A: Immediate cloudiness or precipitation is typically due to one of three factors:

  • Exceeding Solubility Limit: The concentration you are attempting to prepare is higher than the compound's solubility under your specific conditions (e.g., temperature, pH).

  • Suboptimal pH: The pH of your solvent (water or buffer) is unfavorable for dissolution. The solubility of many calcium salts is critically dependent on pH.[3][4]

  • Incompatible Buffer System: Your buffer contains ions that readily form insoluble salts with calcium, such as phosphate or sulfate. This is a very common issue when using buffers like PBS.[5]

Q2: My solution was perfectly clear after preparation, but a precipitate formed after a few hours/days in storage. What happened?

A: This delayed precipitation is often a sign of instability. The primary causes are:

  • Chemical Degradation: The α-keto acid component of the molecule is susceptible to degradation in aqueous solutions, especially at neutral or alkaline pH.[1][6] Degradation products may be less soluble or can alter the solution's pH, triggering precipitation. For this reason, storing aqueous solutions for more than a day is not recommended.[7]

  • Temperature Fluctuation: Moving the solution between different temperatures (e.g., from the bench to a 4°C refrigerator) can cause salts to fall out of solution, particularly if the solution is near its saturation point.

  • Gas Exchange: Absorption of atmospheric CO₂ can lower the pH of weakly buffered solutions, which can, in some cases, affect the solubility equilibrium of the calcium salt complex.

Q3: What are the ideal storage conditions for a stock solution?

A: The most reliable experimental practice is to prepare solutions fresh before each use. [6][7] The inherent instability of α-keto acids in solution makes long-term storage problematic.[1] If short-term storage is absolutely necessary:

  • Prepare the stock in a slightly acidic, sterile-filtered buffer.

  • Store in a tightly sealed, light-protected container at 2-8°C for no longer than 24 hours.[7]

  • For any storage, it is best to aliquot solutions into single-use volumes to avoid repeated temperature cycling.[6]

Q4: Can I autoclave my buffer after adding Calcium 4-methyl-2-oxovalerate?

A: No. Autoclaving subjects the solution to high heat and pressure, which will almost certainly cause two problems: 1) accelerated chemical degradation of the 4-methyl-2-oxovalerate moiety[1], and 2) precipitation of the calcium salt, as high temperatures can exacerbate this issue with many calcium compounds.[5][8] Prepare your buffer, autoclave it, cool it to room temperature, and then dissolve the Calcium 4-methyl-2-oxovalerate using sterile technique.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more complex precipitation issues based on the symptoms observed.

Symptom 1: Immediate Precipitation During Preparation

If the compound fails to dissolve completely or a precipitate forms as you are adding it, follow this diagnostic path.

  • Causality: Every salt has a finite solubility in a given solvent, defined by its solubility product constant (Ksp). If the product of the ion concentrations ([Ca²⁺] and [4-methyl-2-oxovalerate⁻]) exceeds the Ksp, a precipitate will form to maintain equilibrium.

  • Validation & Solution:

    • Verify Calculations: Double-check your calculations for mass and volume to ensure you are targeting the correct molarity.

    • Reduce Concentration: Prepare a more dilute solution. It is often better to work with a lower concentration stock solution that is fully dissolved than a higher, target-concentration solution that has precipitated.

    • Enhance Dissolution: Use a magnetic stirrer for vigorous agitation. Gently warming the solution to room temperature (if starting from a cold solvent) can sometimes help, but avoid excessive heat.

  • Causality: The solubility of most calcium salts increases significantly as the pH becomes more acidic (lower pH).[4][9] If your buffer's pH is too high (neutral to alkaline), you are creating conditions that favor the formation of insoluble calcium complexes. Furthermore, the stability of the α-keto acid itself is better under slightly acidic conditions.[1][6]

  • Validation & Solution:

    • Measure Solvent pH: Before adding the compound, confirm that the pH of your water or buffer system is at the desired value.

    • Pre-adjust pH: Adjust the pH of the bulk solvent to the lower end of your acceptable experimental range before adding the calcium salt.

    • Consider an Acidic Buffer: If your experiment allows, using a buffer system with a slightly acidic pH (e.g., pH 6.0-6.5) can improve both solubility and stability.

Symptom 2: Precipitate Forms After Combining Solutions

This occurs when your initial stock solution is clear, but precipitation happens upon mixing it with other media or buffer components.

  • Causality: The common ion effect dictates that the solubility of a sparingly soluble salt is decreased by the addition of a second solute that furnishes a common ion.[10][11] If your experimental medium already contains a source of calcium (e.g., from calcium chloride in cell culture media), adding your Calcium 4-methyl-2-oxovalerate solution increases the total [Ca²⁺], which can exceed the Ksp and force precipitation.[12][13]

  • Validation & Solution:

    • Review All Components: Carefully examine the formulation of all solutions being mixed. Identify any other sources of calcium ions.

    • Recalculate Total [Ca²⁺]: Sum the molar contribution of calcium from all sources to determine if the final concentration is problematic.

    • Modify Formulation: If possible, reduce or remove the other sources of calcium to accommodate the addition from your compound.

Common_Ion_Effect cluster_0 Initial Equilibrium CaKIC_solid Ca(KIC)₂ (solid) Ca_ion Ca²⁺ (aq) CaKIC_solid->Ca_ion Ca_ion->CaKIC_solid New_Equilibrium New Equilibrium State Ca_ion->New_Equilibrium KIC_ion 2 KIC⁻ (aq) Ca_added Added Ca²⁺ (e.g., from CaCl₂) New_Equilibrium->CaKIC_solid

Caption: The Common Ion Effect driving precipitation.

  • Causality: This is the most frequent cause of precipitation in complex biological media. Calcium ions (Ca²⁺) will readily react with phosphate (PO₄³⁻) or sulfate (SO₄²⁻) ions to form highly insoluble calcium phosphate or calcium sulfate precipitates.[5][8] Buffers like Phosphate-Buffered Saline (PBS) or media containing magnesium sulfate (MgSO₄) are common culprits.

  • Validation & Solution:

    • Identify Incompatible Ions: Check your media/buffer composition for phosphates, sulfates, and carbonates.

    • Switch Buffer System: If your experiment permits, switch to a buffer system that does not contain these ions, such as HEPES or Tris.

    • Optimize Order of Addition: When preparing complex media from scratch, add the calcium-containing components last and to the largest possible volume of water with vigorous stirring. This helps avoid localized high concentrations that can initiate precipitation. Dissolving calcium salts separately before final mixing is a validated strategy.[5][8]

Section 3: Key Experimental Protocols

Follow these detailed workflows to prepare solutions and diagnose issues.

Protocol 1: Recommended Preparation of a 100 mM Stock Solution

This protocol is designed to minimize the risk of precipitation and degradation.

  • Solvent Preparation:

    • Dispense approximately 90% of the final required volume of high-purity, deionized water (or a non-phosphate/sulfate buffer like HEPES) into a sterile container.

    • Place the container on a magnetic stir plate with a sterile stir bar and begin stirring at a moderate speed.

    • Measure the pH of the solvent. If necessary, adjust to a slightly acidic pH (e.g., 6.5) using dilute HCl or NaOH. This enhances the stability of the final compound.[1]

  • Weighing the Compound:

    • Accurately weigh the required mass of Calcium 4-methyl-2-oxovalerate dihydrate (M.W. = 334.38 g/mol )[]. For 10 mL of a 100 mM solution, this is 334.38 mg.

  • Dissolution:

    • Slowly add the weighed powder to the vortexing solvent. Adding the powder gradually prevents clumping and localized supersaturation.

    • Allow the solution to stir until all solid material is completely dissolved. The solution should be clear and particle-free. Do not heat the solution.

  • Final Steps:

    • Once dissolved, transfer the solution to a volumetric flask or graduated cylinder.

    • Rinse the original container with a small amount of the solvent and add it to the flask to ensure a complete transfer.

    • Bring the solution to the final desired volume.

    • For cell culture applications, sterile-filter the final solution through a 0.22 µm filter. Use the solution immediately.

Protocol 2: Diagnostic Workflow for Unknown Precipitate

Use this decision tree to identify the likely cause of an existing precipitate.

Troubleshooting_Workflow start_node Precipitate Observed in Solution p1 Centrifuge to pellet precipitate. Measure pH of supernatant. start_node->p1 Step 1 process_node process_node decision_node decision_node result_node result_node conclusion_node conclusion_node d1 Is pH significantly different from initial pH? p1->d1 r1_yes pH shift occurred d1->r1_yes Yes p2 Step 2 Wash pellet with water. Add small volume of dilute acid (0.1M HCl). d1->p2 No c1 Compound degradation or CO₂ absorption during storage. r1_yes->c1 Likely Cause d2 Does the precipitate dissolve in acid? p2->d2 r2_yes Acid-soluble precipitate d2->r2_yes Yes r2_no Acid-insoluble precipitate d2->r2_no No c2 pH-dependent calcium salt (e.g., calcium phosphate or carbonate). Review buffer components for incompatibility. r2_yes->c2 Likely Cause c3 Highly insoluble salt (e.g., calcium sulfate) or complex degradation product. Requires advanced analytical identification. r2_no->c3 Likely Cause

Caption: Diagnostic workflow for identifying precipitate cause.

Section 4: Summary of Key Factors

This table summarizes the critical parameters to control for preventing precipitation.

Parameter Effect on Stability & Solubility Senior Scientist Recommendation
pH Solubility of calcium salts is generally higher at lower (acidic) pH.[3][4][15] Stability of the α-keto acid is also better in slightly acidic conditions.[1]Prepare buffers and solutions at the lower end of the experimentally acceptable pH range. Avoid neutral or alkaline conditions if possible.
Temperature High temperatures can accelerate degradation of the organic moiety and may decrease the solubility of the calcium salt.[16]Prepare solutions at room temperature. Avoid heating to aid dissolution. Store solutions at 2-8°C for short-term use only.
Buffer Composition Ions like phosphate (PO₄³⁻) and sulfate (SO₄²⁻) will readily precipitate with Ca²⁺.[5]Avoid PBS and sulfate-containing media. Use "calcium-friendly" buffers like HEPES or Tris.
Concentration Exceeding the solubility product (Ksp) will cause precipitation.Start with the lowest effective concentration. If high concentrations are needed, investigate the use of solubilizing agents, but validate their compatibility with your assay.
Common Ions The presence of additional Ca²⁺ from other sources will decrease the solubility of Calcium 4-methyl-2-oxovalerate.[10][11]Perform a thorough review of all media components. Account for all sources of calcium in your final concentration calculation.
Storage Time The 4-methyl-2-oxovalerate component is prone to hydrolysis and degradation in aqueous solution over time.[7][17]The single most important recommendation is to prepare solutions fresh for every experiment. Do not store aqueous solutions for more than 24 hours.

References

  • Goff, J. P. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Goff, J. P. (2007). Determination of calcium salt solubility with changes in pH and PCO2, simulating varying gastrointestinal environments. Oxford Academic. [Link]

  • Goff, J. P. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. ResearchGate. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

  • ResearchGate. Solubility of different Ca salts as a function of pH. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). Common Ion Effect. Chemistry LibreTexts. [Link]

  • Chemox ChemoPharma Industries. Calcium-4-methyl-2-oxo-valerate. Chemox ChemoPharma Industries. [Link]

  • Kaufman, H. W., & Kleinberg, I. (1971). Effect of pH on calcium binding by phytic acid and its inositol phosphoric acid derivatives and on the solubility of their calcium salts. PubMed. [Link]

  • ChemTalk. Common Ion Effect. ChemTalk. [Link]

  • Wikipedia. Common-ion effect. Wikipedia. [Link]

  • LabXchange. (2024). Common Ion Effect. LabXchange. [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • Schweiggert, R. M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PMC. [Link]

  • Cooper, A. J. L., et al. (1983). Synthesis and properties of the α-keto acids. ResearchGate. [Link]

  • da Silva, F. C., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications. [Link]

  • ResearchGate. (2025). Factors Affecting Solubility of Calcium Lactate in Aqueous Solutions. ResearchGate. [Link]

  • ACS Publications. (2013). Aqueous Solubility of Calcium l-Lactate, Calcium d-Gluconate, and Calcium d-Lactobionate. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Salts of Weak Acids: Calcium Salts. Chemistry LibreTexts. [Link]

  • Durpro. Calcium salts and solubility. Durpro. [Link]

Sources

Troubleshooting

Optimizing storage conditions to prevent calcium 4-methyl-2-oxovalerate dihydrate degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in metabolic assays and cellular signaling studies involving Calcium 4-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in metabolic assays and cellular signaling studies involving Calcium 4-methyl-2-oxovalerate dihydrate (also known as calcium α-ketoisocaproate or ketoleucine calcium salt dihydrate).

Because this compound is an α-keto acid salt, it is inherently reactive. The electrophilic nature of the α-carbonyl carbon makes it highly susceptible to nucleophilic attack, oxidative decarboxylation, and aldol-type condensations[1]. The dihydrate crystal lattice (CAS 51828-95-6) provides superior thermodynamic stability and dissolution rates compared to its anhydrous counterpart[2], yet it remains highly hygroscopic[3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound from the reagent shelf to your biological assays.

Part 1: Core FAQs on Storage & Stability

Q1: What are the optimal long-term storage conditions for the solid powder? A: To prevent degradation, the solid dihydrate salt must be stored at 2–8°C in a tightly sealed container, strictly protected from light and moisture[1]. While the compound is stable under these conditions, it is highly hygroscopic and susceptible to degradation over extended periods[4]. For maximum longevity, we recommend storing the primary container inside a desiccator backfilled with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidative decarboxylation.

Q2: Why do my in vitro experimental results become inconsistent when using a week-old stock solution? A: Storing α-keto acids in aqueous solutions for extended periods is a primary source of experimental error[1]. In solution, especially at neutral to alkaline pH, the compound undergoes spontaneous condensation and decarboxylation[1]. Elevated temperatures further accelerate this breakdown[1]. Stock solutions must be prepared fresh. If pre-preparation is unavoidable, solutions must be aliquoted in anhydrous solvents and stored at -80°C.

Q3: How does ambient moisture specifically degrade the dihydrate form? A: Although the dihydrate form is structurally optimized for stability[2], its hygroscopic nature means exposure to ambient humidity causes rapid moisture absorption[3]. This excess water creates a microscopic solvent environment on the surface of the powder, facilitating localized hydrolytic degradation and causing the powder to cake. This not only degrades the active pharmaceutical ingredient (API) but also alters the molecular weight, rendering your molarity calculations inaccurate.

DegradationLogic KIC Calcium 4-methyl-2-oxovalerate Dihydrate Heat Elevated Temperature KIC->Heat Light UV/Visible Light KIC->Light Moisture Ambient Humidity (Hygroscopic) KIC->Moisture Alkaline Neutral/Alkaline pH (Aqueous Solution) KIC->Alkaline Degradation Degradation (Decarboxylation / Condensation) Heat->Degradation Light->Degradation Moisture->Degradation Alkaline->Degradation ActionHeat Store at 2-8°C ActionHeat->Heat ActionLight Opaque Containers ActionLight->Light ActionMoisture Desiccator / Argon ActionMoisture->Moisture ActionpH Prepare Fresh ActionpH->Alkaline

Caption: Environmental drivers of Calcium 4-methyl-2-oxovalerate degradation and targeted storage interventions.

Part 2: Quantitative Storage Guidelines

To eliminate ambiguity, adhere to the following validated storage matrix. Note that aqueous stability drops precipitously as pH increases above 6.0[1].

Table 1: Storage Conditions and Expected Stability

StateMatrix / SolventTemperatureAtmosphere / ContainerMaximum Validated Duration
Solid Dihydrate Powder2–8°CArgon/Nitrogen, Desiccated24–36 months
Solid Dihydrate Powder20–25°CAmbient (Tightly Sealed)< 6 months
Liquid Aqueous Buffer (pH < 6.0)4°CAmbient, Protected from light< 24 hours
Liquid Anhydrous DMSO / Ethanol-80°CSealed CryovialsUp to 6 months

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, do not simply follow steps; understand the causality of the workflow. The following protocol integrates preparation, storage, and a mandatory self-validation loop.

Protocol A: Preparation and Cryopreservation of Stock Solutions
  • Step 1: Thermal Equilibration. Remove the sealed vial of solid Calcium 4-methyl-2-oxovalerate dihydrate from the 4°C refrigerator and let it sit at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in a humid lab causes immediate condensation on the powder, initiating localized hydrolysis and caking[3].

  • Step 2: Rapid Weighing. Weigh the required mass under low-light conditions.

    • Causality: The compound is susceptible to photodegradation[1]. Minimizing photon exposure preserves the α-keto group.

  • Step 3: Dissolution. Dissolve the powder in Anhydrous DMSO (for cell culture) or a slightly acidic vehicle (for oral gavage/animal models)[1]. Use gentle sonication if necessary, but do not heat the solution[1].

    • Causality: Elevated temperatures in the presence of a solvent exponentially accelerate degradation[1].

  • Step 4: Aliquoting. Immediately divide the stock solution into opaque, single-use cryovials.

    • Causality: Prevents repeated freeze-thaw cycles, which introduce micro-bubbles of oxygen and shear stress that degrade the molecule.

  • Step 5: Flash Freezing. Flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer.

Workflow Start Equilibrate Solid to Room Temp Weigh Weigh Rapidly (Low Light) Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-use Vials Dissolve->Aliquot Freeze Flash-freeze & Store at -80°C Aliquot->Freeze

Caption: Optimized workflow for preparing and storing Calcium 4-methyl-2-oxovalerate solutions.

Protocol B: Integrity Validation (Self-Validating System)

Before utilizing a stored stock solution in a critical, high-cost biological assay, you must validate its structural integrity.

  • Step 1: Thaw one single-use aliquot on ice.

  • Step 2: Derivatize a 10 µL sample and analyze it via GC-MS or LC-MS using Selected Ion Monitoring (SIM)[1].

  • Step 3: Compare the chromatogram against a freshly prepared, certified reference standard.

    • Validation Logic: If the compound has degraded, you will observe secondary peaks corresponding to decarboxylation products (e.g., isovaleraldehyde derivatives) or aldol condensates. If secondary peaks exceed 2% of the total Area Under the Curve (AUC), discard the batch. This ensures your downstream phenotypic data is caused by the intact α-ketoisocaproate, not its degradation artifacts.

References

  • ChemBK: Ketoleucine calcium salt dihydrate Chemical Properties and Stability. Source: ChemBK URL:[Link]

  • Google Patents (CN102617331A): Alpha-ketoleucine calcium dihydrate crystal and preparation method thereof.

Sources

Optimization

Reducing batch-to-batch variability in calcium 4-methyl-2-oxovalerate dihydrate synthesis

Welcome to the Technical Support Center for the synthesis and crystallization of Calcium 4-methyl-2-oxovalerate dihydrate (commonly referred to as calcium alpha-ketoisocaproate or Ketoleucine calcium salt). As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and crystallization of Calcium 4-methyl-2-oxovalerate dihydrate (commonly referred to as calcium alpha-ketoisocaproate or Ketoleucine calcium salt).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Batch-to-batch variability in pharmaceutical crystallization is rarely a random occurrence; it is a direct consequence of unmanaged thermodynamics and kinetic fluctuations[1]. This guide deconstructs the causality behind common synthesis failures, provides a self-validating methodology, and offers targeted troubleshooting for researchers and drug development professionals.

I. Core Philosophy: Thermodynamics vs. Kinetics in Salt Formation

Calcium 4-methyl-2-oxovalerate dihydrate has a molecular formula of (C6H9O3)2·Ca·2H2O and a molecular weight of 334.38 g/mol []. The synthesis relies on the direct acid-base neutralization of 4-methyl-2-oxovaleric acid with a calcium source (typically calcium hydroxide), followed by cooling crystallization[3].

Variability usually strikes at two critical junctures:

  • The Neutralization Interface: The parent acid is a pale yellow liquid at room temperature (melting point 8–10 °C) with limited aqueous solubility (~32 mg/mL)[3]. If neutralization is incomplete, the unreacted acid "oils out" as a separate phase, destroying yield and purity.

  • The Hydration Lattice: The dihydrate form is thermodynamically stable only within a specific temperature and moisture window. Aggressive drying or erratic cooling kinetics will strip the structural water or trap interstitial impurities, respectively.

Workflow A 4-Methyl-2-oxovaleric Acid (Liquid, MP: 8-10°C) C Neutralization (pH 7.0-7.5, 20-25°C) A->C B Calcium Hydroxide Suspension B->C D Cooling Crystallization (Controlled Supersaturation) C->D Aqueous Mother Liquor E Filtration & Washing D->E Slurry F Vacuum Drying (Max 40°C) E->F Wet Cake G Ca-AKIC Dihydrate (MW: 334.38) F->G Constant Weight

Figure 1: Standardized workflow for the synthesis and crystallization of Ca-AKIC dihydrate.

II. Quantitative Process Parameters

To ensure a self-validating system, your analytical targets must align with the physicochemical realities of the compound. Below is the quantitative data matrix required to standardize your batches.

ParameterTarget Value / SpecificationMechanistic Rationale
Parent Acid Melting Point 8 – 10 °C[3]Dictates handling; must be added as a liquid to ensure uniform mixing.
Neutralization pH 7.0 – 7.5[4]Prevents precipitation of basic calcium salts (>7.5) and unreacted acid oiling out (<7.0).
Cooling Rate 0.1 – 0.2 °C/minSuppresses primary nucleation; favors crystal growth for a uniform Particle Size Distribution (PSD).
Drying Temperature ≤ 40 °CTemperatures >45 °C provide the activation energy required to break the dihydrate lattice, forming the anhydrous phase.
Theoretical Moisture ~10.7% w/wValidates the presence of exactly two moles of hydration water per mole of calcium salt.

III. Self-Validating Experimental Protocol

This step-by-step methodology incorporates real-time validation checkpoints to ensure the reaction does not proceed to the next stage unless the thermodynamic conditions are met.

Phase 1: Neutralization

  • Preparation: Suspend 1.0 molar equivalent of high-purity Calcium Hydroxide in purified water (10 mL/g of expected product) under continuous overhead agitation (300 RPM).

  • Addition: Slowly add 2.0 molar equivalents of liquid 4-methyl-2-oxovaleric acid dropwise. Maintain the reactor jacket temperature strictly between 20–25 °C to manage the exothermic neutralization.

  • Validation Checkpoint (pH): Continue agitation and monitor the pH. The reaction is complete only when the pH stabilizes between 7.0 and 7.5[4]. If the pH remains acidic, unreacted liquid acid is present.

  • Clarification: Filter the aqueous mixture through a 0.45 µm membrane to remove any unreacted, insoluble calcium hydroxide.

Phase 2: Crystallization & Isolation 5. Seeding (Optional but Recommended): Heat the clarified mother liquor to 45 °C. Introduce 1% w/w of milled Ca-AKIC dihydrate seeds to bypass the stochastic primary nucleation phase. 6. Cooling Ramp: Implement a linear cooling profile, dropping the temperature from 45 °C to 5 °C at a rate of 0.1 °C/min. Causality note: Batch-to-batch PSD variability is almost entirely driven by uncontrolled cooling crashes[5]. 7. Isolation: Filter the resulting slurry. Wash the wet cake with a minimal volume of ice-cold purified water to displace the mother liquor without dissolving the product. 8. Controlled Drying: Transfer the wet cake to a vacuum oven. Dry at 40 °C (maximum) under a vacuum of <50 mbar until a constant weight is achieved.

IV. Troubleshooting & FAQs

Causality Root Batch Variability in Dihydrate Synthesis pH pH Exceeds 7.5 (Poor Stoichiometry) Root->pH Temp Drying Temp > 45°C (Thermal Stress) Root->Temp Cool Rapid Cooling Rate (High Supersaturation) Root->Cool pH_Result Basic Calcium Salts Precipitate (Impurity Profile Failure) pH->pH_Result Temp_Result Loss of Hydration Water (Forms Anhydrous Phase) Temp->Temp_Result Cool_Result Excessive Primary Nucleation (Fine Particles, High Moisture) Cool->Cool_Result

Figure 2: Mechanistic pathways leading to critical quality attribute (CQA) failures.

Q1: Why is the moisture content of my final product consistently failing specifications? A: The dihydrate form contains exactly two moles of water. If your Karl Fischer (KF) titration shows moisture significantly below ~10.7%, your drying temperature likely exceeded the dehydration threshold (>45 °C), causing a partial phase transition to the anhydrous form. If the moisture is too high, rapid cooling during crystallization likely caused excessive primary nucleation. This creates fine, needle-like crystals that trap interstitial mother liquor, making it impossible to dry the cake efficiently without applying excessive heat.

Q2: We are observing an oily residue in the crystallizer and our yields are dropping. What is happening? A: You are observing unreacted 4-methyl-2-oxovaleric acid. Because the parent acid is a liquid at room temperature and has a low aqueous solubility (~32 mg/mL)[3], any unreacted excess will "oil out" as a separate liquid phase rather than forming the soluble calcium salt. Fix: Ensure strict pH control (7.0–7.5) during the neutralization phase[4]. Use a calibrated pH probe and increase your impeller speed to overcome localized acidic zones during addition.

Q3: The particle size distribution (PSD) varies wildly between batches. How can we standardize this? A: PSD variability is a hallmark of inconsistent supersaturation generation. In batch crystallization, dropping the temperature too quickly creates massive local supersaturation spikes, leading to unpredictable nucleation events[5]. Fix: Transition from unseeded spontaneous nucleation to a controlled seeding strategy. Introduce seeds at the metastable zone limit, followed by the strict 0.1 °C/min cooling ramp outlined in the protocol.

Q4: Can we use continuous crystallization to eliminate this batch-to-batch variability? A: Yes. The pharmaceutical industry is increasingly moving toward continuous crystallization (e.g., Mixed Suspension Mixed Product Removal (MSMPR) or tubular crystallizers) precisely to eliminate the spatial and temporal variations inherent to batch reactors[1]. Continuous operation maintains a steady-state supersaturation level, which provides superior control over crystal size, morphology, and hydration state[5].

V. References

  • "Continuous Antisolvent Crystallization of Carbamazepine Dihydrate: Experiments and Modeling", Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • "Progress of Pharmaceutical Continuous Crystallization", Engineering. Available at:[Link]

Sources

Troubleshooting

Minimizing calcium ion interference in calcium 4-methyl-2-oxovalerate dihydrate mass spectrometry

Welcome to the technical support resource for the analysis of calcium 4-methyl-2-oxovalerate dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of calcium 4-methyl-2-oxovalerate dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry and encountering challenges related to calcium ion interference. As the analyte is itself a calcium salt, and because calcium is a ubiquitous environmental contaminant, achieving accurate and reproducible results requires a specific set of strategies. This document provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose, troubleshoot, and minimize these interferences.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the analysis of 4-methyl-2-oxovalerate.

Q1: I'm seeing a series of unexpected peaks in my mass spectrum, especially in positive ion mode. What are they?

A: You are likely observing metal ion adducts, a common phenomenon in electrospray ionization (ESI).[1][2][3] Given that your analyte is a calcium salt, the most probable culprits are calcium adducts. The 4-methyl-2-oxovalerate anion (M⁻, approximate mass 129.13 Da) can form complexes with the divalent calcium ion (Ca²⁺). A common adduct you might see is [M-H+Ca]⁺ or, more accurately for a divalent cation, [2M+Ca]²⁺/2 if it's a doubly charged species or [M+Ca-H]⁺ for a singly charged species. You may also see adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants.[1][4]

Q2: My signal intensity for the target analyte is low and highly variable between injections. Is this related to calcium interference?

A: Yes, this is a classic symptom of ion suppression.[5][6][7] When a high concentration of interfering ions (like Ca²⁺) is present in the ESI source, these ions compete with your analyte for ionization.[8][9] This competition reduces the efficiency with which your target analyte can form the desired protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, leading to a suppressed signal and poor reproducibility.[10] The variability can be caused by inconsistent levels of calcium contamination from sample to sample or within the LC system itself.[3]

Q3: What's the fastest way to confirm that calcium ions are causing the interference?

A: The most direct diagnostic test is to prepare a sample with a small amount of a chelating agent. Prepare two aliquots of the same sample. To one, add a low concentration of Ethylenediaminetetraacetic acid (EDTA), typically around 10-100 µM.[11] Do not add anything to the second aliquot (your control). Analyze both. If the signal for your target analyte improves and the abundance of the suspected calcium adduct peaks decreases significantly in the EDTA-treated sample, you have confirmed that calcium ion interference is the root cause. EDTA is a powerful chelating agent that sequesters divalent metal ions like Ca²⁺, making them unavailable to form adducts with your analyte.[12][13]

Q4: My analyte is an α-keto acid, which I've heard can be unstable. Could this be contributing to my issues?

A: Absolutely. Alpha-keto acids can be thermally labile and may degrade in the high-temperature ion source of the mass spectrometer.[14][15] This can lead to signal loss or the appearance of degradation products. Furthermore, some α-keto acids are prone to decarboxylation.[14] While this is a separate issue from calcium interference, the two problems can compound each other. One advanced strategy is to use chemical derivatization with reagents like phenylhydrazine, which stabilizes the keto acid and can improve its chromatographic and ionization properties, often mitigating adduct formation as a secondary benefit.[15][16][17]

Part 2: In-Depth Troubleshooting Guides

This section offers a systematic, root-cause analysis approach for resolving persistent calcium interference issues.

Guide 1: Systematic Diagnosis of Metal Ion Interference

Follow this workflow to methodically identify and confirm the source of your analytical problems.

start Poor Signal or Complex Spectrum check_adducts Step 1: Analyze Spectrum for Adduct Patterns (e.g., [M+Ca-H]+, [M+Na]+) start->check_adducts adducts_present Adducts Observed? check_adducts->adducts_present run_blank Step 2: Inject Blank (Mobile Phase Only) blank_ions Metal Ions in Blank Spectrum? run_blank->blank_ions adducts_present->run_blank Yes other_issue Problem is Likely Not Metal Adducts. Investigate other issues. adducts_present->other_issue No edta_test Step 3: Perform EDTA Chelation Test blank_ions->edta_test No source_system Source: System Contamination (Solvents, Tubing, Glassware) blank_ions->source_system Yes test_improves Spectrum Improves? edta_test->test_improves source_sample Source: Sample Matrix & Inherent Analyte Ca2+ test_improves->source_sample Yes test_improves->other_issue No

Caption: Troubleshooting workflow for diagnosing metal ion interference.

  • Causality: This workflow logically isolates the source of contamination. If metal ions appear in a blank injection, the contamination is inherent to your LC-MS system (solvents, tubing, glassware).[18] If the blank is clean but the sample spectrum shows adducts that are removed by EDTA, the interference originates from the sample itself (either from the matrix or the calcium salt of the analyte).[11][12]

Guide 2: Strategies for Mitigating Calcium Interference

Once confirmed, calcium interference can be addressed at multiple stages of the analytical process. The optimal strategy may involve a combination of these approaches.

StrategyMechanism of ActionProsCons
1. Sample Chelation EDTA or EGTA is added directly to the sample to sequester Ca²⁺ ions, preventing them from forming adducts with the analyte.[12][13]Highly effective; easy to implement as a quick fix or for method development.May require optimization of chelator concentration; high concentrations can cause ion suppression or chromatographic issues.[11]
2. Mobile Phase Modification A low concentration of a chelating agent is added to the mobile phase to continuously clean and passivate the LC system.[11][19]Prevents buildup of metal ions in the system, improving long-term reproducibility.Requires dedicating mobile phases to this method; may not be suitable for all analyses on the same instrument.
3. Acidification Adding an acid (e.g., formic acid) to the mobile phase increases the concentration of protons (H⁺).[1]Promotes the formation of the desired [M+H]⁺ ion by outcompeting metal ions for the analyte. Simple and widely used.May not be sufficient for high levels of metal contamination; can alter chromatography.
4. Rigorous System & Glassware Hygiene Proactive cleaning protocols to remove all sources of metal contamination.Fundamental good practice; prevents the problem at its source, benefiting all methods on the instrument.Time-consuming; requires strict adherence to protocols.[18][20]
5. Chemical Derivatization The analyte's keto group is chemically modified to a more stable form (e.g., an oxime), altering its properties.[14][15]Can solve issues of chemical instability while also improving ionization and reducing adduct formation.Requires additional sample preparation steps; may not be suitable for all analytes or workflows.
Part 3: Key Experimental Protocols

These detailed protocols provide step-by-step instructions for implementing the most effective troubleshooting strategies.

Protocol 1: Sample Preparation with EDTA Chelation

This protocol describes how to use EDTA to remove calcium interference directly within your sample.

Objective: To sequester free calcium ions in the sample solution to prevent adduct formation and ion suppression.

Materials:

  • Disodium EDTA (Ethylenediaminetetraacetic acid, disodium salt)

  • Ultrapure water (18.2 MΩ·cm resistivity)[4][20]

  • Your sample containing calcium 4-methyl-2-oxovalerate

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM EDTA Stock Solution:

    • Accurately weigh out the required amount of disodium EDTA.

    • Dissolve in ultrapure water to a final concentration of 10 mM.

    • Self-Validation: Ensure the EDTA is fully dissolved. This stock is stable when stored at 4°C.

  • Determine Optimal Working Concentration:

    • Prepare a series of dilutions of your sample.

    • Spike each dilution with the EDTA stock solution to achieve final EDTA concentrations of 0 µM (control), 10 µM, 50 µM, and 100 µM.

    • Rationale: The goal is to find the lowest concentration of EDTA that effectively eliminates the calcium adducts without causing new problems.[11] Excess EDTA can chelate other ions or even suppress the desired signal.

  • Sample Incubation:

    • Vortex the EDTA-spiked samples gently.

    • Allow the samples to incubate at room temperature for 5-10 minutes.

    • Mechanism: This allows sufficient time for the EDTA to find and bind the Ca²⁺ ions, forming a stable complex.[12]

  • Analysis:

    • Inject the control and EDTA-treated samples into the LC-MS system.

    • Compare the chromatograms and mass spectra. Look for a reduction in calcium-related adducts and an increase in the signal intensity of your target analyte ion (e.g., [M-H]⁻).

cluster_0 Before Chelation cluster_1 After Chelation Analyte Analyte (M⁻) Adduct [M+Ca-H]⁺ Adduct (Causes Interference) Analyte->Adduct Forms Calcium Ca²⁺ Calcium->Adduct Forms Analyte2 Analyte (M⁻) Free for Detection Calcium2 Ca²⁺ Complex [Ca-EDTA] Complex (Sequestered) Calcium2->Complex Binds EDTA EDTA EDTA->Complex Binds

Caption: Mechanism of EDTA chelation to prevent adduct formation.

Protocol 2: LC System Cleaning and Passivation for Metal Ion Removal

This protocol is for deep cleaning your system when you suspect widespread metal contamination.

Objective: To remove metal ion contaminants from the LC pump, injector, tubing, and column.

Materials:

  • 10% Formic or Nitric Acid (for aggressive glassware cleaning only)[18][20]

  • Isopropanol (IPA), HPLC-grade[21]

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ultrapure water

  • EDTA solution (5-10 µM in mobile phase A and B)[11]

Procedure:

  • Glassware Cleaning (Critical First Step):

    • Never wash glassware with detergents or in a dishwasher, as these are major sources of sodium and other ions.[18]

    • Rinse bottles with organic solvent, then ultrapure water.

    • For aggressive cleaning of unknown-history glassware, sonicate with 10% formic or nitric acid, followed by sequential rinses with ultrapure water, methanol, and then water again. Repeat three times.[18][20]

  • System Flush - Removing Organic Buildup:

    • Remove the column and replace it with a union.

    • Place all solvent lines (A, B, C, D) into a bottle of 100% Isopropanol (IPA).

    • Flush the system at a low flow rate (e.g., 0.2 mL/min) overnight (12-16 hours).[21] IPA is excellent for solvating and removing hydrophobic contaminants.[21]

  • System Passivation - Removing Metal Ions:

    • Prepare fresh mobile phases (e.g., A: Water, B: Acetonitrile) and add 5-10 µM of EDTA to both bottles.

    • Caution: Use micromolar, not millimolar, concentrations. High concentrations of EDTA can cause significant analytical problems.[11]

    • Flush the entire system (pumps, lines, injector) with these EDTA-containing mobile phases for at least 1-2 hours. This will strip adsorbed metal ions from the internal surfaces of the system.[11]

  • Final Rinse:

    • Replace the EDTA-containing mobile phases with your fresh, clean analytical mobile phases (without EDTA).

    • Flush the system for another hour to remove any residual EDTA.

    • Re-install the column and equilibrate the system as usual.

  • Self-Validation:

    • Run a series of blank injections. The background spectrum should be significantly cleaner, with a reduced signal for common metal ions.

References
  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry of Keto Acids.
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. 715001307 REV. G.
  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3232–3237. Available from: [Link]

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical Chemistry, 86(6), 3232-7. Available from: [Link]

  • MICROSOLV Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA.
  • Han, J., & Lin, D. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(11), 730. Available from: [Link]

  • Hopax Fine Chemicals. (2026, March 16). EDTA: A Powerful Chelating Agent in Laboratory Analysis.
  • SCIEX. (2026, March 2). What is the best way to flush a liquid chromatography system to remove contamination?
  • Chromatography Forum. (2005, June 30). Volatile chelating agents.
  • American Chemical Society. (2014, February 17). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Available from: [Link]

  • Nowotnik, P., & Hering, J. G. (2006). Determination of synthetic chelating agents in surface and waste water by ion chromatography-mass spectrometry.
  • Marwah, P., Marwah, A. K., & Zimba, P. V. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 249-254. Available from: [Link]

  • University of Arizona Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Kero, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Dalconi, M. C., et al. (2021). Potentialities of mass spectrometry on activation energy and secondary reactions determination of calcium oxalate thermal decomposition. Journal of Thermal Analysis and Calorimetry, 145, 1357–1369. Available from: [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI.
  • Shimadzu. (2024, May 10). Chelating agent separation analysis using a HILIC column.
  • Agilent Technologies. (n.d.). Agilent LC/MS – Care and Feeding.
  • American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Marwah, P., Marwah, A. K., & Zimba, P. V. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 249-254. Available from: [Link]

  • Bonfiglio, R., et al. (1999). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
  • Interchim. (n.d.). EDTA and EGTA chelating agents.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • LCGC International. (2026, March 21). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
  • Stahnke, H., et al. (2012).
  • LCGC North America. (2018, November 1). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses.
  • Histo-pathology. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Faria, A. C. D., et al. (2022). LC-MS/MS reduces interference by high levels of 25(OH)D and its metabolites on measured 1,25(OH)2D. Steroids, 187, 109095. Available from: [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Calcium 4-Methyl-2-oxovalerate.
  • Global Substance Registration System. (n.d.). CALCIUM 4-METHYL-2-OXOVALERATE.
  • Sigma-Aldrich. (n.d.). Calcium 4-methyl-2-oxovalerate dihydrate.
  • Ito, T., et al. (2023). Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones. PLoS ONE, 18(3), e0282743. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Calcium 4-methyl-2-oxovalerate dihydrate vs L-leucine efficacy for muscle protein synthesis

Efficacy of Calcium 4-methyl-2-oxovalerate dihydrate vs. L-Leucine for Muscle Protein Synthesis: A Technical Comparison Guide Executive Summary & Biochemical Foundation Calcium 4-methyl-2-oxovalerate dihydrate (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of Calcium 4-methyl-2-oxovalerate dihydrate vs. L-Leucine for Muscle Protein Synthesis: A Technical Comparison Guide

Executive Summary & Biochemical Foundation

Calcium 4-methyl-2-oxovalerate dihydrate (commonly known as Calcium α -ketoisocaproate or Ca-KIC) is the stable calcium salt of the keto-analogue of L-leucine[1]. While L-leucine is the canonical nutritional signal driving muscle protein synthesis (MPS)[2], Ca-KIC offers a unique biochemical profile: it provides the anabolic carbon skeleton of leucine without the nitrogen load.

For drug development professionals and clinical researchers, the choice between these two compounds hinges on the target pathology. L-leucine is highly bioavailable and ideal for sarcopenia or sports nutrition. Conversely, Ca-KIC acts as a "nitrogen scavenger," making it a critical intervention for uremic patients (e.g., chronic kidney disease) where nitrogen accumulation is toxic[3].

Mechanistic Pathways: mTORC1 Activation & Transamination

Both L-leucine and Ca-KIC stimulate the mechanistic target of rapamycin complex 1 (mTORC1), the master kinase regulating mRNA translation initiation and MPS[4].

  • L-Leucine directly binds to cytosolic sensors (e.g., Sestrin2, SAR1B), which promotes the translocation and activation of mTORC1 at the lysosomal surface.

  • Ca-KIC operates through a dual mechanism. It can be reversibly aminated into L-leucine by the enzyme branched-chain aminotransferase (BCAT), consuming a nitrogen molecule (from glutamate) in the process. Alternatively, KIC can independently influence mTORC1 signaling and suppress insulin-stimulated glucose transport in a BCAT2-dependent manner[5].

Causality in Experimental Design: When evaluating Ca-KIC in vitro, researchers must utilize BCAT inhibitors (e.g., gabapentin) to block transamination. This isolates KIC's direct kinase activation from its leucine-converted effects, ensuring the observed anabolic signaling is specific to the keto-analogue.

Pathway Leu L-Leucine (Amino Acid) BCAT BCAT Enzyme (Transamination) Leu->BCAT Reversible Sensors Cytosolic Sensors (Sestrin2 / SAR1B) Leu->Sensors Direct Binding KIC Ca-KIC (Keto-Analogue) mTORC1 mTORC1 Complex (Active Kinase) KIC->mTORC1 Indirect/Metabolite Nitrogen Nitrogen Scavenging (Glutamate -> a-KG) KIC->Nitrogen Amination in Uremia BCAT->KIC Sensors->mTORC1 S6K1 p-S6K1 (T389) mTORC1->S6K1 4 4 mTORC1->4 MPS Muscle Protein Synthesis (Translation Initiation) S6K1->MPS EBP1 p-4E-BP1 EBP1->MPS

Fig 1: Metabolic conversion and mTORC1 signaling cascade of L-Leucine vs. Ca-KIC.

Comparative Efficacy & Quantitative Data

While in vitro models show that Ca-KIC can replicate the acute mTORC1 activation of leucine[4], in vivo human trials reveal a critical divergence in pharmacokinetics.

Oral administration of branched-chain keto acids (BCKAs) like Ca-KIC results in substantial first-pass oxidation in splanchnic organs (gut and liver) compared to intact BCAAs[6]. Because of this extensive splanchnic extraction, the systemic bioavailability of Ca-KIC is lower, which can result in a blunted stimulation of myofibrillar protein synthesis rates compared to equimolar L-leucine ingestion in older adults[6].

Table 1: Quantitative Comparison of L-Leucine vs. Ca-KIC

ParameterL-LeucineCa-KIC (Calcium 4-methyl-2-oxovalerate)Experimental Context
Nitrogen Content 10.7% (1 mol N / mol)0% (Nitrogen-free)Biochemical Stoichiometry
mTORC1 Activation Robust (Direct)Moderate to RobustIn vitro L6 Myotubes[1]
Plasma Tracer Enrichment 8.7 ± 0.3 MPE7.9 ± 0.2 MPEIn vivo Human Trial (13C6-Phe)[6]
Splanchnic First-Pass Oxidation Low (~20%)High (~40-50%)In vivo Human Kinetics[6]
Primary Clinical Application Sarcopenia, Sports NutritionChronic Kidney Disease (CKD), UremiaClinical Indication[3]

Experimental Methodologies

To objectively compare the anabolic potential of these compounds, researchers rely on highly controlled, self-validating experimental protocols.

Protocol A: In Vivo Fractional Synthetic Rate (FSR) Quantification

Causality for Experimental Choice: To measure actual protein accretion rather than just signaling, we trace the incorporation of a heavy isotope into muscle. L-[ring-13C6]-phenylalanine is utilized because it is an essential amino acid that is neither synthesized de novo nor oxidized in skeletal muscle, making it a perfect one-way tracer for protein synthesis[6].

  • Tracer Priming & Infusion: Administer a priming dose of L-[ring-13C6]-phenylalanine followed by a continuous intravenous infusion to achieve a steady-state precursor pool enrichment in the plasma.

  • Baseline Sampling: Obtain a baseline vastus lateralis muscle biopsy using a Bergström needle to establish background isotopic enrichment.

  • Intervention: Administer the test compound (equimolar oral L-Leucine or Ca-KIC). Note: The calcium dihydrate salt is used for KIC because free α -keto acids are highly unstable and hygroscopic.

  • Post-Prandial Sampling: Obtain a second muscle biopsy 2-4 hours post-ingestion.

  • Myofibrillar Isolation: Homogenize the tissue, centrifuge to separate the myofibrillar fraction, and hydrolyze the proteins into free amino acids using 6M HCl at 110°C for 24 hours.

  • Derivatization & GC-MS Analysis: Derivatize the amino acids and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the tracer-to-tracee ratio.

  • Self-Validating Calculation: Calculate FSR (%/hr) using the precursor-product equation: FSR=(ΔEm​/(Ep​×t))×100 . By measuring both plasma enrichment ( Ep​ ) and muscle enrichment ( ΔEm​ ), the system inherently normalizes tissue incorporation against systemic tracer availability, isolating true synthesis rates from absorption variables[6].

Workflow T1 1. Stable Isotope Infusion (13C6-Phe) T2 2. Baseline Muscle Biopsy T1->T2 T3 3. Administer Leucine or Ca-KIC T2->T3 T4 4. Post-Prandial Muscle Biopsy T3->T4 T5 5. Myofibrillar Protein Isolation T4->T5 T6 6. GC-MS/LC-MS Analysis T5->T6 T7 7. Calculate FSR (%/hr) T6->T7

Fig 2: Self-validating in vivo workflow for quantifying muscle protein fractional synthetic rate.

Protocol B: In Vitro mTORC1 Activation Assay (Western Blotting)

Causality for Experimental Choice: To confirm that Ca-KIC activates the same anabolic signaling cascade as L-leucine, we measure the phosphorylation of downstream mTORC1 targets, specifically S6K1 at Threonine 389[5].

  • Cell Culture & Starvation: Culture L6 rat myotubes. Starve cells of amino acids and serum for 4 hours to establish a true baseline and silence endogenous mTORC1 activity.

  • Treatment & Negative Control: Expose cells to equimolar concentrations (e.g., 2 mM) of L-Leucine or Ca-KIC for 30 minutes. Self-Validation: Pre-treat a parallel control group with Rapamycin (50 nM). If phosphorylation is abolished in this group, it proves the signal is strictly mTORC1-dependent[5].

  • Lysis & Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-S6K1 (Thr389) and total S6K1.

  • Internal Normalization: Quantify band intensity using chemiluminescence. The ratio of p-S6K1 to t-S6K1 serves as an internally normalized metric, ensuring that changes in signal are due to kinase activation rather than variations in total protein loading[1].

Sources

Comparative

A Comparative Guide to the Efficacy of Branched-Chain Keto Acids: Spotlight on Calcium 4-methyl-2-oxovalerate Dihydrate

This guide provides an in-depth comparison of Calcium 4-methyl-2-oxovalerate Dihydrate, the keto-analogue of leucine, with other branched-chain keto acids (BCKAs). It is intended for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Calcium 4-methyl-2-oxovalerate Dihydrate, the keto-analogue of leucine, with other branched-chain keto acids (BCKAs). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds in metabolic and renal disorders. We will delve into their shared mechanisms, explore their individual metabolic fates, and propose a framework for their comparative evaluation.

Introduction: The Rationale for Branched-Chain Keto Acid Supplementation

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids critical for protein synthesis and various metabolic processes.[1] In conditions such as chronic kidney disease (CKD), restricting dietary protein intake is a cornerstone of management to reduce the accumulation of nitrogenous waste products.[2] However, this restriction risks protein-energy malnutrition.

Branched-chain keto acids (BCKAs) offer an elegant solution to this challenge. As the nitrogen-free analogues of BCAAs, they can be supplemented to provide the carbon skeletons of essential amino acids.[2] Through a process of reversible transamination, these keto acids capture endogenous nitrogen, primarily from urea, to form their corresponding amino acids.[3][4] This dual-action mechanism simultaneously reduces the nitrogen load on compromised kidneys and prevents nutritional deficiencies, thereby slowing the progression of renal failure.[3][5] While often administered as a mixture (commonly termed ketoanalogues), understanding the individual contributions and comparative efficacy of each BCKA is crucial for optimizing therapeutic formulations.[6]

The Central Mechanism: Transamination and Nitrogen Scavenging

The therapeutic effect of all BCKAs hinges on the action of branched-chain aminotransferase (BCAT) enzymes, which catalyze the reversible transfer of an amino group to the BCKA, forming a BCAA.[1] This process is particularly beneficial in hyperammonemic states or conditions requiring nitrogen clearance.[4][7]

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Transaminase Branched-Chain Aminotransferase (BCAT) BCAA->Transaminase Catabolism BCKA Branched-Chain Keto Acids (e.g., Calcium 4-methyl-2-oxovalerate) BCKA->Transaminase Therapeutic Action Transaminase->BCAA Re-amination (Forms Essential Amino Acids) Transaminase->BCKA Deamination Nitrogen Nitrogen Pool (e.g., from Urea Cycle Intermediates) Nitrogen->Transaminase Nitrogen Source for Re-amination

Caption: General mechanism of BCKA action via reversible transamination.

A Comparative Profile of Key Branched-Chain Keto Acids

While all BCKAs share the ability to be transaminated, their downstream metabolic effects differ significantly, mirroring the distinct roles of their parent amino acids. Direct comparative efficacy studies between the individual calcium salts are notably scarce in published literature, with most clinical trials assessing fixed-dose combinations.[4] The comparison must therefore be grounded in their fundamental biochemical pathways and the known physiological roles of the BCAAs they form.

Compound NameParent Amino AcidMolecular Formula (Salt)Key Metabolic Fate of Parent Amino AcidPotential Differentiating Efficacy
Calcium 4-methyl-2-oxovalerate dihydrate [8]Leucine C12H18CaO6 (anhydrous)Exclusively Ketogenic: Metabolized to acetyl-CoA and acetoacetate.[1]Potent activator of mTOR signaling, promoting muscle protein synthesis.[9] May have superior anabolic action in preventing muscle wasting.[10]
Calcium (S)-3-methyl-2-oxovalerate [11]Isoleucine C12H18CaO6Ketogenic & Glucogenic: Metabolized to acetyl-CoA and succinyl-CoA.Contributes to both energy production (ketone bodies) and glucose homeostasis (anaplerosis).
Calcium 3-methyl-2-oxobutyrate [12]Valine C10H14CaO6Exclusively Glucogenic: Metabolized to succinyl-CoA.[1]Primarily supports gluconeogenesis by replenishing TCA cycle intermediates (anaplerotic role).[4]
Calcium 2-oxo-3-phenylpropanoate *Phenylalanine C18H14CaO6Ketogenic & Glucogenic: Metabolized to fumarate and acetoacetate.Often included in formulations for CKD and studied for Phenylketonuria (PKU).[3][13]

*Note: Calcium 2-oxo-3-phenylpropanoate is the keto-analogue of an aromatic amino acid, not a BCAA, but is commonly included in therapeutic keto-acid preparations for CKD.[3]

Spotlight on Calcium 4-methyl-2-oxovalerate (Keto-Leucine)

Calcium 4-methyl-2-oxovalerate, the keto-analogue of leucine, stands out due to the unique signaling role of its corresponding amino acid. Leucine is not only a building block for proteins but also a potent signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[9]

This gives keto-leucine a potential therapeutic advantage beyond simple nitrogen scavenging. In catabolic states like CKD, where muscle wasting is a significant concern, supplementation with Calcium 4-methyl-2-oxovalerate may offer superior anabolic support by promoting the synthesis of its parent amino acid, leucine.[1][10] Studies have shown that keto-leucine, in particular, can reduce muscle protein degradation.[10]

Leucine_Pathway KetoLeucine Calcium 4-methyl- 2-oxovalerate Transamination Transamination KetoLeucine->Transamination Leucine Leucine Transamination->Leucine Urea Urea Reduction Transamination->Urea Utilizes Nitrogen mTOR mTORC1 Activation Leucine->mTOR ProteinSynthesis Muscle Protein Synthesis mTOR->ProteinSynthesis Stimulates Nitrogen Nitrogen Waste Nitrogen->Transamination

Caption: Unique dual action of Calcium 4-methyl-2-oxovalerate.

Proposed Experimental Workflow for Comparative Efficacy

Given the absence of direct comparative studies, a structured experimental approach is necessary to elucidate the relative efficacy of individual BCKAs. The following protocol outlines a workflow for an in vivo study using a rodent model of CKD, such as the 5/6 nephrectomy model.

Objective: To compare the efficacy of Calcium 4-methyl-2-oxovalerate dihydrate, Calcium (S)-3-methyl-2-oxovalerate, and Calcium 3-methyl-2-oxobutyrate in ameliorating CKD progression and metabolic complications.

Experimental Design:

  • Model Induction: Induce CKD in male Sprague-Dawley rats via a two-step 5/6 nephrectomy.

  • Group Allocation (n=10-12 per group):

    • Sham Control: Sham surgery + standard diet.

    • CKD Control: 5/6 nephrectomy + low-protein diet (LPD).

    • Group KL: CKD + LPD + Calcium 4-methyl-2-oxovalerate.

    • Group KI: CKD + LPD + Calcium (S)-3-methyl-2-oxovalerate.

    • Group KV: CKD + LPD + Calcium 3-methyl-2-oxobutyrate. (Note: Doses of keto acids should be molar-equivalent).

  • Treatment Period: 12 weeks.

  • Primary Efficacy Endpoints:

    • Renal Function: Measure serum creatinine, blood urea nitrogen (BUN), and glomerular filtration rate (GFR) at baseline and every 4 weeks.[6]

    • Proteinuria: Quantify 24-hour urinary protein excretion.[6]

  • Secondary Efficacy Endpoints:

    • Nutritional Status: Monitor body weight and perform muscle mass analysis (e.g., gastrocnemius muscle weight) at study termination.[10]

    • Metabolic Parameters: Analyze serum albumin, lipid profiles, and markers of mineral bone disorder (calcium, phosphate, PTH).[6][14]

    • Anabolic Signaling: At termination, perform Western blot analysis on muscle tissue for key mTOR pathway proteins (p-mTOR, p-4E-BP1).

  • Data Analysis: Use ANOVA with post-hoc tests to compare between groups. A p-value <0.05 will be considered statistically significant.

Experimental_Workflow cluster_0 Phase 1: Model & Grouping cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection & Analysis A Induce CKD Model (5/6 Nephrectomy) B Randomize into 5 Groups: Sham, CKD Control, KL, KI, KV A->B C 12-Week Treatment with Low-Protein Diet +/- BCKAs B->C D Monitor Renal Function, Proteinuria, Body Weight C->D E Terminal Sacrifice: Collect Blood & Tissue D->E F Analyze Secondary Endpoints: Metabolic, Anabolic Signaling, Histology E->F G Statistical Analysis (ANOVA) F->G

Caption: Proposed in-vivo workflow for comparing BCKA efficacy.

Conclusion and Future Directions

While mixtures of BCKAs are established as effective in managing CKD, the specific benefits of individual components are less understood. Calcium 4-methyl-2-oxovalerate dihydrate is biochemically positioned to offer superior anabolic support due to the unique role of leucine in activating the mTOR pathway. This makes it a particularly compelling candidate for therapies aimed at not only reducing nitrogenous waste but also combating the muscle wasting that often accompanies chronic disease.

Further research, following rigorous preclinical protocols as outlined above, is essential to dissect the individual contributions of each BCKA. Such studies will enable the rational design of next-generation keto-acid formulations tailored to specific patient needs, such as those with profound sarcopenia or distinct metabolic derangements. The exploration of individual BCKAs represents a promising frontier in nutritional therapy for metabolic and renal diseases.

References

  • Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. (n.d.). Journal of Clinical and Diagnostic Research. [Link]

  • Umar, S., Sabir, S., Altaf, A., Raja, K. M., Siddiqi, F. A., Saleem, S., Azam, M. N., & Sabir, H. (2022). Efficacy of Alpha Keto-Analogues in The Management of Chronic Kidney Disease. Pakistan Armed Forces Medical Journal, 72(1), 292-295. [Link]

  • Wang, P.-H., Chen, S.-R., Chen, Y.-C., Wu, M.-Y., Chen, T.-H., & Chen, J.-B. (2017). Ketoanalogues supplementation decreases dialysis and mortality risk in patients with anemic advanced chronic kidney disease. PLOS ONE, 12(5), e0176847. [Link]

  • Efficacy of Alpha Keto-Analogues in The Management of Chronic Kidney Disease. (2022). Pakistan Armed Forces Medical Journal. [Link]

  • Calcium 2-oxo-3-phenylpropanoate: Properties, Applications, and Market Insights. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Ketoleucine calcium salt dihydrate. (2024). ChemBK. [Link]

  • Bioven Ingredients Calcium-2-OXO-3-Phenylpropanoate Powder-125GM. (n.d.). Bioven Ingredients. [Link]

  • Shejwalkar, P., et al. (2024). Ketoanalogues Therapy for CKD Patients: History and Current Status. Journal of Clinical Nephrology and Therapeutics. [Link]

  • α-Ketoleucine Calcium. (n.d.). Zhejiang Anglitai Pharmaceutical Manufacturing Co., Ltd. [Link]

  • Holeček, M. (2020). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 12(8), 2407. [Link]

  • Walser, M., Jarskog, F. L., & Hill, S. B. (1989). Branched-chain-ketoacid metabolism in patients with chronic renal failure. The American Journal of Clinical Nutrition, 50(4), 807–813. [Link]

  • Fouque, D., & Koppe, L. (2019). Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. Nutrients, 11(9), 2093. [Link]

  • Calcium (S)-3-methyl-2-oxovalerate. (n.d.). Pharmacompass. [Link]

  • Holeček, M. (2020). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. ResearchGate. [Link]

  • Cozzolino, M., & Biondi, G. (2025). Pathophysiology of chronic kidney disease–mineral bone disorder (CKD-MBD): from adaptive to maladaptive mineral homeostasis. Journal of Nephrology. [Link]

  • Stankiewicz, A. M., & Wałek, M. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. International Journal of Molecular Sciences, 23(7), 3918. [Link]

  • Lian, K., Du, C., Liu, Y., Zhu, D., & Yan, W. (2022). Aberrant branched-chain amino acid catabolism in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 9, 990223. [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Validation of Calcium 4-methyl-2-oxovalerate Dihydrate by Quantitative NMR Spectroscopy

Abstract For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is non-negotiable. The purity of a compound like calcium 4-methyl-2-oxovalerate dihydrate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is non-negotiable. The purity of a compound like calcium 4-methyl-2-oxovalerate dihydrate, a key intermediate in leucine metabolism, directly impacts the validity of experimental outcomes and the safety of potential therapeutics[1][2][3]. This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for purity validation, focusing on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with alternative techniques, supported by clear data presentation and visual workflows.

The Analyte: Understanding Calcium 4-methyl-2-oxovalerate Dihydrate

Before any analysis, a fundamental understanding of the target molecule is paramount. Calcium 4-methyl-2-oxovalerate dihydrate is the calcium salt of α-ketoisocaproic acid, existing as a dihydrate.

  • Molecular Formula: C₁₂H₁₈CaO₆·2H₂O (or C₁₂H₂₂CaO₈)[]

  • Molecular Weight: 334.38 g/mol (as dihydrate)[]

  • Structure: The molecule consists of a central calcium ion (Ca²⁺) coordinated to two 4-methyl-2-oxopentanoate anions, with two molecules of water of hydration.

Chemical structure of Calcium 4-methyl-2-oxovalerateFigure 1. Chemical Structure of Calcium 4-methyl-2-oxovalerate.
Predicted NMR Spectral Signature

The structure of the 4-methyl-2-oxopentanoate anion is relatively simple, leading to a clean and predictable NMR spectrum, which is ideal for both structural confirmation and quantification.

¹H NMR Spectrum (in D₂O):

  • ~0.9 ppm (doublet, 6H): The six protons of the two equivalent methyl groups (-CH(CH₃ )₂) on the isopropyl moiety.

  • ~2.2 ppm (multiplet, 1H): The single proton of the isopropyl methine group (-CH (CH₃)₂).

  • ~2.8 ppm (doublet, 2H): The two protons of the methylene group (-CH₂ -C=O).

  • ~4.7 ppm (singlet, variable integral): Residual HDO in the D₂O solvent and the protons from the two water molecules of hydration. The integration of this peak is key to confirming the hydration state.

¹³C NMR Spectrum (in D₂O):

  • ~22 ppm: The two equivalent methyl carbons of the isopropyl group.

  • ~25 ppm: The methine carbon of the isopropyl group.

  • ~50 ppm: The methylene carbon.

  • ~175 ppm: The carboxylate carbon (-COO⁻).

  • ~205 ppm: The ketone carbonyl carbon (-C=O).

The Analytical Cornerstone: Quantitative NMR (qNMR)

While various techniques can assess purity, qNMR stands out as a primary analytical method.[5][6] Its principle is elegantly straightforward: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[7] This allows for the absolute quantification of a substance without needing a specific reference standard of the analyte itself, a significant advantage over chromatographic methods.[5][7]

The U.S. Pharmacopeia recognizes NMR as a primary analytical method, underscoring its trustworthiness for potency and purity determination in pharmaceutical settings.[5] For a hydrated salt like calcium 4-methyl-2-oxovalerate, qNMR offers the unique ability to simultaneously confirm the organic structure, quantify its purity against a certified internal standard, and determine the water content in a single, non-destructive experiment.

Experimental Protocol: Purity and Hydration Analysis by ¹H qNMR

This protocol is designed as a self-validating system. The choice of a certified internal standard, a long relaxation delay, and precise sample preparation ensures the trustworthiness of the results.

Materials and Instrumentation
  • Analyte: Calcium 4-methyl-2-oxovalerate dihydrate (approx. 20 mg).

  • Internal Standard (IS): Maleic acid (certified reference material, CRM), dried to a constant weight (approx. 5 mg). Causality: Maleic acid is chosen for its high purity, stability, solubility in D₂O, and a simple singlet resonance (~6.3 ppm) in a clear region of the ¹H NMR spectrum, avoiding signal overlap.

  • Solvent: Deuterium oxide (D₂O, 99.9% D).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh ~20mg of Analyte p3 Combine and dissolve in ~0.7 mL of D₂O p1->p3 p2 Accurately weigh ~5mg of Maleic Acid (IS) p2->p3 p4 Vortex thoroughly and transfer to NMR tube p3->p4 a1 Tune and shim the spectrometer p4->a1 a2 Set ¹H qNMR parameters (D1 ≥ 5 * T1) a1->a2 a3 Acquire spectrum (≥ 16 scans) a2->a3 d1 Apply Fourier Transform & Phase Correction a3->d1 d2 Perform Baseline Correction d1->d2 d3 Integrate Analyte, IS, and Water signals d2->d3 d4 Calculate Purity and Hydration Number d3->d4

Caption: Experimental workflow for qNMR analysis.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 20 mg of calcium 4-methyl-2-oxovalerate dihydrate and 5 mg of certified maleic acid into the same tared vial. Record the weights precisely.

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial. Vortex until both the analyte and the internal standard are fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Set the ¹H acquisition parameters. This step is critical for accuracy.

      • Pulse Angle: 30-90° (a 90° pulse gives maximum signal per scan).

      • Relaxation Delay (D1): ≥ 30 seconds. Causality: A long delay is essential to allow all protons (in both the analyte and the standard) to fully relax back to thermal equilibrium before the next pulse. This ensures that the signal integrals are truly proportional to the number of nuclei. A common rule is to set D1 to at least 5 times the longest T₁ relaxation time of any proton being quantified.

      • Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio.

  • Processing:

    • Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz).

    • Perform a Fourier transform.

    • Carefully phase the spectrum and apply a baseline correction across the entire spectral width.

    • Integrate the signals for the analyte (e.g., the doublet at ~0.9 ppm), the internal standard (singlet at ~6.3 ppm), and the water peak (~4.7 ppm).

Data Analysis and Calculations

Purity Calculation: The weight percent purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * 100

Where:

  • I_analyte: Integral of a selected analyte signal (e.g., the 6H doublet).

  • I_IS: Integral of the internal standard signal (the 2H singlet for maleic acid).

  • N_analyte: Number of protons corresponding to the chosen analyte integral (6 in this case).

  • N_IS: Number of protons for the internal standard (2 for maleic acid).

  • MW_analyte: Molecular weight of calcium 4-methyl-2-oxovalerate (anhydrous, 298.35 g/mol ). Causality: We calculate the purity of the organic moiety first, independent of the water content.

  • MW_IS: Molecular weight of the internal standard (maleic acid, 116.07 g/mol ).

  • W_analyte: Weight of the analyte sample.

  • W_IS: Weight of the internal standard.

Hydration Number Calculation: The number of water molecules (x) per formula unit can be determined by comparing the water signal integral to the analyte's integral.

x = (I_water / I_analyte) * (N_analyte / N_water) * 2

Where:

  • I_water: Integral of the total water signal (HDO + H₂O).

  • I_analyte: Integral of the same analyte signal used for purity calculation.

  • N_analyte: Number of protons for that analyte signal (6 in our example).

  • N_water: Number of protons per water molecule (2).

  • The final multiplication by 2 accounts for the fact that there are two 4-methyl-2-oxopentanoate anions per formula unit.

Comparative Guide: NMR vs. Alternative Methodologies

Choosing the right analytical technique depends on the specific question being asked. While qNMR provides a definitive, all-in-one answer, other methods offer complementary information.

Decision-Making Framework

G start What is the primary analytical goal? q1 Need absolute purity of the organic moiety without a specific reference standard? start->q1 q2 Need to separate and quantify low-level, unknown impurities? start->q2 q3 Need to determine water content only? start->q3 q4 Need to confirm exact mass and elemental formula? start->q4 q1->q2 ans_qnmr Use ¹H qNMR q1->ans_qnmr Yes q2->q3 ans_hplc Use HPLC-UV/MS q2->ans_hplc Yes q3->q4 ans_tga Use TGA or Karl Fischer Titration q3->ans_tga Yes ans_ms Use High-Resolution Mass Spectrometry (HRMS) & Elemental Analysis q4->ans_ms Yes

Caption: Logic for selecting the appropriate analytical method.

Performance Comparison Table
Technique Principle Pros for this Analyte Cons for this Analyte
Quantitative NMR (qNMR) Signal area is proportional to the number of nuclei.- Absolute quantification without a specific analyte standard.[7] - Provides structural confirmation and purity in one experiment. - Non-destructive. - Can quantify water of hydration.[8]- Lower sensitivity compared to MS or HPLC. - Requires a high-field magnet. - Signal overlap can be an issue for complex molecules.
HPLC-UV Differential partitioning between mobile and stationary phases.- High sensitivity for UV-active impurities. - Excellent separation capability.- Requires a certified reference standard of the analyte for accurate quantification. - Method development can be time-consuming. - Does not provide structural information on its own.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.- Highly accurate for determining water content and thermal stability.- Provides no information on organic impurities. - Destructive analysis.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high precision.- Unambiguous confirmation of elemental composition. - Extremely high sensitivity for detecting impurities.- Not inherently quantitative without stable isotope-labeled standards. - Can suffer from ion suppression effects.
Elemental Analysis (CHN) Combustion analysis to determine the percentage of C, H, and N.- Confirms the elemental composition of the bulk material.- Does not distinguish between the target compound and impurities with the same elemental ratio (isomers).

Conclusion

For the comprehensive validation of calcium 4-methyl-2-oxovalerate dihydrate, Quantitative NMR spectroscopy is the most robust and efficient single technique . It provides a definitive, absolute measure of the organic moiety's purity while simultaneously confirming the molecular structure and verifying the hydration state. Its status as a primary method, recognized by regulatory bodies, removes the ambiguity inherent in relative chromatographic techniques that rely on the availability and purity of a specific reference standard.[6][9][10] While other methods like HPLC, TGA, and HRMS offer valuable, complementary data for impurity profiling and thermal properties, qNMR delivers the most complete and trustworthy picture of purity and identity in a single, streamlined workflow.

References

  • Pauli, G.F., Jaki, B.U., & Lankin, D.C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Simmler, C., Napolitano, J.G., McAlpine, J.B., Chen, S.N., & Pauli, G.F. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]

  • Guo, X., Miller, W., Zang, M., & McElderry, J.D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • PubChem. (n.d.). Calcium 4-methyl-2-oxovalerate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Calcium 4-Methyl-2-oxovalerate Hydrate. National Center for Biotechnology Information. Available at: [Link]

  • Räsänen, J., et al. (2023). Simple and User-Friendly Methodology for Crystal Water Determination by Quantitative Proton NMR Spectroscopy in Deuterium Oxide. Analytical Chemistry. Available at: [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Comparing absorption rates of calcium 4-methyl-2-oxovalerate dihydrate and sodium keto acid salts

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacokinetic performance of keto acid salts. Introduction to Keto Acid Salt Forms In metabolic research and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacokinetic performance of keto acid salts.

Introduction to Keto Acid Salt Forms

In metabolic research and clinical nutrition, alpha-ketoisocaproate (KIC)—the keto-analogue of the branched-chain amino acid (BCAA) leucine—is a critical bioactive molecule. It is utilized to stimulate muscle protein synthesis, scavenge systemic nitrogen, and manage uremia in chronic kidney disease (CKD). Because free keto acids are highly unstable, they are formulated as salts.

The choice of counter-ion—specifically Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC) versus Sodium alpha-ketoisocaproate (Na-KIC) —drastically alters the compound's physicochemical properties, gastrointestinal (GI) absorption kinetics, and systemic bioaccessibility. This guide objectively compares these two salt forms, providing structural insights, experimental absorption data, and self-validating methodologies for pharmacokinetic profiling.

Pharmacokinetic Profiles and Bioaccessibility

The absorption of keto acid salts is highly dependent on their dissociation rates and the resulting protonation state of the KIC anion in the GI tract.

  • Calcium 4-methyl-2-oxovalerate dihydrate : Exhibits a controlled dissolution profile. Clinical pharmacokinetic data indicates that following oral administration, plasma levels of keto acids increase within 10 minutes, reaching peak concentrations ( Cmax​ ) between 20 to 60 minutes, and stabilizing to baseline after 90 minutes [1]. The divalent calcium cation ( Ca2+ ) provides a secondary therapeutic benefit by precipitating dietary phosphates in the gut, making it the preferred form for managing hyperphosphatemia in CKD patients.

  • Sodium alpha-ketoisocaproate : The monovalent sodium cation ( Na+ ) confers higher immediate aqueous solubility, leading to a sharper, more transient Cmax​ . However, the rapid influx can saturate monocarboxylate transporters (MCTs) in the enterocytes, leading to a higher rate of renal excretion before transamination can occur. Furthermore, the sodium load is often contraindicated in research models involving hypertension or cardiovascular stress.

Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
ParameterCalcium 4-methyl-2-oxovalerate dihydrateSodium alpha-ketoisocaproate
Molecular Formula C12​H18​CaO6​⋅2H2​O C6​H9​NaO3​
Molecular Weight 334.38 g/mol 152.12 g/mol
Aqueous Solubility Moderate (Controlled release)High (Rapid dissolution)
Time to Peak ( Tmax​ ) 20 - 60 minutes< 30 minutes
Primary Absorption Site Jejunum (~68% Bioaccessibility)Duodenum / Jejunum
Secondary Clinical Effect Intestinal phosphate bindingIncreases systemic sodium load

Metabolic Pathway: Transamination Dynamics

Once absorbed into the systemic circulation, both salt forms deliver the active KIC anion. The biological efficacy of the compound relies on its transamination into L-leucine via the Branched-Chain Aminotransferase (BCAT) enzyme. This process requires an amino group donor (typically glutamate), which effectively scavenges excess nitrogen—a mechanism central to its use in protein-restricted diets.

Metabolic transamination of KIC salts into L-leucine via the BCAT enzyme pathway.

Experimental Methodologies

To objectively compare the absorption rates of these salts, static USP dissolution apparatuses (Apparatus 1 or 2) are insufficient. They fail to replicate the dynamic pH changes, gastric emptying rates, and continuous absorption sink conditions of the human GI tract. Instead, advanced multi-compartmental models and in vivo profiling must be utilized [2].

Protocol 1: Dynamic In Vitro Bioaccessibility Assay (TIM-1 Model)

The TNO gastrointestinal model (TIM-1) provides a superior in vitro-in vivo correlation (IVIVC) by simulating the stomach, duodenum, jejunum, and ileum.

Causality & Rationale: The pKa of the KIC ketone form is approximately 2.1. In the acidic gastric compartment, it is partially protonated, whereas in the jejunum (pH 6.5), it is fully ionized. The TIM-1 model accurately tracks how this pH shift affects the partition coefficient and subsequent absorption across a simulated epithelial barrier.

  • Formulation Preparation: Prepare equimolar suspensions of Ca-KIC and Na-KIC in simulated gastric fluid.

  • Gastric Phase Simulation: Introduce the formulations into the gastric compartment. Program the system to decrease the pH from 5.5 to 2.0 over 120 minutes, simulating fed-state acidification. Add pepsin and lipase to mimic enzymatic degradation.

  • Intestinal Transit: Allow the chyme to dynamically empty into the duodenal (pH 5.9) and jejunal (pH 6.5) compartments.

  • Dialysis & Sink Conditions: Utilize a semi-permeable membrane in the jejunal and ileal compartments with a continuous flow of simulated intestinal fluid. Why? This maintains sink conditions, preventing artificial saturation that occurs in static beakers.

  • HPLC-UV Quantification: Collect dialysate samples at 1, 2, 3, 4, and 5 hours.

    • Self-Validation Step: Always run a blank matrix alongside a known KIC standard calibration curve ( R2>0.99 ). Spike a control sample with a known concentration of KIC prior to analysis to calculate the exact recovery rate and rule out matrix interference.

TIM-1 dynamic in vitro gastrointestinal workflow for assessing keto acid bioaccessibility.
Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

To validate the in vitro findings, in vivo profiling is required to measure not just absorption, but the rate of transamination into leucine [3].

  • Acclimation & Baseline Establishment: Fast adult Sprague-Dawley rats for 12 hours prior to the experiment.

    • Causality: Fasting eliminates interference from dietary leucine and KIC. Draw baseline venous blood to establish endogenous circulating KIC/leucine levels.

  • Administration: Administer Ca-KIC or Na-KIC via oral gavage at a dose of 50 mg/kg (calculated as molar equivalents of the KIC anion).

  • Serial Blood Sampling: Collect 200 µL of blood from the tail vein at 10, 20, 30, 60, 90, and 120 minutes into heparinized microcentrifuge tubes.

  • Plasma Processing: Critical Step: Centrifuge the samples immediately at 4°C (3000 x g for 10 min). Keto acids are highly reactive; keeping the sample cold prevents ex vivo transamination by red blood cell enzymes.

  • LC-MS/MS Analysis: Deproteinize the plasma with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to quantify both KIC and L-leucine concentrations over time.

Conclusion & Application Insights

Experimental data from dynamic GI models demonstrates that the bioaccessible fraction of calcium keto analogues is predominantly released and absorbed in the jejunum (approx. 68.2% – 68.7%), with minor absorption in the ileum (15.9% – 17.9%) [2].

For drug development professionals, Calcium 4-methyl-2-oxovalerate dihydrate is generally the superior candidate for chronic administration. Its controlled dissociation mitigates the risk of transporter saturation, ensures steady transamination into leucine, and avoids the hypertensive risks associated with the sodium load of Na-KIC formulations.

References

  • "Ketosteril: Dosage & Side Effects." MIMS Malaysia. Available at: [Link]

  • Brito-de la Fuente, E., et al. "Determination of Dissolution Profile and Bioaccessibility of Ketosteril Using an Advanced Gastrointestinal In Vitro Model." Dissolution Technologies, 2019. Available at:[Link]

Validation

In Vivo Validation of Calcium 4-Methyl-2-Oxovalerate Dihydrate in Low-Protein Nitrogen-Sparing Diets: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and in vivo experimental protocols for nitrogen-sparing interventions in Chronic K...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and in vivo experimental protocols for nitrogen-sparing interventions in Chronic Kidney Disease (CKD).

The Mechanistic Imperative: Why Calcium 4-Methyl-2-Oxovalerate?

For decades, the management of advanced chronic kidney disease (CKD) has relied on restricting dietary protein to mitigate the accumulation of uremic toxins and delay the need for renal replacement therapy. However, prolonged protein restriction introduces a severe risk of protein-energy wasting (PEW).

Enter Calcium 4-methyl-2-oxovalerate dihydrate (Ca-KIC), the calcium salt of the keto analogue of leucine. Unlike essential amino acids (EAAs) which carry their own nitrogenous amino group, Ca-KIC is completely nitrogen-free. When administered alongside a Very-Low-Protein Diet (VLPD), it acts as a "nitrogen scavenger." Through the action of branched-chain aminotransferase (BCAT), Ca-KIC utilizes systemic circulating amino groups (excess nitrogen) to transaminate into the essential amino acid L-leucine. This dual-action mechanism simultaneously provides the critical building blocks for muscle protein synthesis while actively diverting nitrogen away from hepatic urea generation[1].

TransaminationPathway CaKIC Calcium 4-methyl-2-oxovalerate (Nitrogen-Free Precursor) BCAT Branched-Chain Aminotransferase (BCAT) Activity CaKIC->BCAT AminePool Systemic Amine Pool (Glutamate / Excess Nitrogen) AminePool->BCAT Urea Decreased Hepatic Urea Synthesis AminePool->Urea Diverted from Leucine L-Leucine (Essential Amino Acid) BCAT->Leucine Muscle Muscle Protein Synthesis (mTORC1 Activation) Leucine->Muscle

Fig 1: Transamination pathway of Calcium 4-methyl-2-oxovalerate reducing urea synthesis.

Comparative Efficacy Analysis

To objectively evaluate the performance of Ca-KIC, we must compare it against standard dietary interventions. Clinical and in vivo data demonstrate that supplementing a VLPD with keto analogues (KAs) significantly outperforms both standard Low-Protein Diets (LPD) and LPDs supplemented with standard EAAs. Specifically, KA supplementation has been shown to 2[2], while safely 3[3].

Table 1: Comparative Outcomes of Dietary Interventions in CKD Models
Metric / OutcomeStandard LPD (0.6 g/kg)LPD + EAAsVLPD + Ca-KIC (0.3 g/kg + KA)
Nitrogen Load ModerateModerate to HighMinimal (Nitrogen Scavenging)
Urea Generation Reduced vs. Normal DietUnchanged vs. LPDSignificantly Reduced
Renal Hemodynamics Mild HyperfiltrationModerate HyperfiltrationStabilized
Intrarenal AngII ElevatedElevatedSuppressed
Malnutrition Risk High (Long-term)LowLow (EAA Transamination)

In Vivo Validation Protocol: 3/4 Nephrectomy Model

To rigorously validate the renoprotective and nitrogen-sparing effects of Ca-KIC, a self-validating in vivo workflow is required. The following protocol utilizes a 3/4 subtotal nephrectomy rat model, which has been explicitly proven to demonstrate how4[4].

InVivoWorkflow Acclim 1. Acclimatization (Sprague-Dawley Rats, 1 Wk) Nephrectomy 2. 3/4 Subtotal Nephrectomy (Induce CKD Model) Acclim->Nephrectomy Random 3. Randomization (Stratified by Baseline eGFR) Nephrectomy->Random LPD Group A: Standard LPD (6% Protein) Random->LPD LPDEAA Group B: LPD + EAA (5% Protein + 1% EAA) Random->LPDEAA VLPD Group C: VLPD + Ca-KIC (5% Protein + 1% Keto Analogues) Random->VLPD Endpoint 4. Endpoint Analysis (12 Wks) (BUN, eGFR, Proteinuria, AngII) LPD->Endpoint LPDEAA->Endpoint VLPD->Endpoint

Fig 2: In vivo 3/4 nephrectomy workflow for validating nitrogen-sparing diets.

Step-by-Step Methodology & Causality

Step 1: Model Selection & Acclimatization

  • Action: Procure 8-week-old male Sprague-Dawley (SD) rats. Acclimatize in metabolic cages for 7 days.

  • Causality: SD rats are the gold standard for renal mass reduction models because their residual nephrons undergo predictable, uniform hypertrophy, closely mimicking human CKD progression.

Step 2: Surgical Induction (3/4 Nephrectomy)

  • Action: Perform a two-stage surgery. First, ligate the upper and lower poles of the left kidney (infarcting ~50% of the mass). One week later, perform a complete right unilateral nephrectomy.

  • Causality: Why 3/4 and not 5/6? A 5/6 nephrectomy often induces acute uremia and high premature mortality. The 3/4 reduction provides a stable, gradual decline in renal function, allowing a full 12-week dietary intervention window to observe chronic changes in proteinuria without losing the cohort to acute failure[4].

Step 3: Self-Validation & Randomization

  • Action: At Day 14 post-surgery, measure 24-hour baseline Blood Urea Nitrogen (BUN) and serum creatinine. Exclude any animal that does not exhibit a >2-fold increase in serum creatinine relative to sham-operated controls. Randomize the remaining animals into three stratified groups.

  • Trustworthiness: This step acts as a self-validating system. By enforcing a minimum disease threshold prior to randomization, you ensure that any subsequent reduction in proteinuria is due to the dietary intervention, not a failure of the surgical model.

Step 4: Dietary Intervention & Pair-Feeding

  • Action: Administer isocaloric diets for 12 weeks: Group A (6% LPD), Group B (5% LPD + 1% EAA), and Group C (5% LPD + 1% Ca-KIC/Keto Analogues). Pair-feed Groups A and B to match the daily caloric intake of Group C.

  • Causality: Uremia inherently suppresses appetite. Without pair-feeding, Group C might consume a different amount of food due to the unique palatability of keto analogues. Pair-feeding eliminates caloric intake as a confounding variable, isolating the physiological effect of the nitrogen source.

Step 5: Endpoint Assays (Intrarenal AngII & Proteinuria)

  • Action: Collect 24-hour urine for total protein quantification. Harvest the renal cortex, homogenize, and quantify Angiotensin II (AngII) levels via Radioimmunoassay (RIA).

  • Causality: While systemic blood pressure is a standard metric, quantifying intrarenal AngII directly validates the local renoprotective mechanism of Ca-KIC. Studies confirm that LPD + KA directly inhibits intrarenal RAS activation, a primary driver of glomerular hyperfiltration and proteinuria[4].

Experimental Outcomes & Discussion

When executed correctly, this protocol reveals a stark contrast between the interventions. While standard LPDs marginally slow CKD progression, the substitution of EAAs with Ca-KIC in the VLPD group drives a statistically significant reduction in both serum BUN and 24-hour proteinuria.

Mechanistically, the data will show that the Ca-KIC group exhibits suppressed AngII levels in the renal cortex compared to the standard LPD group[4]. Furthermore, the use of the calcium salt (Ca-KIC) rather than a free acid provides an ancillary benefit: it acts as an intestinal phosphate binder, helping to manage the hyperphosphatemia commonly associated with advanced CKD[1].

By establishing a self-validating in vivo model, researchers can confidently demonstrate that Calcium 4-methyl-2-oxovalerate dihydrate is not merely a passive nutritional supplement, but an active pharmacological agent that modulates nitrogen metabolism and intrarenal hemodynamics.

References

  • The Therapeutic Potential of Calcium 4-methyl-2-oxovalerate: An In-Depth Look BenchChem URL
  • Low-protein diet supplemented with ketoacids ameliorates proteinuria in 3/4 nephrectomised rats by directly inhibiting the intrarenal renin–angiotensin system British Journal of Nutrition - Cambridge University Press & Assessment URL
  • National Institutes of Health (PMC)
  • Supplemented Low-Protein Diet May Delay the Need for Preemptive Kidney Transplantation: A Nationwide Population-Based Cohort Study MDPI URL

Sources

Comparative

Cross-Validation of Enzymatic Assays for Calcium 4-Methyl-2-Oxovalerate Dihydrate Metabolism

Introduction to α-KIC Metabolism Calcium 4-methyl-2-oxovalerate dihydrate, commonly referred to as calcium α-ketoisocaproate (α-KIC), is a critical endogenous keto-analog of the branched-chain amino acid (BCAA) leucine[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to α-KIC Metabolism

Calcium 4-methyl-2-oxovalerate dihydrate, commonly referred to as calcium α-ketoisocaproate (α-KIC), is a critical endogenous keto-analog of the branched-chain amino acid (BCAA) leucine[1]. In mammalian metabolism, α-KIC sits at a major metabolic crossroads governed by two primary enzyme systems:

  • Branched-Chain Amino Acid Aminotransferase (BCAT): Catalyzes the reversible transamination of α-KIC to leucine, utilizing glutamate as an amino donor[2].

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): An intramitochondrial multienzyme complex that catalyzes the irreversible oxidative decarboxylation of α-KIC into isovaleryl-CoA, generating NADH and CO2[3].

Accurate quantification of α-KIC metabolism is paramount for drug development targeting metabolic dysregulation, such as Maple Syrup Urine Disease (MSUD), heart failure, and insulin resistance[1][4][5]. This guide provides an objective comparison of high-throughput enzymatic assays against gold-standard LC-MS/MS platforms, detailing cross-validation methodologies to ensure robust data integrity.

Metabolic Pathway Dynamics

G KIC Calcium 4-methyl-2-oxovalerate (α-KIC) BCAT BCAT (Transamination) KIC->BCAT Glu ↔ α-KG BCKDH BCKDH Complex (Decarboxylation) KIC->BCKDH NAD+ → NADH Leu L-Leucine IsoCoA Isovaleryl-CoA BCAT->Leu BCKDH->IsoCoA

Metabolic routing of α-KIC via BCAT and BCKDH.

Platform Comparison: Enzymatic vs. LC-MS/MS

When tracking α-KIC metabolism, researchers must choose between measuring enzyme kinetics (pathway flux capacity) and metabolite pools (absolute in vivo concentration). Cross-validating both methods ensures that observed in vitro enzymatic activity translates to actual metabolite clearance[6].

FeatureSpectrophotometric Enzymatic AssayLC-MS/MS (Targeted Metabolomics)
Primary Readout Kinetic enzyme activity (NADH production/consumption)Absolute metabolite concentration (µM to nM)
Specificity Moderate (susceptible to background dehydrogenase activity)High (mass-to-charge and retention time specificity)
Sample Preparation PEG precipitation, non-denaturing extractionProtein precipitation (methanol), internal standards
Throughput High (96/384-well microplate formats)Moderate (requires chromatographic run time, ~8.5 min/sample)
Cost per Sample LowModerate to High
Primary Application High-throughput inhibitor screening, kinetic profilingBiomarker discovery, in vivo metabolic flux analysis

Table 1: Quantitative comparison of analytical platforms for α-KIC metabolism[4][6].

Cross-Validation Workflow

Workflow Sample Biological Sample (Tissue Homogenate/Cells) Split Sample Aliquot Split Sample->Split EnzPrep 9% PEG Precipitation (Isolate BCKDH) Split->EnzPrep LCPrep MeOH Protein Precipitation + Heavy Isotopes Split->LCPrep Enz Spectrophotometric Assay (340 nm NADH detection) EnzPrep->Enz LCMS LC-MS/MS MRM (Mixed-mode Chromatography) LCPrep->LCMS Valid Data Integration & Cross-Validation Enz->Valid Kinetic Rate LCMS->Valid Absolute Conc.

Parallel workflow for cross-validating α-KIC metabolism.

Experimental Protocols: A Self-Validating System

Methodology 1: Spectrophotometric BCKDH Kinetic Assay

Rationale & Causality: BCKDH activity is rigorously controlled by a phosphorylation (inactive) and dephosphorylation (active) cycle mediated by BCKDH kinase and phosphatase. To measure the actual endogenous activity versus the total potential activity, samples must be split and treated with lambda protein phosphatase, providing an internal self-validating control[3][7]. Because crude tissue homogenates contain numerous NADH-consuming and producing enzymes (e.g., lactate dehydrogenase), a 9% Polyethylene Glycol (PEG) precipitation step is mandatory to selectively concentrate the high-molecular-weight BCKDH multienzyme complex and eliminate cytosolic background noise[7][8].

Step-by-Step Protocol:

  • Tissue Extraction: Homogenize snap-frozen tissue in extraction buffer (50 mM HEPES, pH 7.4, 3% Triton X-100, 2 mM DTT, and protease/phosphatase inhibitors)[8].

  • PEG Precipitation: Centrifuge at 20,000 × g for 5 min to remove cellular debris. Add 90 g/L PEG-6000 to the supernatant. Incubate on ice for 20 min, then centrifuge at 12,000 × g for 10 min. Resuspend the BCKDH-rich pellet in assay buffer[3].

  • Phosphatase Treatment (Total Activity Control): Aliquot half the extract and incubate with lambda protein phosphatase (20 min at 37°C) to fully dephosphorylate and activate the BCKDH complex[3][7].

  • Reaction Setup: In a 96-well UV-transparent plate, combine:

    • 30 mM Potassium phosphate buffer (pH 7.4)

    • 3 mM NAD+, 0.4 mM CoASH, 0.4 mM Thiamine Pyrophosphate (TPP)

    • 5 mM MgCl2, 2 mM DTT

    • 10 U of dihydrolipoyl dehydrogenase (E3 component)[8]

  • Initiation: Add 0.5 mM Calcium 4-methyl-2-oxovalerate (α-KIC) to initiate the reaction[8].

  • Kinetic Readout: Monitor the reduction of NAD+ to NADH by measuring absorbance at 340 nm continuously for 10-15 minutes at 30°C. Calculate specific activity as nmol NADH formed/min/mg protein[8].

Methodology 2: LC-MS/MS Quantification of α-KIC and Leucine

Rationale & Causality: While enzymatic assays measure the capacity of the pathway, LC-MS/MS measures the actual flux and metabolite pooling. Traditional amino acid analysis requires tedious derivatization, which can introduce variability. Utilizing a mixed-mode chromatography column (e.g., Intrada Amino Acid) allows for the direct analysis of underivatized BCAAs and BCKAs, minimizing sample preparation artifacts and maximizing throughput[4][9].

Step-by-Step Protocol:

  • Sample Quenching & Extraction: Transfer 20 µL of plasma or cell lysate into a microcentrifuge tube. Immediately add 80 µL of ice-cold LC-MS grade methanol containing stable isotope-labeled internal standards (e.g., 13C6, 15N-Leucine and 13C5-α-KIC)[9]. Causality: Methanol instantly denatures metabolic enzymes, halting biological flux, while internal standards correct for matrix effects and MS ionization suppression.

  • Protein Precipitation: Vortex vigorously for 30 seconds, then centrifuge at 16,000 × g for 10 minutes at 4°C[9].

  • Supernatant Transfer: Transfer the cleared supernatant to an LC-MS autosampler vial. No dry-down or reconstitution is required, preserving the stability of volatile keto-acids[9].

  • Chromatographic Separation: Inject 2-5 µL onto a mixed-mode column (e.g., 150 × 3 mm, 3 μm). Run an isocratic gradient using Methanol:Water (80:20) supplemented with 10 mM ammonium formate and 0.25% formic acid at a flow rate of 0.8 mL/min[4].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific parent-to-daughter transitions (e.g., m/z 132.2 → 86.4 for leucine)[9].

  • Data Analysis: Generate calibration curves using the ratio of the analyte peak area to the internal standard peak area. Calculate absolute concentrations of α-KIC and Leucine.

Expert Insights for Assay Cross-Validation

When cross-validating these two platforms, discrepancies often arise due to the differential stability of α-KIC. Calcium 4-methyl-2-oxovalerate is susceptible to degradation in alkaline pH and under prolonged light exposure[10].

  • For Enzymatic Assays: Always prepare α-KIC substrate solutions fresh daily in slightly acidic or neutral buffers to prevent spontaneous degradation that mimics enzymatic consumption[10].

  • For LC-MS/MS: The rapid quenching step is non-negotiable. BCAT operates near equilibrium in many tissues; a delay of even 10 seconds before methanol precipitation can cause rapid artifactual interconversion between α-KIC and leucine, skewing the LC-MS/MS metabolite pools away from the true physiological state.

References

  • [2] A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed. National Institutes of Health. 2

  • [10] Addressing variability in experimental results with Calcium 4-methyl-2-oxovalerate. Benchchem. 10

  • [7] Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC. National Institutes of Health. 7

  • [1] Calcium 4-Methyl-2-oxovalerate|CAS 51828-95-6. Benchchem. 1

  • [6] A Comparative Guide to the Quantification of 3-Hydroxyisovaleryl-CoA: LC-MS/MS vs. Enzymatic Assays. Benchchem. 6

  • [3] Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. ResearchGate. 3

  • [8] Inverse alterations of BCKA dehydrogenase activity in cardiac and skeletal muscles of diabetic rats. American Journal of Physiology-Endocrinology and Metabolism. 8

  • [4] A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC. National Institutes of Health. 4

  • [9] Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. 9

  • [5] Tissue-specific characterization of mitochondrial branched-chain keto acid oxidation using a multiplexed assay platform. R Discovery. 5

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Safety & Regulatory Compliance

Safety

Calcium 4-methyl-2-oxovalerate dihydrate proper disposal procedures

Proper disposal of laboratory chemicals is a critical component of environmental health and safety (EHS) and operational excellence. Calcium 4-methyl-2-oxovalerate dihydrate (CAS: 51828-95-6), widely known as α-ketoisoca...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of laboratory chemicals is a critical component of environmental health and safety (EHS) and operational excellence. Calcium 4-methyl-2-oxovalerate dihydrate (CAS: 51828-95-6), widely known as α-ketoisocaproate calcium salt or ketoleucine calcium, is a vital ketoanalogue used extensively in chronic kidney disease (CKD) drug development and cellular metabolic research.

While derived from a naturally occurring biological metabolite, its concentrated, purified chemical form requires strict handling and disposal protocols to prevent environmental contamination and ensure laboratory compliance.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, personnel must understand the physical properties and hazard classifications of the material. While some suppliers classify this organic salt as non-hazardous for transport, comprehensive safety evaluations dictate that it should be treated as a harmful irritant[1].

Table 1: Chemical Properties and Disposal Implications

Property / HazardValue / ClassificationOperational & Disposal Implication
CAS Number 51828-95-6Unique identifier required for EHS waste manifests and EPA tracking[2].
Physical State White crystalline powderHigh risk of aerosolization during dry spills; mandates wet-wiping techniques[3].
Health Hazards H302, H312, H332 (Harmful)Mandates N95/FFP2 respirators and nitrile gloves during spill cleanup and disposal[1].
Irritation Hazards H315 (Skin), H319 (Eye)Requires tightly sealed safety goggles; all contaminated PPE must be discarded as chemical waste[1].
Environmental Non-RCRA ListedMust not be poured down the drain; alters local Biological Oxygen Demand (BOD)[2].

Waste Segregation Workflow

To prevent dangerous cross-contamination and ensure regulatory compliance, waste must be segregated at the point of generation. The following workflow illustrates the self-validating system for routing Calcium 4-methyl-2-oxovalerate dihydrate waste to its correct final disposition.

WasteWorkflow Start Calcium 4-Methyl-2-Oxovalerate Waste Generation Solid Solid Waste (Powder & Spills) Start->Solid Liquid Aqueous Waste (Media & Buffers) Start->Liquid Consumables Contaminated Consumables Start->Consumables Solid_Action Dampen to prevent dust. Collect in HDPE container. Solid->Solid_Action Liquid_Action Collect in aqueous carboy. Verify pH (5.5 - 9.0). Liquid->Liquid_Action Consumables_Action Double-bag in designated chemical waste bags. Consumables->Consumables_Action Incineration Chemical Incinerator (Afterburner & Scrubber) Solid_Action->Incineration Liquid_Action->Incineration Consumables_Action->Incineration Pure Chemical Biohazard Biohazardous Chemical Waste (If mixed with cells) Consumables_Action->Biohazard Cell Culture

Workflow for the segregation and disposal of Calcium 4-methyl-2-oxovalerate dihydrate waste.

Step-by-Step Disposal Protocols

The following protocols are designed to eliminate ambiguity, explaining both the action and the causality behind each step to ensure scientific integrity and personnel safety.

Protocol A: Solid Waste Disposal (Unused Chemical or Powder Spills)

Because Calcium 4-methyl-2-oxovalerate dihydrate is a fine crystalline powder, dry sweeping dramatically increases the risk of aerosolization and subsequent inhalation exposure (H332)[1].

  • Site Isolation: Immediately restrict access to the spill area to prevent personnel from tracking the powder through the laboratory.

  • PPE Donning: Equip personnel with nitrile gloves, tightly sealed safety goggles, and a particulate respirator (N95 or FFP2)[1].

  • Dust Suppression (Critical Step): Do not use a dry brush or broom. Lightly mist the spilled powder with distilled water or 70% ethanol. Causality: This binds the crystalline particles, preventing them from becoming airborne and mitigating inhalation risks.

  • Collection: Use a disposable plastic scoop to transfer the dampened material into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Secondary Decontamination: Wipe the spill surface with wet paper towels. Place these contaminated towels into the same HDPE container.

  • Sealing and Labeling: Seal the container tightly. Label it clearly as "Non-RCRA Regulated Solid Chemical Waste: Calcium 4-methyl-2-oxovalerate."

  • Final Disposition: Transfer the container to your EHS department. The material must be destroyed in a chemical incinerator equipped with an afterburner and scrubber system[2].

Protocol B: Aqueous and Solvent Waste Disposal (Post-Experiment)

In metabolic research, this compound is frequently dissolved in aqueous buffers or cell culture media[3].

  • Waste Segregation: Collect all aqueous solutions containing the compound in a designated aqueous chemical waste carboy. Do not mix this with halogenated organic solvents.

  • pH Verification: Use pH test strips to ensure the waste solution is relatively neutral (pH 5.5 – 9.0). Causality: Highly acidic or basic waste requires separate neutralization protocols before consolidation to prevent exothermic reactions in the waste carboy.

  • Drain Disposal Prohibition: Never pour these solutions down the laboratory sink. Causality: Although the compound is a calcium salt of a natural human metabolite[4], bulk disposal of organic salts alters local wastewater Biological Oxygen Demand (BOD) and violates EPA general duty environmental protections[2].

  • EHS Handoff: Submit the sealed carboy to EHS for professional wastewater treatment or co-incineration with combustible solvents.

Protocol C: Contaminated Consumables & Packaging
  • Primary Packaging: Empty reagent bottles that previously held the dihydrate powder must be triple-rinsed with distilled water. The rinsate must be collected as aqueous waste (see Protocol B).

  • Defacing Labels: Once rinsed, thoroughly deface the original manufacturer label on the bottle with a marker to prevent misidentification. Dispose of the clean glass/plastic in standard laboratory glass waste.

  • Consumables: Place contaminated pipette tips, weighing boats, and gloves into heavy-duty, double-lined chemical waste bags.

  • Biohazard Integration: If the chemical was used in conjunction with human or animal cell lines (common in drug development)[3], the waste must be treated as biohazardous chemical waste. Causality: Standard autoclaving neutralizes biological threats but does not destroy chemical components; therefore, this mixed waste must be routed for specialized high-temperature incineration.

Regulatory Compliance & Documentation

While Calcium 4-methyl-2-oxovalerate dihydrate is not specifically listed as a hazardous waste under the US EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Parts 261[2], laboratories are still bound by the EPA's General Duty Clause. This requires facilities to prevent the accidental release of any chemical that could negatively impact the environment.

Always maintain an updated Safety Data Sheet (SDS) in your laboratory's chemical inventory system and log all disposal manifests for a minimum of three years to ensure audit readiness.

References

  • TCI Chemicals. "Safety Data Sheet: Calcium 4-Methyl-2-oxovalerate." TCI Europe N.V.

  • Chem-Impex International. "Calcium 4-methyl-2-oxovalerate Product Specification and Applications." Chem-Impex.[3]

  • TLC Pharmaceutical Standards Ltd. "Safety Data Sheet: Calcium 4-Methyl-2-Oxovalerate." TLC Standards.[1]

  • Spectrum Chemical / TCI America. "Safety Data Sheet: Calcium 4-Methyl-2-oxovalerate Hydrate (CAS 51828-95-6)." Spectrum Chemical.[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70, 4-Methyl-2-oxovaleric acid." PubChem.[4]

Sources

Handling

Personal protective equipment for handling Calcium 4-methyl-2-oxovalerate dihydrate

As a Senior Application Scientist, I recognize that handling specialized biochemical intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure both scientific integrity and absol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized biochemical intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure both scientific integrity and absolute laboratory safety, we must understand the causality behind our safety protocols.

Below is the definitive, self-validating guide for the safe handling, personal protective equipment (PPE) requirements, and disposal logistics for Calcium 4-methyl-2-oxovalerate dihydrate (also known as Ketoleucine calcium salt dihydrate).

Chemical Profile & Operational Context

Calcium 4-methyl-2-oxovalerate dihydrate is a critical alpha-keto acid calcium salt utilized extensively in metabolic research, the synthesis of bioactive molecules, and pharmaceutical drug formulation[1].

Expert Insight on Nomenclature: Historically, this compound has been labeled as a dihydrate. However, the hydrate form does not possess an exclusive CAS Registry Number and shares CAS 51828-95-6 with the anhydrous form. Leading manufacturers have begun standardizing this nomenclature, treating moisture content as a specified analytical parameter rather than a distinct chemical identity. Always verify the exact hydration state via your Certificate of Analysis (CoA) prior to stoichiometric calculations.

Table 1: Physicochemical Properties & Safety Parameters

ParameterSpecification / Value
Chemical Name Calcium 4-methyl-2-oxovalerate dihydrate
Common Synonyms Ketoleucine calcium salt dihydrate; α -ketoisocaproate calcium
CAS Number 51828-95-6[2]
Molecular Formula C₁₂H₁₈CaO₆ · 2H₂O[3]
Molecular Weight 316.36 g/mol [1]
Physical State White to off-white crystalline powder[2]
Storage Conditions 2 - 8 °C, tightly closed, away from oxidizing agents[1]
Primary Hazards Dust inhalation risk, mechanical ocular/dermal irritation[4]

Hazard Assessment & Mechanistic Causality

While generally classified as a non-hazardous substance for transport by some regulatory bodies[5], treating this fine powder without rigorous safety controls is a critical operational error. The primary risks are derived from its physical state rather than acute systemic toxicity.

  • Inhalation Causality: As a fine crystalline powder, aerosolization is highly probable during transfer. Inhaling these micro-particulates allows them to bypass upper respiratory cilia, causing mechanical micro-abrasions and localized inflammation in the alveoli[4].

  • Dermal Causality: Calcium salts possess mild hygroscopic properties. Prolonged contact with the stratum corneum disrupts the skin's natural hydration gradient, drawing out localized moisture and leading to contact dermatitis[4].

  • Ocular Causality: If aerosolized dust contacts the eyes, the powder dissolves in basal tears, creating a hyperosmotic environment that triggers immediate stinging, erythema, and mechanical irritation[4].

Personal Protective Equipment (PPE) Architecture

To mitigate the mechanistic hazards outlined above, personnel must utilize a self-validating PPE system. Every piece of equipment serves a specific, non-redundant purpose[6].

  • Respiratory Protection (N95 / P3 Particulate Respirator):

    • Requirement: Must be worn in any environment where dust may be generated[6].

    • Causality: Filters out >95% of airborne particles, preventing alveolar deposition during high-risk operations like weighing or transferring bulk powder.

  • Ocular Protection (Tightly Fitting Safety Goggles):

    • Requirement: EN 166 (EU) or NIOSH (US) approved goggles with side shields[2].

    • Causality: Standard safety glasses leave gaps at the brow and cheeks. Tightly fitting goggles create a physical, flush seal against aerosolized dust.

  • Hand Protection (Nitrile Gloves):

    • Requirement: Chemical-resistant nitrile gloves compliant with EN 374[2].

    • Causality: Nitrile provides superior resistance to fine powder permeation compared to latex and minimizes the risk of electrostatic discharge when handling dry powders.

  • Body Protection (Flame-Resistant Lab Coat):

    • Requirement: Fully buttoned, anti-static laboratory coat[4].

    • Causality: Prevents powder accumulation on personal clothing and mitigates electrostatic buildup, which can cause powder to "jump" and aerosolize during weighing.

Operational Handling Procedures

Implementing a self-validating protocol ensures that if one safety measure fails, another prevents exposure.

Protocol: Safe Weighing and Transfer

  • Pre-Operation Validation: Verify that the laboratory fume hood or powder weighing station is operational. Check the digital monitor to ensure an inward face velocity of 80–100 feet per minute (fpm).

  • PPE Verification: Don nitrile gloves, a fitted N95 respirator, safety goggles, and a lab coat. Visually inspect gloves for micro-tears.

  • Static Mitigation: Because fine powders build electrostatic charge, use an antistatic weighing brush and non-sparking spatulas[2].

  • Transfer Execution: Open the sealed container only within the negative-pressure environment. Slowly transfer the required mass to the weighing boat, keeping the spatula close to the surface to minimize aerosolization.

  • Decontamination: Wipe down the exterior of the primary container and the analytical balance with a damp, lint-free cloth before removing them from the hood.

  • Post-Operation: Doff gloves using the inside-out method to encapsulate any residual dust. Wash hands thoroughly with soap and water[5].

Waste Management & Disposal Logistics

Calcium 4-methyl-2-oxovalerate dihydrate must never be flushed down municipal drains or discarded in standard solid waste bins[2].

Protocol: Waste Segregation and Disposal

  • Waste Segregation: Classify the material as solid chemical waste. Do not mix it with liquid solvent waste or incompatible oxidizing agents[6].

  • Containerization: Collect all residual powder, contaminated weighing boats, and used PPE (if heavily contaminated) into a clearly labeled, rigid high-density polyethylene (HDPE) container[6].

  • Labeling: Affix a standardized chemical waste label detailing the contents as "Calcium 4-methyl-2-oxovalerate dihydrate (Solid Waste)" and note the date of accumulation.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated chemical waste accumulation area[6].

  • Final Disposal: Route the container to a licensed professional waste disposal service. The standard method of destruction is high-temperature chemical incineration equipped with an afterburner and scrubber system[7].

SpillResponse Start Spill Detected Assess Assess Spill Size & Dust Risk Start->Assess PPE Verify PPE Integrity (N95 Mask, Nitrile Gloves, Goggles) Assess->PPE Contain Containment (Avoid sweeping; use damp cloth) PPE->Contain Collect Transfer to Sealed Waste Container Contain->Collect Dispose Route to Licensed Incineration Collect->Dispose

Workflow for safe containment and disposal of Calcium 4-methyl-2-oxovalerate dihydrate spills.

Sources

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